molecular formula C14H19NO4 B1366786 z-d-n-Me-val-oh CAS No. 53978-73-7

z-d-n-Me-val-oh

Cat. No.: B1366786
CAS No.: 53978-73-7
M. Wt: 265.3 g/mol
InChI Key: NNEHOKZDWLJKHP-GFCCVEGCSA-N
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Description

Z-d-n-Me-val-oh is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)15(3)14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEHOKZDWLJKHP-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426938
Record name N-[(Benzyloxy)carbonyl]-N-methyl-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53978-73-7
Record name N-[(Benzyloxy)carbonyl]-N-methyl-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to N-Benzyloxycarbonyl-D-N-methylvaline (Z-D-N-Me-Val-OH)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of N-Benzyloxycarbonyl-D-N-methylvaline, a specialized amino acid derivative crucial for advanced peptide synthesis and drug development. We will delve into its structural characteristics, physicochemical properties, synthesis protocols, and key applications, offering field-proven insights for researchers and scientists.

Introduction and Strategic Importance

N-Benzyloxycarbonyl-D-N-methylvaline, abbreviated as Z-D-N-Me-Val-OH, is a non-canonical amino acid building block. Its structure is systematically modified to impart specific, desirable properties to peptide drug candidates. Understanding the nomenclature provides the first clue to its function:

  • Z : Represents the Benzyloxycarbonyl (Cbz) group, a well-established amine-protecting group in peptide chemistry. Its primary role is to prevent the highly reactive amine from participating in unintended side reactions during the peptide coupling process.[1][2] The Z-group is notably stable under various conditions but can be selectively removed, typically via catalytic hydrogenation, which leaves sensitive peptide bonds intact.[3]

  • D : Denotes the stereochemistry at the alpha-carbon, indicating it is the D-isomer of valine. Peptides incorporating D-amino acids exhibit significantly enhanced resistance to proteolytic degradation by endogenous enzymes, a critical factor for improving the in-vivo half-life of peptide therapeutics.

  • N-Me : Signifies N-methylation, the substitution of a methyl group onto the backbone amide nitrogen. This modification is a cornerstone of modern peptidomimetic design.[4] It introduces steric hindrance that can disrupt backbone hydrogen bonding, thereby restricting the peptide's conformational flexibility.[2][5] This constraint can lock the peptide into a bioactive conformation, enhancing receptor binding affinity and selectivity. Furthermore, N-methylation often improves cell permeability and oral bioavailability.[2][4][5]

  • Val : The core amino acid is valine, characterized by its bulky, hydrophobic isopropyl side chain.

  • OH : Indicates the C-terminus is a free carboxylic acid, ready for activation and coupling to the N-terminus of another amino acid in a growing peptide chain.

The strategic combination of these features makes this compound a high-value reagent for constructing conformationally constrained, degradation-resistant peptides for therapeutic and research applications.[]

Chemical Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its reactivity and handling characteristics.

Structural Diagram

The chemical structure of this compound is presented below. The diagram highlights the key functional moieties: the D-valine core, the N-methyl group, and the N-benzyloxycarbonyl (Z) protecting group.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of key properties for this compound is provided for easy reference.

PropertyValueSource
IUPAC Name (2R)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid[]
CAS Number 53978-73-7[]
Molecular Formula C₁₄H₁₉NO₄[]
Molecular Weight 265.3 g/mol [][7]
Appearance Solid[]
Storage Store at 2-8 °C[]

Synthesis and Quality Control

The synthesis of N-methylated amino acids is a critical process that requires careful selection of methodology to prevent racemization and ensure high purity.[1]

Synthetic Pathway: N-Methylation of N-Protected Precursor

A common and effective strategy for preparing this compound involves the methylation of the readily available N-protected precursor, Z-D-Val-OH. This pathway is favored as it generally preserves the stereochemical integrity of the chiral center.[2][8]

Synthesis_Workflow Start Start: Z-D-Val-OH Step1 Dissolve in Anhydrous THF Start->Step1 Step2 Add Sodium Hydride (NaH) & Methyl Iodide (CH₃I) Step1->Step2 Step3 Reflux Reaction (e.g., 24h at 80°C) Step2->Step3 Step4 Quench & Aqueous Workup Step3->Step4 Step5 Acidify to Protonate Carboxylic Acid Step4->Step5 Step6 Extract with Organic Solvent (e.g., Ethyl Acetate) Step5->Step6 Step7 Dry, Concentrate & Purify (e.g., Crystallization) Step6->Step7 End Final Product: This compound Step7->End

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Causality: This protocol, adapted from established methods for N-methylating N-benzyloxycarbonyl amino acids, uses a strong base (Sodium Hydride, NaH) to deprotonate the amide nitrogen of the Z-group, creating a nucleophile.[2] Methyl iodide (CH₃I), a potent methylating agent, is then introduced for the alkylation step. Anhydrous THF is used as the solvent to prevent quenching of the highly reactive NaH by water. Refluxing drives the sterically hindered reaction to completion.[1][2]

Materials:

  • N-Benzyloxycarbonyl-D-valine (Z-D-Val-OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve Z-D-Val-OH (1.0 eq) in anhydrous THF.

  • Addition of Reagents : To the stirred solution, add methyl iodide (8.0 eq) followed by the careful, portion-wise addition of sodium hydride (3.0 eq). Caution: NaH reacts violently with water and generates hydrogen gas.

  • Reaction : Heat the mixture to reflux (approx. 80 °C) and maintain for 24 hours, monitoring the reaction progress by TLC.

  • Workup : Cool the reaction to room temperature and carefully quench with water. Remove the THF under reduced pressure.

  • Extraction : To the residue, add diethyl ether and water. Separate the aqueous layer and wash the ether layer once more with water. Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl.

  • Isolation : Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification : Remove the solvent by rotary evaporation. The resulting crude product can be purified by crystallization or column chromatography to yield pure this compound.

Trustworthiness: Analytical Characterization

To validate the identity and purity of the synthesized compound, a suite of analytical techniques is employed. This self-validating system ensures the material meets the standards required for subsequent applications.

  • ¹H NMR Spectroscopy : Confirms the presence of all expected protons, including the characteristic N-methyl singlet, the isopropyl doublet, and the aromatic protons of the Z-group.

  • Mass Spectrometry (MS) : Verifies the correct molecular weight (265.3 g/mol ) and provides fragmentation patterns consistent with the structure.

  • High-Performance Liquid Chromatography (HPLC) : Assesses the purity of the final compound and can be used with a chiral column to confirm enantiomeric purity.

Applications in Research and Development

This compound is a specialized reagent primarily used in the solid-phase or solution-phase synthesis of peptides with enhanced pharmaceutical properties.[1]

  • Drug Discovery : It is a key building block for creating peptide-based drug candidates with improved stability against enzymatic breakdown and better cell membrane permeability.[2][5][]

  • Conformational Studies : The N-methyl group acts as a conformational lock, making peptides containing this residue valuable tools for studying structure-activity relationships (SAR) and receptor-ligand interactions.[5]

  • Synthesis of Complex Natural Products : This derivative serves as a crucial component in the total synthesis of complex natural products that contain N-methylated amino acid residues, such as the dolastatins and destruxins.[1]

The primary challenge in its application is the steric hindrance caused by the N-methyl group, which can slow down coupling reactions during peptide synthesis.[5] To overcome this, more potent coupling reagents (e.g., HATU, HCTU) and extended reaction times or double coupling strategies are often required to ensure high yields.[5]

References

  • BenchChem. Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-_SvTZyRWWKVwsQiJiGgflEjZfaCc3md05x5tC9c94irwIdD_R4FG14ZHsrR2txV4VhgYWXHXhbJ8KyMkO71Puj43WIsD7C4MCXTWEHS_11FLvaRotdy3ozLW0lIw5gpmMR4Vp8Ep37hQwfmn_zqVgDG_U87SeiRkGAZy9EaEuFDpYM1nR5LLjt0il_piScp5OqNhdqI5yYRJjJwMOQcAiCd3FpoixpzW]
  • Benchchem. N-((Benzyloxy)carbonyl)-N-methyl-L-valine | 42417-65-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlnq0G5WfSKbg1FhJNB-BPnFojzhHJnmwoIdmdtpXkqZQ29ZKh_kyvTFoHJly0xifgnPkjLXED8Qj2Sk7ehfqvXKbYXNoSGX_3a3cxR-wyFcxtRnMmDcPqRD7csNa6PZ9oSVQ=]
  • BOC Sciences. This compound - (CAS 53978-73-7). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl6oaSOgJq3IMzZ_6egWInI_zSmqpH_mj_E0b8dYUp282zdQbl2-H2U9gauU7til2br-RbQPSYalSzc4M6cRq5lEfLCuoBd0MMbS-q7zKdc5I-CaNeyiIclBrvbxu8w5Zs06NEZ7Z8RYrFboUcIBYmNQoSXUl9OPKuGRaYrBCaYFnJ1XV8]
  • Benchchem. An In-depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-N-methyl-L-alanine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJlEtPP3TxajhbCvYgSo1ZklGVYwM82BxoC5T0MVwP0ocevb1jimWvwFE9aRJoSar8u3yq7kRvvAE6WArLAgBWgYKhVnTPIANW63gaey0OtGRIi5pBGDYGcaAep4QGCoezINLHMkH_dWncfKLIY75F_x-mw7_0RctaxhRgXjuvrAoro_C2tuoJEWe2nggGuuS-tdFcF6CzpreaAeJsttKERl5Ar4PAeD2_QkJNJXBLz5jQ]
  • ChemPep Inc. Z-N-Me-Val-OH | 42417-65-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ81jTJdNZEM21u6ies3txkBgq6yXGyFd1bBS44pcBaSIXZ9IDxy5QiB-bR1C8cnouQecy3peGA_JZLwL1zzaXDdy5MSkTs13o12KgXw3Q1WIeIxcGmT-jbscLkiyTO2lbon74]
  • PubMed. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. [URL: https://pubmed.ncbi.nlm.nih.gov/37774900/]
  • PubChem. N-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7016371]
  • ResearchGate. N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. [URL: https://www.researchgate.net/publication/232014136_N-Methylamino_Acids_in_Peptide_Synthesis_II_A_New_Synthesis_of_N-Benzyloxycarbonyl_N-Methylamino_Acids]
  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). [URL: https://www.thieme-connect.de/products/ebooks/book/10.1055/b-003-121620]
  • PubChem. N-alpha-Benzyloxycarbonyl-D-valine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/712434]

Sources

A Technical Guide to Elucidating the Mechanism of Action of a Novel Modified Amino Acid: The Case of Z-D-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to address the initial query regarding "Z-D-N-Me-Val-OH." Following an extensive search of chemical and biological databases, it has been determined that "this compound" is not a widely recognized or characterized compound with a substantial body of published research on its mechanism of action. The name represents a chemical structure, likely a benzyloxycarbonyl-protected D-N-methyl-valine, which suggests its potential use as a synthetic intermediate or a component of a larger molecule.

Given the absence of specific data for this compound, this guide will adopt a hypothetical yet scientifically rigorous approach. We will posit a plausible mechanism of action for a molecule with this structure—a modified amino acid—and outline a comprehensive strategy for its investigation. This document will therefore serve as a blueprint for researchers and drug development professionals on how to elucidate the mechanism of action of a novel compound of this class, from initial hypothesis to experimental validation.

Hypothesized Mechanism of Action: Inhibition of a Serine Protease

Modified amino acids and small peptides are frequently investigated as enzyme inhibitors. The structure of this compound, with its bulky protecting group and N-methylation, suggests potential for steric hindrance and altered binding kinetics within an enzyme's active site. We will hypothesize that this compound acts as a competitive inhibitor of a chymotrypsin-like serine protease, a class of enzymes involved in a multitude of physiological and pathological processes.

Part 1: Initial Characterization and Hypothesis Validation

The first phase of investigation focuses on confirming the hypothesized enzymatic inhibition and determining the kinetic parameters of this interaction.

In Vitro Enzyme Inhibition Assays

The foundational experiment is to assess the direct inhibitory effect of this compound on the target serine protease.

  • Reagents and Materials:

    • Purified human chymotrypsin-like serine protease

    • This compound (solubilized in an appropriate solvent, e.g., DMSO)

    • Chromogenic or fluorogenic substrate specific for the protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add 10 µL of each inhibitor concentration to triplicate wells. Include wells with buffer and solvent for control purposes.

    • Add 70 µL of the assay buffer to all wells.

    • Add 10 µL of the serine protease solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate.

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot V₀ against the inhibitor concentration and fit the data to a suitable inhibition model (e.g., dose-response) to determine the IC₅₀ value.

Determination of Inhibition Kinetics

Understanding the mode of inhibition is crucial. This is achieved by performing the enzyme assay with varying concentrations of both the inhibitor and the substrate.

cluster_0 Kinetic Analysis Workflow A Vary Substrate Concentration at Fixed Inhibitor Concentrations B Measure Initial Reaction Velocities (V₀) A->B C Generate Lineweaver-Burk or Michaelis-Menten Plots B->C D Determine Km and Vmax in the Presence of Inhibitor C->D E Identify Mode of Inhibition (Competitive, Non-competitive, etc.) D->E

Caption: Workflow for determining the mode of enzyme inhibition.

Inhibitor Conc. (µM)Apparent K_m (µM)V_max (µmol/min)Mode of Inhibition
010100-
525100Competitive
1048100Competitive
2095100Competitive

Part 2: Cellular Activity and Target Engagement

Demonstrating that this compound can exert its effect in a cellular context is the next critical step.

Cell-Based Assay for Protease Activity

A cell-based assay is necessary to confirm that the compound can penetrate the cell membrane and inhibit the target protease within a living system.

  • Cell Culture: Culture a relevant cell line known to express the target serine protease to 80% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • Activity Measurement: Measure the activity of the target protease in the cell lysates using the same chromogenic or fluorogenic substrate as in the in vitro assay.

  • Data Analysis: Determine the cellular IC₅₀ value.

Target Engagement Assay

A cellular thermal shift assay (CETSA) can be employed to verify direct binding of this compound to the target protease in cells.

cluster_1 CETSA Workflow F Treat Cells with This compound or Vehicle G Heat Cell Lysates at a Range of Temperatures F->G H Separate Soluble and Aggregated Protein Fractions G->H I Detect Target Protease in the Soluble Fraction (e.g., Western Blot) H->I J Plot Protein Abundance vs. Temperature to Generate a Melting Curve I->J K A Shift in the Melting Curve Indicates Direct Target Engagement J->K

Caption: Workflow for confirming target engagement using CETSA.

Part 3: Downstream Signaling and Phenotypic Effects

The final phase connects the molecular mechanism to a cellular phenotype. Assuming our serine protease is involved in an inflammatory signaling pathway, we will investigate the downstream consequences of its inhibition.

Analysis of Downstream Signaling Pathways

If the target protease is known to cleave and activate a specific signaling protein (e.g., a cytokine precursor), we can measure the levels of the active form of this protein.

cluster_2 Hypothetical Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus Target_Protease Target Serine Protease Inflammatory_Stimulus->Target_Protease Pro_Cytokine Pro-Cytokine Target_Protease->Pro_Cytokine cleaves Active_Cytokine Active Cytokine Pro_Cytokine->Active_Cytokine Inflammatory_Response Inflammatory Response Active_Cytokine->Inflammatory_Response Z_D_N_Me_Val_OH This compound Z_D_N_Me_Val_OH->Target_Protease inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

  • Cell Treatment: Treat cells with an inflammatory stimulus in the presence or absence of this compound.

  • Protein Extraction: Extract total protein from the cells.

  • SDS-PAGE and Western Blot: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the cleaved (active) form of the downstream substrate.

  • Analysis: Quantify the band intensities to determine the effect of this compound on substrate cleavage.

Cellular Phenotypic Assay

The ultimate goal is to demonstrate a functional consequence of target inhibition.

  • Cell Model: Use a relevant cell model for inflammation (e.g., macrophages stimulated with lipopolysaccharide - LPS).

  • Treatment: Treat the cells with LPS in the presence of varying concentrations of this compound.

  • Endpoint Measurement: Measure the production of a key inflammatory mediator (e.g., TNF-α or IL-6) in the cell culture supernatant using an ELISA kit.

  • Data Analysis: Determine the dose-dependent effect of this compound on the inflammatory response.

References

Since this compound is a hypothetical subject of this guide, the references provided below are for the methodologies and concepts discussed, which are standard in the field of drug discovery and mechanism of action studies.

  • Enzyme Inhibition Assays: Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Western Blotting: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429. [Link]

  • ELISA: Engvall, E., & Perlmann, P. (1971). Enzyme-linked immunosorbent assay (ELISA). Quantitative assay of immunoglobulin G. Immunochemistry, 8(9), 871-874. [Link]

synthesis pathway of z-d-n-Me-val-oh

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Z-D-N-Me-Val-OH

Abstract

N-methylation of amino acids is a critical modification in medicinal chemistry and peptide science, often imparting enhanced pharmacokinetic properties such as increased metabolic stability, improved membrane permeability, and conformational rigidity.[1][2] This guide provides a comprehensive, in-depth technical overview of the core synthesis pathway for this compound (N-Benzyloxycarbonyl-N-methyl-D-valine), an important building block for peptide synthesis. We will dissect the most prevalent and reliable synthetic strategy—direct N-alkylation of the Z-protected D-valine precursor. This document details the underlying reaction mechanism, provides a field-proven experimental protocol, and discusses essential characterization, purification, and safety considerations. The causality behind experimental choices is explained to empower researchers with a robust understanding of the synthesis, enabling effective troubleshooting and optimization.

Introduction: The Strategic Value of N-Methylation

The incorporation of N-methylated amino acids into peptide backbones is a time-tested strategy to overcome many of the inherent liabilities of peptide-based therapeutics. The substitution of a methyl group for an amide proton (N-H) removes a hydrogen bond donor, which can profoundly influence the peptide's conformational preferences and its interactions with biological targets.[2] Furthermore, this modification sterically hinders the approach of proteolytic enzymes, significantly increasing the peptide's in-vivo half-life.[1]

This compound, specifically, provides the N-methylated D-enantiomer of valine with a benzyloxycarbonyl (Z or Cbz) protecting group. The Z group is a classic and highly versatile urethane-type protecting group for amines.[3][4] Its stability in various coupling conditions and its susceptibility to removal via catalytic hydrogenation make it an invaluable tool in solution-phase peptide synthesis.[3][5] This guide focuses on the most direct and widely applied solution-phase synthesis of this key building block.

Synthetic Strategy: Direct N-Alkylation

The synthesis of this compound is most efficiently achieved through the direct N-methylation of its precursor, Z-D-Val-OH. This approach is predicated on the selective alkylation of the carbamate nitrogen.

Retrosynthetic Analysis & Mechanistic Principle

The core transformation is the formation of a new carbon-nitrogen bond. The most broadly applied method for this transformation on N-carbamoyl protected amino acids involves deprotonation of the N-H proton followed by an SN2 reaction with a methylating agent.[2]

The mechanism proceeds in two key steps:

  • Deprotonation: A strong, non-nucleophilic base is required to abstract the acidic proton from the carbamate nitrogen. Sodium hydride (NaH) is an ideal choice for this purpose. It reacts to form a sodium salt of the carbamate and hydrogen gas.[6] It is crucial to use a sufficient excess of the base to also deprotonate the carboxylic acid, forming a dianion.

  • Nucleophilic Attack: The resulting carbamate anion is a potent nucleophile that readily attacks the electrophilic methyl group of a methylating agent, such as methyl iodide (MeI). The alkylation occurs selectively on the nitrogen atom.[6]

The overall workflow is visualized below.

G cluster_0 Synthesis Workflow start Start: Z-D-Val-OH dissolve 1. Dissolve in Anhydrous THF start->dissolve cool 2. Cool to 0 °C dissolve->cool deprotonate 3. Deprotonation: Portion-wise addition of NaH cool->deprotonate methylate 4. N-Methylation: Add MeI, warm to RT deprotonate->methylate quench 5. Reaction Quench: Slow addition of water methylate->quench acidify 6. Acidification: Adjust pH to 2-3 with 1M HCl quench->acidify extract 7. Extraction: Ethyl Acetate acidify->extract purify 8. Purification: Column Chromatography extract->purify end End Product: This compound purify->end

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the N-methylation of N-protected amino acids.[2][6][7]

Materials and Reagents
Reagent/MaterialFormulaM.W.CAS No.Key Considerations
Z-D-Val-OHC₁₃H₁₇NO₄251.281149-25-3Starting material; ensure dryness.
Sodium Hydride (NaH)NaH24.007646-69-760% dispersion in mineral oil. Highly reactive with water.
Methyl Iodide (MeI)CH₃I141.9474-88-4Toxic and a potential carcinogen. Handle in a fume hood.
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous grade required. Test for peroxides.
Hydrochloric Acid (HCl)HCl36.467647-01-01 M aqueous solution for work-up.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction solvent.
Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Anhydrous, for drying organic layers.
Step-by-Step Synthesis Procedure
  • Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent premature quenching of the sodium hydride.

  • Dissolution: Under an inert atmosphere, dissolve Z-D-Val-OH (1.0 eq.) in anhydrous THF (approx. 10-15 mL per gram of amino acid).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in oil, 2.2 eq.) portion-wise to the stirred solution over 20-30 minutes. Causality: Portion-wise addition is critical to control the rate of hydrogen gas evolution, which is vigorous. Stir the resulting slurry at 0 °C for an additional 30 minutes to ensure complete formation of the dianion.

  • N-Methylation: Add methyl iodide (2.5 - 3.0 eq.) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir overnight (12-16 hours).

  • Work-up - Quenching: Carefully quench the reaction by slowly adding water dropwise at 0 °C to destroy any unreacted NaH.

  • Work-up - Acidification & Extraction: Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude product, typically an oil or semi-solid, is purified by flash column chromatography on silica gel. A gradient elution system, such as hexane/ethyl acetate with a small percentage of acetic acid (e.g., 0.5%) to keep the carboxylic acid protonated and prevent streaking, is generally effective.

Characterization and Quality Control

Confirmation of the final product, this compound, is achieved through standard analytical techniques.

TechniqueExpected Result
¹H NMR Disappearance of the N-H proton signal from the starting material. Appearance of a new singlet corresponding to the N-CH₃ group (typically ~2.8-3.0 ppm). Other signals corresponding to the Z-group, valine side chain, and alpha-proton should be present and shifted accordingly.
¹³C NMR Appearance of a new peak for the N-CH₃ carbon.
Mass Spec (ESI) Calculation of the exact mass for C₁₄H₁₉NO₄. The [M+H]⁺ or [M+Na]⁺ ions should be observed.
Optical Rotation Should exhibit a specific rotation characteristic of the D-enantiomer.

Alternative Synthetic Approaches

While direct alkylation with NaH/MeI is robust, other methods for N-methylation exist.

  • Reductive Amination: This involves reacting the free amino acid (D-Valine) with formaldehyde, followed by reduction. The Z-group would be introduced in a subsequent step. This method is effective but adds steps to the synthesis.[8]

  • On-Resin Methylation: For solid-phase peptide synthesis (SPPS), N-methylation can be performed directly on the resin-bound amino acid.[9][10] A common method involves protecting the amine as an o-nitrobenzenesulfonamide (o-NBS), methylating the sulfonamide, and then removing the o-NBS group.[10][11]

The choice of method depends on the overall synthetic strategy (solution-phase vs. solid-phase) and the presence of other sensitive functional groups.

G cluster_1 On-Resin N-Methylation Workflow resin Peptide-Resin with N-terminal D-Val sulfonylation 1. Sulfonylation (o-NBS-Cl, Base) resin->sulfonylation methylation 2. Methylation (e.g., Dimethyl Carbonate) sulfonylation->methylation desulfonylation 3. Desulfonylation (Thiol, DBU) methylation->desulfonylation result N-Methylated Peptide-Resin desulfonylation->result

Caption: General workflow for an alternative on-resin N-methylation.

Safety and Handling

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and away from any sources of moisture. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, gloves, and safety glasses.

  • Methyl Iodide (MeI): A volatile, toxic, and carcinogenic liquid. All manipulations must be performed in a well-ventilated chemical fume hood. Avoid inhalation and skin contact.

  • Tetrahydrofuran (THF): Can form explosive peroxides upon storage.[6] Always test for peroxides before use, especially before distilling to dryness.

Conclusion

The synthesis of this compound via direct N-alkylation of Z-D-Val-OH is a reliable and scalable method for producing this valuable N-methylated amino acid derivative. A thorough understanding of the reaction mechanism, careful control of reaction conditions—particularly the exclusion of moisture—and adherence to safety protocols are paramount for a successful outcome. This guide provides the foundational knowledge and a practical protocol to empower researchers in the synthesis of this and similar building blocks essential for modern drug discovery and peptide chemistry.

References

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823-5846. [Link]

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 48(1), 77-81. [Link]

  • Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 42(2), 118-124. [Link]

  • Aurelio, L. (2016). Synthesis of N-Alkyl Amino Acids. In Nonribosomal Peptide Synthesis. Humana Press, New York, NY. [Link]

  • Naoum, J. N., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 23(15), 5964-5968. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec Website. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Leguia, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1756. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of N-α-Benzyloxycarbonyl-N-methyl-L-valine (Z-N-Me-Val-OH) and its Derivatives in Apoptosis Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Peptide-Based Caspase Inhibition

This guide provides a comprehensive technical overview of the biological activity of N-α-benzyloxycarbonyl-N-methyl-L-valine (Z-N-Me-Val-OH) and related peptide derivatives. While the specific compound "z-d-n-Me-val-oh" is not extensively documented under this exact nomenclature, the structural motifs strongly suggest its classification within a well-established family of peptide-based enzyme inhibitors, particularly those targeting caspases. This document will, therefore, focus on the core principles of using such compounds to modulate apoptosis, providing both theoretical background and practical methodologies for researchers, scientists, and drug development professionals.

Part 1: Elucidating the Target: The Central Role of Caspases in Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This process is orchestrated by a family of cysteine-aspartic proteases known as caspases. These enzymes exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade in response to specific stimuli.

Caspases can be broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). Initiator caspases are activated by pro-apoptotic signals and, in turn, cleave and activate the executioner caspases. The executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

The tetrapeptide recognition sequence is a critical determinant of caspase substrate specificity. For instance, caspase-3 and caspase-7 preferentially cleave substrates after a DEVD (Asp-Glu-Val-Asp) sequence. This specificity is exploited in the design of synthetic peptide inhibitors.

The Rationale for Peptide-Based Inhibitors

Peptide-based inhibitors are invaluable tools for studying the roles of specific caspases in biological processes. By mimicking the natural substrate of a caspase, these inhibitors can competitively or irreversibly bind to the active site of the enzyme, thereby blocking its proteolytic activity. The general structure of such inhibitors often includes:

  • A recognition sequence: A short peptide sequence (typically 3-4 amino acids) that directs the inhibitor to a specific caspase.

  • A reactive group: An electrophilic "warhead," such as a fluoromethylketone (FMK) or an aldehyde (CHO), that forms a covalent bond with the catalytic cysteine residue in the caspase active site.

  • N-terminal protecting group: Often a benzyloxycarbonyl (Z) group, which enhances cell permeability and prevents degradation by aminopeptidases.

N-methylation of an amino acid within the peptide backbone, as suggested by "n-Me-val," is a common medicinal chemistry strategy to improve metabolic stability and conformational rigidity, which can enhance binding affinity and selectivity.

Part 2: Z-N-Me-Val-OH and its Derivatives as Caspase Inhibitors

While Z-N-Me-Val-OH itself is a single modified amino acid, it serves as a crucial building block for more complex peptide inhibitors. The valine residue is a key component of the recognition sequence for several caspases, including the DEVD motif for caspase-3. Therefore, a peptide incorporating N-methyl-valine could be designed to target specific caspases.

The biological activity of such a peptide would be the inhibition of apoptosis by blocking the catalytic activity of one or more caspases.[1] A well-characterized example of a broad-spectrum caspase inhibitor is Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone), which is cell-permeable and irreversibly binds to the active site of multiple caspases.[1][2] This compound is widely used to determine whether a cellular process is caspase-dependent.

Mechanism of Action

The inhibitory action of a peptide-based caspase inhibitor like those derived from Z-N-Me-Val-OH follows a well-defined mechanism:

  • Cellular Uptake: The hydrophobic N-terminal protecting group facilitates the passive diffusion of the inhibitor across the cell membrane.

  • Active Site Recognition: The peptide sequence of the inhibitor is recognized by the target caspase.

  • Covalent Modification: The reactive group (e.g., FMK) forms a stable thioether bond with the cysteine residue in the caspase's active site, leading to irreversible inhibition.

The consequence of this inhibition is the preservation of the caspase's substrates, thereby preventing the execution of the apoptotic program.

Signaling Pathway: Caspase-Mediated Apoptosis and its Inhibition

G cluster_0 Apoptotic Stimuli cluster_1 Caspase Cascade cluster_2 Apoptosis Execution Stimuli Intrinsic (e.g., DNA damage) or Extrinsic (e.g., FasL) Procaspase9 Procaspase-9 Stimuli->Procaspase9 activates Procaspase8 Procaspase-8 Stimuli->Procaspase8 activates Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleaves Caspase8 Active Caspase-8 Procaspase8->Caspase8 Caspase8->Procaspase3 cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP, Lamin) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Z-Peptide-FMK (e.g., Z-DEVD-FMK) Inhibitor->Caspase3 irreversibly inhibits

Caption: Caspase activation cascade and the point of intervention for peptide-based inhibitors.

Part 3: Experimental Protocols for Assessing Biological Activity

To characterize the biological activity of a putative caspase inhibitor, a series of well-controlled experiments are necessary. The following protocols provide a framework for these investigations.

Protocol 1: In Vitro Caspase Activity Assay

This assay directly measures the enzymatic activity of a purified caspase in the presence of the inhibitor.

Principle: A fluorogenic or colorimetric substrate containing the caspase recognition sequence is used. Cleavage of the substrate by the caspase releases a fluorescent or colored molecule, which can be quantified. The inhibitory potential of the compound is determined by its ability to reduce this signal.

Materials:

  • Purified active caspase-3 (or other target caspase)

  • Caspase assay buffer

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC)

  • Test inhibitor (e.g., a peptide derived from Z-N-Me-Val-OH)

  • Positive control inhibitor (e.g., Z-DEVD-FMK)[3]

  • 96-well microplate

  • Fluorometer

Procedure:

  • Prepare a serial dilution of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the purified active caspase-3 to each well (except for the blank).

  • Add the diluted test inhibitor or control inhibitor to the respective wells.

  • Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Add the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence at time zero and then kinetically every 5 minutes for 1 hour at the appropriate excitation and emission wavelengths.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Plot the rate of cleavage against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cell-Based Apoptosis Assay

This assay assesses the ability of the inhibitor to prevent apoptosis in cultured cells.

Principle: Apoptosis is induced in a cell line using a known stimulus (e.g., staurosporine, TNF-α). The ability of the test inhibitor to rescue the cells from apoptosis is measured using various methods, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a TUNEL assay to detect DNA fragmentation.[4]

Materials:

  • A suitable cell line (e.g., Jurkat, HeLa)

  • Cell culture medium and supplements

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Test inhibitor

  • Positive control inhibitor (e.g., Z-VAD-FMK)[1]

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor or control inhibitor for 1-2 hours.

  • Induce apoptosis by adding the apoptosis-inducing agent.

  • Incubate for the appropriate time to induce apoptosis (typically 4-24 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

  • Evaluate the dose-dependent reduction in the apoptotic cell population in the presence of the inhibitor.

Experimental Workflow for Characterizing a Novel Peptide Inhibitor

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Mechanistic Insights A Synthesize Peptide Inhibitor (based on Z-N-Me-Val-OH) B Purified Caspase Activity Assay A->B C Determine IC50 Values for a Panel of Caspases B->C D Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) C->D E Apoptosis Inhibition Assay (e.g., Annexin V/PI) D->E F Western Blot for Caspase Substrate Cleavage (e.g., PARP) E->F G Confirm Target Engagement in Cells F->G H Evaluate Off-Target Effects G->H

Caption: A structured workflow for the comprehensive evaluation of a novel peptide-based caspase inhibitor.

Part 4: Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized for clear interpretation and comparison.

Table 1: Inhibitory Profile of Representative Peptide-Based Caspase Inhibitors

InhibitorTarget CaspasesTypical IC50 / KiKey CharacteristicsReference
Z-VAD-FMK Pan-caspase (broad spectrum)25-400 nMIrreversible, cell-permeable, widely used to demonstrate caspase-dependence.[1][3]
Z-DEVD-FMK Caspase-3, -7~0.2-10 nMSpecific, irreversible inhibitor of executioner caspases.[3][5]
Ac-DEVD-CHO Caspase-3, -7Ki: ~0.2-0.3 nMPotent, reversible aldehyde inhibitor.[3][5]
Q-VD-OPh Pan-caspase25-400 nMPotent, irreversible, with improved stability and reduced non-specific effects compared to Z-VAD-FMK.[3][5]

Note: The inhibitory constants (IC50 or Ki) are highly dependent on the assay conditions. The values presented here are for comparative purposes.

Conclusion

N-α-benzyloxycarbonyl-N-methyl-L-valine (Z-N-Me-Val-OH) and its peptide derivatives represent a class of molecules with significant potential for the modulation of apoptosis through caspase inhibition. A thorough understanding of their mechanism of action, coupled with rigorous experimental validation, is crucial for their application in both basic research and therapeutic development. The protocols and frameworks provided in this guide offer a robust starting point for scientists aiming to investigate the biological activity of these and similar compounds. By systematically characterizing their inhibitory profile and cellular effects, researchers can effectively harness these powerful tools to unravel the complexities of programmed cell death.

References

  • MBL International. (n.d.). Caspase-3 inhibitor Z-DEVD-FMK. Sanbio. Retrieved from [Link]

  • Vercammen, D., Beyaert, R., Denecker, G., Goossens, V., Van Loo, G., Declercq, W., & Fiers, W. (1998). Inhibition of caspases increases the sensitivity of L929 cells to necrosis mediated by tumor necrosis factor. Journal of Experimental Medicine, 187(9), 1477–1485.
  • MBL Life Science. (n.d.). Caspase-3 inhibitor Z-DEVD-FMK. Retrieved from [Link]

  • InvivoGen. (n.d.). Z-VAD-FMK - Pan-Caspase inhibitor. Retrieved from [Link]

  • Chemsrc. (n.d.). H-N-Me-Val-OH.Hcl | CAS#:2480-23-1. Retrieved from [Link]

  • Lab On A Chip. (n.d.). This compound - 1g. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Z-D-Val-OH [1685-33-2]. Retrieved from [Link]

  • RayBiotech. (n.d.). N-Me-Val-OH.HCl. Retrieved from [Link]

  • Kim, J. H., & Kim, B. S. (2016). Effects of a broad-spectrum caspase inhibitor, Z-VAD(OMe)-FMK, on viral hemorrhagic septicemia virus (VHSV) infection-mediated apoptosis and viral replication. Journal of Fish Diseases, 39(2), 225–231.
  • Ohno, T., et al. (1995). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values.
  • Alnemri, E. S., & Litwack, G. (1990). Apoptosis: mode of cell death induced in T cell leukemia lines by dexamethasone and other agents. Journal of Steroid Biochemistry and Molecular Biology, 36(5), 261–273.
  • PubChem. (n.d.). SID 386053814. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). L-Valine. National Center for Biotechnology Information. Retrieved from [Link]

  • There is no direct reference for this in the provided search results.
  • Darzynkiewicz, Z., Pozarowski, P., & Wlodkowic, D. (2008).
  • Galluzzi, L., Joza, N., Tasdemir, E., & Kroemer, G. (2008). No death without life: vital functions of apoptotic effectors.
  • Kim, S. O., et al. (2011). Induction of apoptosis by ethanol extract of Prunus mume in U937 human leukemia cells through activation of caspases. Oncology Reports, 26(4), 903–908.
  • This reference is not relevant to the scientific content.
  • This reference is not relevant to the scientific content.
  • This reference is not relevant to the scientific content.
  • Aapptec Peptides. (n.d.). Fmoc-MeVal-OH [84000-11-3]. Retrieved from [Link]

  • This reference is not relevant to the scientific content.
  • This reference is not relevant to the scientific content.

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Part 1: Deconstruction of a Modern Synthetic Building Block: Z-D-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of public chemical databases, academic literature, and supplier catalogs indicates that "z-d-n-Me-val-oh" is not a standard or widely recognized chemical identifier. The nomenclature most closely corresponds to a protected amino acid derivative: N-Benzyloxycarbonyl-D-N-methylvaline , which is systematically abbreviated as This compound .

This compound is not a therapeutic agent or a molecule with a distinct "discovery" in the traditional sense. Instead, it is a specialized chemical building block, a component used in the multi-step synthesis of more complex molecules, primarily peptides and peptidomimetics.

This technical guide, therefore, deviates from a historical narrative of a singular discovery. It focuses on the scientific rationale and technical applications of this compound, providing researchers and drug development professionals with a deeper understanding of its role and utility in modern medicinal chemistry.

The significance of this compound lies not in its intrinsic biological activity, but in the specific chemical and stereochemical properties it imparts to a target molecule. Its structure is a deliberate combination of four key features, each chosen to solve specific challenges in peptide and drug design.

The Valine Side Chain: Steric Hindrance and Lipophilicity

The core of the molecule is the amino acid valine, characterized by its isopropyl side chain. This bulky, non-polar group influences the conformation of a peptide chain, creating steric hindrance that can limit conformational flexibility.

  • Causality in Experimental Design: The choice of a valine residue is often intentional to introduce a specific "bend" or "turn" in a peptide backbone. In drug design, this can be used to lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target. The lipophilic nature of the isopropyl group can also improve membrane permeability, a critical factor for oral bioavailability.

The D-Configuration: Engineering for Stability

The "D" in the name signifies that this is the D-stereoisomer of the amino acid, the mirror image of the naturally occurring L-valine.

  • Expertise & Trustworthiness: Proteolytic enzymes, which are responsible for degrading proteins and peptides in the body, are highly specific for L-amino acids. By incorporating a D-amino acid like D-valine into a peptide therapeutic, scientists can render the peptide resistant to enzymatic degradation. This dramatically increases the molecule's half-life in the bloodstream, a crucial parameter for drug efficacy. The decision to use a D-isomer is a foundational strategy in designing long-lasting peptide drugs.

N-Methylation: Modulating Conformation and Bioavailability

The "N-Me" indicates that a methyl group is attached to the nitrogen atom of the amino acid backbone. This seemingly minor modification has profound consequences.

  • Causality in Experimental Design:

    • Conformational Control: N-methylation removes the hydrogen atom from the amide nitrogen, preventing it from acting as a hydrogen bond donor. This disrupts the formation of secondary structures like alpha-helices and beta-sheets, favoring specific "cis" amide bond conformations and inducing turns. This provides chemists with another tool to control the three-dimensional shape of the molecule.

    • Increased Lipophilicity: The addition of a methyl group increases the molecule's overall lipophilicity, which can enhance its ability to cross cell membranes.

    • Enhanced Proteolytic Resistance: The N-methyl group can sterically hinder the approach of proteases, further protecting the peptide bond from cleavage and contributing to a longer biological half-life.

The Benzyloxycarbonyl (Z) Group: A Classic Protecting Strategy

The "Z" group (or Cbz) is a protecting group for the amine. In peptide synthesis, the amino group of one amino acid must be temporarily "capped" or "protected" to prevent it from reacting with itself while its carboxylic acid end is being coupled to the next amino acid in the sequence.

  • Authoritative Grounding: The benzyloxycarbonyl group is one of the foundational protecting groups in organic chemistry, introduced by Max Bergmann and Leonidas Zervas in 1932. Its selection is based on its stability under a wide range of reaction conditions and, crucially, its clean removal (deprotection) by hydrogenolysis (reaction with hydrogen gas and a palladium catalyst), which typically does not harm the rest of the peptide structure.

The logical relationship between these components is illustrated below.

G cluster_properties Structural Features of this compound cluster_outcomes Resulting Physicochemical & Biological Properties Valine Valine Side Chain Conformation Controlled 3D Shape (Bioactive Conformation) Valine->Conformation Steric Bulk Permeability Enhanced Membrane Permeability Valine->Permeability Lipophilicity D_Config D-Configuration Stability Resistance to Proteolytic Degradation D_Config->Stability Evades Proteases N_Me N-Methylation N_Me->Conformation Disrupts H-Bonds, Induces Turns N_Me->Stability Steric Shielding N_Me->Permeability Increases Lipophilicity Z_Group Z-Protecting Group Synthesis Controlled, Stepwise Peptide Synthesis Z_Group->Synthesis Prevents Unwanted Side Reactions

Caption: Logical flow from structural features of this compound to desired drug properties.

Part 2: Synthesis and Application Workflow

The "history" of this compound is written in the laboratory, through its synthesis and subsequent use.

General Synthesis Protocol for this compound

The synthesis of this building block is a multi-step process that requires careful control of reagents and conditions. While numerous variations exist, a common, illustrative pathway is outlined below.

Workflow: Synthesis of this compound

G Start Start: D-Valine Step1 Step 1: Amine Protection Reagent: Benzyl Chloroformate (Cbz-Cl) Base: NaHCO3 or NaOH Start->Step1 Intermediate1 Intermediate: Z-D-Valine Step1->Intermediate1 Step2 Step 2: N-Methylation Reagents: NaH, CH3I (Modified Fukuyama-Mitsunobu or similar) Intermediate1->Step2 Final Final Product: This compound Step2->Final G Resin 1. Start with Resin-Bound Amino Acid (AA_n) Deprotection1 2. Deprotect Amine of AA_n Resin->Deprotection1 FreeAmine 3. Resin-Bound AA_n with Free Amine Deprotection1->FreeAmine Coupling 4. Couple this compound Reagents: Coupling Agents (e.g., HATU, HOBt) FreeAmine->Coupling CoupledPeptide 5. Resin-Bound Peptide: Z-(D-N-Me-Val)-AA_n Coupling->CoupledPeptide Deprotection2 6. Deprotect Z-Group (Hydrogenolysis) CoupledPeptide->Deprotection2 Continue 7. Continue Synthesis or Cleave from Resin Deprotection2->Continue

An In-Depth Technical Guide to the Physical and Chemical Properties of Z-D-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-methylated amino acids are a critical class of non-natural amino acids that offer significant advantages in peptidomimetic and drug design. The strategic incorporation of a methyl group on the amide nitrogen atom of an amino acid residue can profoundly influence the resulting peptide's conformation, proteolytic stability, and pharmacokinetic profile. This guide focuses on a specific and important derivative: N-Carbobenzyloxy-N-methyl-D-valine (Z-D-N-Me-Val-OH). The presence of the D-enantiomer of valine, combined with N-methylation and the benzyloxycarbonyl (Z) protecting group, makes this compound a valuable building block for constructing peptides with unique structural and biological properties. This document provides a comprehensive overview of its physical and chemical properties, detailed methodologies for its synthesis and characterization, and insights into its applications in contemporary drug discovery and development.

Compound Profile: this compound

Chemical Structure:

Figure 1. Chemical structure of this compound.

Systematic Name: (2R)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid[1][2]

CAS Number: 53978-73-7[1][3][4]

Molecular Formula: C₁₄H₁₉NO₄[1][3][4][]

Molecular Weight: 265.31 g/mol

This molecule is a derivative of the amino acid D-valine, where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group and also bears a methyl substituent. The D-configuration at the alpha-carbon is a key feature, often introduced to enhance resistance to enzymatic degradation and to explore novel conformational spaces in peptides.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and purification.

PropertyValueSource(s)
Physical Form Solid
Melting Point 68-70 °C (for L-enantiomer)
Boiling Point 206.9 °C at 760 mmHg (estimated)[1][2]
Density 0.995 g/cm³[1][2]
Solubility Soluble in organic solvents.[1]
Storage Temperature 2-8 °C, sealed in a dry, dark place.[6]

Note on Melting Point: The provided melting point is for the L-enantiomer, Z-L-N-Me-Val-OH. Enantiomers have identical physical properties in a non-chiral environment, so the melting point of the D-enantiomer is expected to be the same. However, experimental verification is always recommended.

Recommended Solvents for Dissolution:

  • Good: Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Partial/Moderate: Methanol (MeOH), Ethanol (EtOH)

  • Poor/Insoluble: Water, Hexanes

The choice of solvent will depend on the specific application, such as the reaction conditions for peptide coupling or the mobile phase for chromatographic purification.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from the commercially available D-valine. The following is a representative protocol based on established methods for the N-protection and N-methylation of amino acids.

Overall Synthetic Workflow:

synthesis_workflow DVal D-Valine Z_DVal Z-D-Valine DVal->Z_DVal  1. Z-protection (Schotten-Baumann)   Z_D_NMe_Val This compound Z_DVal->Z_D_NMe_Val  2. N-methylation  

Figure 2. General synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Part 1: Synthesis of N-Carbobenzyloxy-D-valine (Z-D-Val-OH)

This step involves the protection of the amino group of D-valine using benzyl chloroformate (Cbz-Cl or Z-Cl) under Schotten-Baumann conditions.

  • Dissolution: Dissolve D-valine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Protection Reaction: Add benzyl chloroformate (1.1 equivalents) dropwise to the cold, stirring solution, ensuring the temperature remains below 5 °C. Simultaneously, add a 2 M aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol. Acidify the aqueous layer to a pH of approximately 2 with a 1 M aqueous solution of hydrochloric acid.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Recrystallize the crude Z-D-Val-OH from a suitable solvent system, such as ethyl acetate/hexanes, to obtain the pure product.

Part 2: Synthesis of N-Carbobenzyloxy-N-methyl-D-valine (this compound)

This step involves the methylation of the protected amino acid.

  • Preparation: To a solution of Z-D-Val-OH (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (2.2 equivalents) portion-wise.

  • Methylation: After the evolution of hydrogen gas ceases, add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Acidify the mixture with 1 M hydrochloric acid to a pH of 2-3.

  • Extraction: Extract the product into ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Spectroscopic and Chromatographic Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H-NMR Spectroscopy: A representative ¹H-NMR spectrum of this compound is available from some suppliers[1]. The expected signals are:

  • Aromatic Protons (Z-group): A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

  • Benzyl Protons (Z-group): A singlet at approximately 5.1-5.2 ppm corresponding to the two benzylic protons.

  • Alpha-Proton (Valine): A doublet in the range of 4.0-4.5 ppm.

  • N-Methyl Protons: A singlet at around 2.8-3.0 ppm.

  • Beta-Proton (Valine): A multiplet in the range of 2.0-2.3 ppm.

  • Gamma-Protons (Valine): Two doublets in the range of 0.8-1.1 ppm, corresponding to the two diastereotopic methyl groups of the isopropyl side chain.

  • Carboxylic Acid Proton: A broad singlet at a chemical shift greater than 10 ppm, which may not always be observed depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The expected signals in the ¹³C-NMR spectrum include:

  • Carbonyl Carbons: Resonances for the carboxylic acid and the carbamate carbonyls in the range of 170-180 ppm and 155-160 ppm, respectively.

  • Aromatic Carbons: Signals for the phenyl ring carbons between 127-137 ppm.

  • Benzylic Carbon: A signal around 67 ppm.

  • Alpha-Carbon: A resonance in the range of 60-65 ppm.

  • N-Methyl Carbon: A signal around 30-35 ppm.

  • Beta-Carbon: A resonance in the range of 30-35 ppm.

  • Gamma-Carbons: Signals for the isopropyl methyl carbons around 18-20 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 266.3. In negative ion mode, the [M-H]⁻ peak would be observed at m/z 264.3.

  • Fragmentation Pattern: Common fragmentation patterns for Z-protected amino acids include the loss of the benzyl group (m/z 91) and the loss of CO₂ from the carboxylic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of protected amino acids.

  • Stationary Phase: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.

  • Detection: UV detection at 214 nm and 254 nm.

The retention time will depend on the specific column and gradient conditions. The purity is determined by integrating the area of the product peak relative to the total area of all peaks.

Chemical Properties and Reactivity

Stability
  • Acid Stability: The Z-group is generally stable to mild acidic conditions. However, it can be cleaved by strong acids such as HBr in acetic acid.

  • Base Stability: The Z-group is stable to basic conditions, making it compatible with Fmoc-based solid-phase peptide synthesis (SPPS) deprotection steps.

  • Storage: this compound is a stable solid that should be stored in a cool, dry, and dark place to prevent degradation[6].

Reactivity

The primary reactive sites of this compound are the carboxylic acid group and the Z-protecting group.

  • Carboxylic Acid Activation and Coupling: The carboxylic acid can be activated using standard coupling reagents (e.g., HBTU, HATU, DIC/HOBt) to form an amide bond with the N-terminus of a growing peptide chain. The N-methylation can sometimes hinder the coupling reaction due to steric hindrance, potentially requiring longer reaction times or more potent coupling reagents.

  • Deprotection of the Z-group: The benzyloxycarbonyl group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). This deprotection method is clean and efficient, yielding toluene and carbon dioxide as byproducts.

Deprotection Workflow:

deprotection_workflow Z_Peptide Z-Protected Peptide Deprotected_Peptide Deprotected Peptide Z_Peptide->Deprotected_Peptide  H₂, Pd/C  

Figure 3. Deprotection of the Z-group via catalytic hydrogenolysis.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in several areas of research and drug development.

  • Peptide and Peptidomimetic Synthesis: The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics[1]. The incorporation of N-methylated amino acids can:

    • Increase Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, thereby increasing the half-life of the peptide in biological systems.

    • Modulate Conformation: The presence of the N-methyl group restricts the rotation around the Cα-N bond and can favor a cis-amide bond conformation, influencing the secondary structure of the peptide.

    • Enhance Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, which may improve its ability to cross cell membranes.

  • Drug Discovery: The use of D-amino acids and N-methylated residues is a common strategy in drug discovery to develop more potent and stable peptide-based therapeutics. This compound can be incorporated into peptide sequences to probe structure-activity relationships and to optimize the pharmacokinetic properties of lead compounds.

  • Chiral Building Block: As a chiral molecule, this compound can be used as a starting material or intermediate in the asymmetric synthesis of complex natural products and other biologically active molecules.

Conclusion

This compound is a specialized amino acid derivative with significant potential in the fields of peptide chemistry and drug discovery. Its unique combination of a D-amino acid core, an N-methyl group, and a Z-protecting group provides a powerful tool for the design and synthesis of novel peptides with enhanced stability and tailored biological activity. A thorough understanding of its physical and chemical properties, as outlined in this guide, is crucial for its successful application in the laboratory and in the development of next-generation therapeutics.

References

  • Shanghai Plus Bio-Sci&Tech Co.,Ltd. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Capot Chemical Co., Ltd. (n.d.). 53978-73-7 | this compound. Retrieved January 18, 2026, from [Link]

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An In-depth Technical Guide to the Solubility of Z-D-N-Me-Val-OH in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction to Z-D-N-Me-Val-OH and the Critical Role of Solubility

This compound, or N-Benzyloxycarbonyl-N-methyl-D-valine, is a chiral building block frequently employed in the synthesis of peptides and peptidomimetics. Its structure incorporates three key features that significantly influence its solubility:

  • The D-Valine backbone: The isopropyl side chain of valine imparts a degree of hydrophobicity.

  • The N-methyl group: N-methylation of the peptide backbone is a common strategy to enhance metabolic stability and cell permeability of peptides. However, it also increases hydrophobicity by removing the hydrogen bond donor capability of the amide nitrogen.[1]

  • The Benzyloxycarbonyl (Z or Cbz) protecting group: This bulky, aromatic group is highly hydrophobic and a key determinant of the molecule's overall solubility profile, significantly reducing its affinity for aqueous media.[2]

The solubility of a compound like this compound is a critical parameter at multiple stages of research and development. In peptide synthesis, efficient coupling reactions depend on the complete dissolution of the amino acid derivative in the reaction solvent. During purification, typically by chromatography, solubility in the mobile phase is essential. Finally, for compounds intended for biological screening, solubility in aqueous buffers, often with a small percentage of an organic co-solvent, is a prerequisite for obtaining meaningful data.

Physicochemical Principles Governing Solubility

The adage "like dissolves like" is the foundational principle of solubility. The solubility of this compound in a given solvent is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Due to the presence of the hydrophobic Z-group and the N-methylated valine side chain, this compound is predicted to have low solubility in polar protic solvents like water. The energy required to break the strong hydrogen bonding network of water to accommodate the large, non-polar solute is not sufficiently compensated by favorable solute-solvent interactions.

Conversely, the molecule is expected to be more soluble in organic solvents that can engage in favorable van der Waals interactions with the benzyloxycarbonyl group and the hydrocarbon portions of the molecule. The polarity of the solvent will play a key role; highly non-polar solvents may not effectively solvate the more polar carboxylic acid group, while polar aprotic solvents that can act as hydrogen bond acceptors are likely to be effective.

Studies on the effect of N-methylation on amino acid solubility have shown that it generally increases lipophilicity.[3][4] While some research suggests N-methylation can, in some contexts, improve aqueous solubility, the dominant effect of the large, hydrophobic Z-group on this compound likely counteracts this.[3][4]

Predicted and Comparative Solubility Data

While direct, experimentally determined solubility data for this compound is scarce, we can infer its likely solubility profile from structurally related compounds. The following table presents solubility data for N,N-Dimethyl-L-Valine, a molecule that shares the N-alkylated valine core, alongside a qualitative prediction for this compound based on its structural features.

SolventChemical ClassPredicted Solubility of this compoundComparative Data: N,N-Dimethyl-L-Valine Solubility (mg/mL)[5]
WaterPolar ProticPoorly Soluble~10 (as part of a Phosphate-Buffered Saline, pH 7.2)
MethanolPolar ProticSlightly to Moderately SolubleSlightly Soluble[5]
EthanolPolar ProticModerately Soluble~10[5]
Dimethylformamide (DMF)Polar AproticSoluble~10[5]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble~5[5]
Acetonitrile (ACN)Polar AproticModerately SolubleNot available
Dichloromethane (DCM)Non-polarModerately to Sparingly SolubleNot available
Tetrahydrofuran (THF)Non-polarModerately SolubleNot available

Rationale for Predictions:

  • Water: The overwhelming hydrophobicity of the Z-group will lead to poor aqueous solubility.

  • Alcohols (Methanol, Ethanol): These solvents have both polar (hydroxyl group) and non-polar (alkyl chain) character, allowing them to interact with both the carboxylic acid and the hydrophobic parts of the molecule, leading to moderate solubility.

  • Polar Aprotic Solvents (DMF, DMSO): These are excellent solvents for a wide range of organic molecules. Their ability to act as hydrogen bond acceptors and their large dipole moments allow them to effectively solvate both the polar and non-polar regions of this compound. For highly hydrophobic N-methylated peptides, DMSO is often a recommended starting solvent.[6]

  • Non-polar Solvents (DCM, THF): These solvents will readily solvate the hydrophobic Z-group but may be less effective at solvating the polar carboxylic acid, potentially limiting overall solubility compared to polar aprotic solvents.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[5] It involves generating a saturated solution of the compound in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (high purity grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches equilibrium saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to permit the excess solid to sediment. For more complete separation, centrifuge the vials at a moderate speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions by a suitable analytical method, such as HPLC.

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Diagram of the Experimental Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Sample Processing & Analysis A Add excess this compound to solvent B Seal vial A->B C Incubate in thermostatic shaker (24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Analyze by HPLC E->F G Quantify against calibration curve F->G

Caption: Isothermal shake-flask method workflow.

Causality in Experimental Design and Troubleshooting

  • Why excess solid? To ensure the solution is truly saturated and in equilibrium with the solid phase.

  • Why constant temperature? Solubility is temperature-dependent. A constant temperature ensures reproducible and accurate results.

  • Why 24-72 hours of shaking? To allow sufficient time for the dissolution process to reach equilibrium. The exact time may need to be determined empirically.

  • Why filtration? To remove any microscopic undissolved particles that could lead to an overestimation of solubility.

  • Troubleshooting: Low Solubility in Aqueous Buffers: For biological assays, if the solubility in aqueous buffers is too low, the use of a co-solvent like DMSO or ethanol is recommended.[6] A common approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer. Care must be taken as high concentrations of organic solvents can be detrimental to biological systems.

Conclusion

This compound, by virtue of its N-terminal benzyloxycarbonyl protecting group and N-methylated backbone, is predicted to be a hydrophobic molecule with limited aqueous solubility. Its solubility is expected to be highest in polar aprotic solvents such as DMF and DMSO, and moderate in alcohols like ethanol. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is essential for the successful application of this important building block. In the absence of definitive published data, the isothermal shake-flask method provides a robust and reliable means of determining its solubility in any solvent of interest, enabling the optimization of reaction conditions, purification protocols, and formulation strategies.

References

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Overcoming Solubility Challenges of N-Methyl
  • An In-depth Technical Guide to the Solubility of N,N-Dimethyl-L-Valine in Organic Solvents. Benchchem.
  • The effect of N-methylation of amino acids (Ac-X-OMe)
  • N-Methyl-L-valine. MedChemExpress.
  • Technical Support Center: Enhancing the Solubility of Highly N-Methyl
  • Amino Acid Deriv
  • Z - Benzyloxycarbonyl. Bachem.

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A-Z Guide to Therapeutic Target Identification for Novel Modified Amino Acids: A Case Study of Z-D-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel therapeutic targets is a cornerstone of modern drug development. Modified amino acids and peptide analogs represent a promising, yet challenging, class of molecules. Their unique structural features, such as stereochemistry, N-methylation, and protecting groups, can confer enhanced stability, cell permeability, and target specificity. However, these same modifications often obscure their precise molecular targets and mechanisms of action. This in-depth guide provides a comprehensive, scientifically-grounded framework for the systematic identification and validation of therapeutic targets for a novel compound, using the N-protected, N-methylated D-amino acid Z-D-N-Me-Val-OH as a central case study. We will delve into the strategic rationale behind experimental choices, provide detailed, field-tested protocols, and synthesize the data into a cohesive target validation workflow.

Introduction: Deconstructing this compound

The compound this compound is a structurally distinct molecule with several key features that inform our initial hypotheses about its potential biological roles:

  • D-Amino Acid Core (D-Valine): The presence of a D-amino acid, as opposed to the canonical L-amino acids, immediately suggests resistance to degradation by common proteases. This enhanced stability is a desirable property for therapeutic candidates.

  • N-Methylation: The methylation of the amide nitrogen (-N-Me-) is a well-established strategy in medicinal chemistry to improve metabolic stability and membrane permeability.[1][2] This modification can also influence conformational flexibility and binding affinity for target proteins.

  • Benzyloxycarbonyl (Z) Group: The "Z" group is a common carbamate protecting group used in peptide synthesis. While often considered a synthetic handle, its presence in a final compound can contribute to binding interactions, particularly through hydrophobic or aromatic contacts.

  • Structural Analogy to Protease Inhibitors: The overall structure, a modified single amino acid, is reminiscent of peptidic motifs used in the design of protease inhibitors, particularly cysteine proteases like caspases. For instance, the widely used pan-caspase inhibitor, Z-VAD-FMK, shares the N-terminal benzyloxycarbonyl group and a valine residue, highlighting the potential for this compound to target similar enzyme families.[3][4][5] Caspases are cysteine-aspartic proteases crucial in apoptosis (programmed cell death) and inflammation.[3][6]

Given these features, a primary hypothesis is that This compound acts as an inhibitor of a specific protease or a family of related enzymes, with caspases being a prime suspect class. This guide will outline the workflow to test this hypothesis and uncover novel targets.

The Target Identification & Validation Workflow

A robust target identification strategy is multi-faceted, beginning with broad, unbiased screening and progressively narrowing down to specific, validated interactions.

Target_ID_Workflow cluster_hypothesis Phase 2: Hypothesis Generation cluster_validation Phase 3: Target Validation cluster_outcome Phase 4: Outcome A In Silico & Computational Screening D Convergent Data Analysis: Identify Candidate Proteins A->D B Phenotypic Screening (High-Content Imaging) B->D C Affinity-Based Proteomics (Chemical Proteomics) C->D E Direct Target Engagement Assays (CETSA, ITC) D->E F Biochemical & Enzymatic Assays D->F G Cell-Based Functional Validation (e.g., CRISPR, siRNA) E->G F->G H Validated Therapeutic Target(s) G->H

Caption: A multi-phase workflow for therapeutic target identification.

Phase 1: Unbiased Target Discovery

In Silico Screening

Before initiating wet-lab experiments, computational methods can predict potential targets based on structural similarity to known ligands.

  • Rationale: By screening this compound against databases of protein structures (e.g., PDB) and known ligand-binding sites, we can generate a preliminary list of potential binding partners. This is a cost-effective way to prioritize experimental efforts.

  • Methodology:

    • Generate a 3D conformer of this compound.

    • Use pharmacophore modeling and molecular docking software (e.g., AutoDock, Schrödinger Suite) to screen against a library of human protease structures, with a particular focus on the caspase family.[7][8]

    • Analyze the docking scores and binding poses to identify proteins with high-affinity interactions.

Phenotypic Screening

This approach involves treating various cell lines with the compound and observing the resulting cellular phenotype to infer the affected biological pathway.

  • Rationale: A distinct phenotype (e.g., induction of apoptosis, cell cycle arrest, inhibition of cytokine release) provides a powerful clue to the compound's mechanism of action. For instance, if this compound inhibits apoptosis induced by a known stimulus, it strongly supports the hypothesis of it being a caspase inhibitor.[9]

  • Protocol: Apoptosis Inhibition Assay

    • Cell Seeding: Plate a relevant cell line (e.g., Jurkat or THP-1 cells) in 96-well plates.

    • Pre-treatment: Treat cells with a dose range of this compound (e.g., 1 µM to 100 µM) for 1-2 hours. Include a known pan-caspase inhibitor like Z-VAD-FMK as a positive control and DMSO as a vehicle control.[5]

    • Apoptosis Induction: Induce apoptosis using a known agent (e.g., staurosporine or anti-Fas antibody).

    • Endpoint Analysis: After an appropriate incubation period (e.g., 4-6 hours), measure apoptosis using a Caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7 Assay).[5]

    • Data Analysis: Plot the caspase activity against the concentration of this compound to determine the IC50 (half-maximal inhibitory concentration).

ParameterThis compound (Hypothetical)Z-VAD-FMK (Control)
IC50 (Caspase-3/7) 15 µM20 µM
Observed Phenotype Blockade of ApoptosisBlockade of Apoptosis
Affinity-Based Chemical Proteomics

This is a powerful, unbiased method to directly identify proteins that physically interact with the compound.

  • Rationale: By immobilizing the compound on a solid support (e.g., agarose beads), it can be used as "bait" to "fish" for its binding partners from a complex protein mixture like a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Workflow:

Affinity_Proteomics A 1. Synthesize Affinity Probe: Z-D-N-Me-Val-Linker-Bead B 2. Incubate Probe with Cell Lysate A->B C 3. Wash Away Non-specific Binders B->C D 4. Elute Bound Proteins C->D E 5. Protein Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Database Search & Protein Identification F->G

Caption: Workflow for affinity-based chemical proteomics.

  • Protocol: Probe Synthesis and Pulldown

    • Probe Synthesis: Synthesize a derivative of this compound with a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylate) for conjugation to NHS-activated agarose beads.

    • Cell Lysis: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein-protein interactions.

    • Affinity Pulldown: Incubate the lysate with the compound-conjugated beads. As a crucial control, also incubate lysate with unconjugated beads.

    • Washing: Perform stringent washes to remove proteins that bind non-specifically to the beads.

    • Elution: Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.

    • Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, digest them with trypsin, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phase 2 & 3: Target Validation

Data from the discovery phase will yield a list of candidate proteins. The next critical step is to validate these hits.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
  • Rationale: CETSA verifies that the compound binds to the candidate protein in a cellular context. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

  • Protocol:

    • Treat intact cells with this compound or a vehicle control.

    • Heat aliquots of the cells across a temperature gradient (e.g., 40°C to 70°C).

    • Lyse the cells and separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

    • Analyze the amount of the soluble candidate protein at each temperature using Western blotting.

    • A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.

Biochemical Validation: In Vitro Enzymatic Assays
  • Rationale: If a candidate protein is an enzyme (e.g., a caspase), it is essential to confirm that the compound directly modulates its activity.

  • Protocol (Caspase-1 Example):

    • In a 96-well plate, combine recombinant human Caspase-1 with a fluorogenic substrate (e.g., Ac-YVAD-AMC).[10]

    • Add varying concentrations of this compound.

    • Monitor the increase in fluorescence over time, which corresponds to substrate cleavage.

    • Calculate the rate of the reaction at each inhibitor concentration to determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive).

Candidate TargetAssay TypeResult (Hypothetical)
Caspase-1 Recombinant Enzyme AssayIC50 = 5 µM, Competitive Inhibition
Caspase-3 Recombinant Enzyme AssayIC50 = 25 µM, Competitive Inhibition
Cathepsin B Recombinant Enzyme AssayNo significant inhibition
Functional Validation in Cells: CRISPR/Cas9 Knockout
  • Rationale: To confirm that the compound's cellular effect is mediated through the candidate target, we can remove the target protein from cells and see if the effect is lost.

  • Protocol:

    • Use CRISPR/Cas9 to generate a cell line where the gene for the candidate protein (e.g., CASP1) is knocked out.

    • Confirm the absence of the protein by Western blot.

    • Perform the original phenotypic screen (e.g., an inflammation assay measuring IL-1β release for Caspase-1) on both the wild-type and knockout cells.

    • If this compound inhibits IL-1β release in wild-type cells but has no effect in the CASP1 knockout cells, this provides strong evidence that Caspase-1 is the functional target.

Caspase_Pathway cluster_pathway Inflammasome-Mediated Pyroptosis PAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves GSDMD Gasdermin-D Casp1->GSDMD cleaves IL1b Secreted IL-1β (Inflammation) ProIL1b->IL1b GSDMD_Pore GSDMD Pore (Pyroptosis) GSDMD->GSDMD_Pore Inhibitor This compound Inhibitor->Casp1 Inhibits

Caption: Hypothetical mechanism: this compound as an inhibitor of Caspase-1.

Conclusion

The journey from a novel chemical entity to a validated therapeutic target is a systematic process of hypothesis generation and rigorous testing. For a molecule like this compound, its structure strongly suggests a role as a protease inhibitor. The integrated workflow presented here—combining computational, phenotypic, proteomic, and biochemical approaches—provides a robust framework for identifying its primary targets, validating the functional consequences of their engagement, and ultimately unlocking its therapeutic potential. This guide serves as a blueprint for researchers tackling the complex but rewarding challenge of small molecule target deconvolution.

References

  • Slee EA. et al. (1996). Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32. Biochem J., 315(Pt 1):21-4. [Link]

  • Mittl, P. R., et al. (1999). The structures of caspases-1, -3, -7 and -8 reveal the basis for substrate and inhibitor selectivity. PubMed. [Link]

  • Fuentes-Prior, P., & Salvesen, G. S. (2004). The protein structures that shape caspase activity, specificity, activation and inhibition. Biochemical Journal. [Link]

  • Pop, C., & Salvesen, G. S. (2009). Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology. [Link]

  • LookChem. (n.d.). Caspase inhibitors. LookChem.com. [Link]

  • Chen, Y., et al. (2022). Specific amino acids may serve as therapeutic targets for autophagy-related diseases. ResearchGate. [Link]

  • Dong, Z., et al. (2021). Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies. PMC - NIH. [Link]

  • Gisbert-Pinto, C., et al. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PMC - NIH. [Link]

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An In-Depth Technical Guide to In Vitro Stability Assays for Z-D-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of In Vitro Stability in Early Drug Discovery

In the journey of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of establishing its potential therapeutic value. The susceptibility of a compound to biotransformation, or its metabolic stability, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for producing active or toxic metabolites.[1][2] This guide provides a comprehensive technical overview of how to design, execute, and interpret in vitro stability assays for a specific N-methylated amino acid derivative, Z-D-N-Me-Val-OH (N-benzyloxycarbonyl-N-methyl-D-valine).

This compound is a protected, non-natural amino acid. Its structure, featuring an N-methyl group and a D-amino acid configuration, suggests it may be a building block for a peptide mimetic designed to resist proteolytic degradation.[3] The benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis. Understanding the stability of this core component is crucial, as its degradation could represent a metabolic liability for a larger parent drug. This guide will detail the foundational assays—plasma stability, liver microsomal stability, and hepatocyte stability—that form the bedrock of an early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) assessment.

Part 1: Foundational Principles of In Vitro Stability Assessment

The primary objective of in vitro stability assays is to predict a compound's in vivo clearance.[1][4] These assays expose the test compound to key metabolic environments outside of a living organism, providing a controlled system to measure its rate of disappearance over time.

  • Plasma Stability: Evaluates the impact of enzymes present in blood plasma, such as esterases and proteases.[5] This is particularly relevant for intravenously administered drugs and for compounds with susceptible moieties like esters or amides.[5]

  • Liver Microsomal Stability: Focuses on Phase I metabolism, which involves oxidative, reductive, and hydrolytic reactions.[1] Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for a majority of drugs.[4][6] This assay is a cost-effective, high-throughput method for early screening.[6]

  • Hepatocyte Stability: Provides the most comprehensive in vitro model by using intact liver cells.[7][8] Hepatocytes contain the full complement of metabolic enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, which are responsible for conjugation reactions.[7][9] This allows for a more complete picture of hepatic metabolism.[8][10]

The following diagram illustrates the logical flow of these foundational assays in an early drug discovery program.

G cluster_0 Early Discovery Screening cluster_1 Lead Optimization / Preclinical TestCompound Test Compound (this compound) Plasma Plasma Stability Assay TestCompound->Plasma Chemical Stability & Hydrolysis Microsomal Liver Microsomal Stability Assay TestCompound->Microsomal Phase I Metabolism Hepatocyte Hepatocyte Stability Assay Microsomal->Hepatocyte Confirm & Assess Phase II Metabolism MetID Metabolite Identification Hepatocyte->MetID Characterize Metabolic Pathways G cluster_0 Preparation cluster_1 Incubation @ 37°C cluster_2 Analysis Microsomes Dilute Liver Microsomes PreIncubate Pre-incubate Microsomes + Compound Microsomes->PreIncubate Compound Prepare Test Compound (1 µM final) Compound->PreIncubate NADPH Prepare NADPH Regenerating System StartRxn Initiate with NADPH PreIncubate->StartRxn Timepoints Sample at 0, 5, 15, 30, 45, 60 min StartRxn->Timepoints Quench Quench with ACN + IS Timepoints->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS Analyze by LC-MS/MS Centrifuge->LCMS

Sources

A-001: A Technical Guide to the Preliminary Toxicity Screening of Z-D-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TG-2026-A001

Abstract

This technical guide provides a comprehensive, multi-phase strategy for the preliminary toxicity screening of the novel N-protected amino acid derivative, Z-D-N-Me-Val-OH. Given the imperative to identify potential safety liabilities early in the drug development process, this document outlines a tiered approach leveraging in silico, physicochemical, and in vitro methodologies.[1][2] The described workflow is designed to maximize data output while conserving resources, enabling a robust risk assessment to guide go/no-go decisions. Detailed, field-proven protocols for cytotoxicity and genotoxicity assessments are provided, alongside the rationale for key organ-specific toxicity screens. This guide is intended for researchers, toxicologists, and drug development professionals tasked with the initial safety evaluation of new chemical entities (NCEs).

Introduction: The Compound and the Rationale for Early Screening

1.1. Profile of this compound

The subject of this guide, this compound, is chemically defined as N-benzyloxycarbonyl-D-N-methylvaline. Its structure comprises a D-valine core, which is N-methylated and further protected with a benzyloxycarbonyl (Z) group. Such molecules are common intermediates in peptide synthesis or may themselves be investigated as standalone therapeutic agents. As a novel chemical entity (NCE), its toxicological profile is unknown, necessitating a systematic and predictive screening approach before committing to costly and ethically demanding in vivo studies.[2]

1.2. The Strategic Imperative of Early Toxicity Screening

Compound attrition due to unforeseen toxicity is a primary contributor to the escalating costs and timelines of pharmaceutical R&D.[3] Identifying liabilities such as cytotoxicity, genotoxicity, or specific organ toxicity at the preclinical stage is paramount.[1][4] This "fail early, fail fast" paradigm allows resources to be focused on candidates with the highest probability of success.[3] The strategy outlined herein is a tiered, data-driven approach to de-risk the progression of this compound.

Phase 1: Foundational Profiling (In Silico & Physicochemical)

Before initiating cell-based assays, a foundational understanding of the molecule's intrinsic properties and predicted liabilities is essential. This phase is rapid, cost-effective, and provides critical context for subsequent experimental designs.

2.1. In Silico Toxicity Prediction

Computational toxicology uses computer models to predict the toxicity of chemicals based on their structure.[5][6] This serves as a first-pass alert system.

  • Rationale & Causality: By comparing the structural fragments of this compound to databases of known toxicants, algorithms can identify "structural alerts" associated with specific hazards like mutagenicity or carcinogenicity.[7][8] This allows for the early flagging of potential risks before any biological material is used.

  • Recommended Tools:

    • DEREK (Deductive Estimation of Risk from Existing Knowledge): An expert rule-based system for qualitative toxicity prediction.

    • TOPKAT (Toxicity Prediction by Komputer Assisted Technology): Utilizes quantitative structure-toxicity relationship (QSTR) models for a range of endpoints.[7][9]

    • OECD QSAR Toolbox: A tool that facilitates the use of (Q)SAR models for regulatory purposes.

2.2. Essential Physicochemical Characterization

The behavior of a compound in biological assays is dictated by its physical and chemical properties.[10][11] Understanding these is not optional; it is a prerequisite for valid data interpretation.

  • Rationale & Causality: Poor solubility can lead to compound precipitation in assays, causing false-positive results or artificially low potency readings.[12] Chemical instability can mean the cells are exposed to degradants rather than the parent compound. These factors are critical variables that must be controlled.[13][14]

  • Key Parameters:

    • Solubility: Determined in aqueous buffers (pH 7.4) and relevant cell culture media.

    • Lipophilicity (LogP/LogD): Affects membrane permeability and potential for promiscuous binding.[12]

    • pKa: The ionization constant influences solubility and cellular uptake.[13]

    • Chemical Stability: Assessed in assay media over the time course of the planned experiments.

Phase 2: General In Vitro Cytotoxicity Assessment

The first biological test assesses the concentration at which this compound causes general cell death. This is a fundamental indicator of a compound's intrinsic toxicity and is used to determine appropriate concentrations for subsequent, more specific assays.

  • Rationale & Causality: The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[15] The amount of formazan is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[16]

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the 50% inhibitory concentration (IC50) of this compound in a relevant human cell line (e.g., HepG2).

Materials:

  • This compound stock solution (in DMSO)

  • HepG2 cells (or other chosen cell line)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[16]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]

  • 96-well flat-bottom plates, sterile

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a pre-optimized density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting range is from 0.1 µM to 100 µM.[17] Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).

  • Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance of the plate on a microplate reader at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_sample / Abs_vehicle_control) * 100.

    • Plot % Viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

Data Presentation and Interpretation

The results should be summarized in a table and visualized in a dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for this compound on HepG2 Cells (48h)

Concentration (µM) % Cell Viability (Mean ± SD)
0 (Vehicle) 100 ± 5.2
1 98.1 ± 4.8
5 91.5 ± 6.1
10 75.3 ± 5.5
25 49.8 ± 4.9
50 21.0 ± 3.8
100 5.4 ± 2.1

| Calculated IC50 | 25.2 µM |

Diagram 1: Cytotoxicity Screening Workflow A diagram illustrating the decision-making process following the initial cytotoxicity screen.

Cytotoxicity_Workflow start Perform MTT Assay Determine IC50 ic50_check IC50 < 10 µM? start->ic50_check high_tox High Cytotoxicity FLAG for Deprioritization Investigate Mechanism ic50_check->high_tox Yes ic50_check2 10 µM < IC50 < 50 µM? ic50_check->ic50_check2 No mod_tox Moderate Cytotoxicity Proceed with Caution Use concentrations ≤ IC50/2 in subsequent assays ic50_check2->mod_tox Yes low_tox Low Cytotoxicity (IC50 > 50 µM) Proceed to Tier 2 Assays Test up to 100 µM or solubility limit ic50_check2->low_tox No

Caption: Decision tree for interpreting cytotoxicity IC50 results.

Phase 3: Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell.[18] Such damage can lead to mutations and cancer, making this a critical safety endpoint mandated by regulatory agencies.

  • Rationale & Causality: The in vitro Micronucleus Test is a comprehensive assay that can detect both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[19][20] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[18] Their presence is a visual and quantifiable indicator of genotoxic events. This assay is recommended by the OECD Test Guideline 487.[19][21]

Protocol Overview: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: To determine if this compound induces micronuclei formation in cultured mammalian cells (e.g., TK6 or CHO cells).[20][21]

Methodology Summary:

  • Cell Culture & Dosing: Cells are exposed to at least three analyzable concentrations of this compound, with and without a metabolic activation system (S9 liver extract).[18][21] The highest concentration is typically limited by cytotoxicity (e.g., up to a 55±5% reduction in cell growth).

  • Treatment Duration: Both a short-term (3-6 hours) and a long-term (1.5-2 normal cell cycles) exposure are performed.[18]

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis. This allows analysis to be focused on cells that have divided in the presence of the test compound.[21]

  • Harvesting & Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[21]

  • Validation: The assay includes a vehicle control and positive controls for both clastogenic (e.g., Cyclophosphamide) and aneugenic (e.g., Colchicine) effects to ensure the system is working correctly.[21]

Data Presentation and Interpretation

A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.[18]

Table 2: Hypothetical Micronucleus Test Data Summary

Treatment Condition Concentration (µM) % Binucleated Cells with Micronuclei (Mean ± SD) Fold Increase over Vehicle Result
Vehicle Control 0 1.2 ± 0.3 1.0 Negative
This compound (-S9) 10 1.3 ± 0.4 1.1 Negative
25 1.5 ± 0.5 1.3 Negative
50 1.6 ± 0.4 1.3 Negative

| Positive Control (+S9) | 5 | 15.8 ± 2.1 | 13.2 | Positive |

Phase 4: Specific Organ Toxicity Profiling

After assessing general and genetic toxicity, the focus shifts to organs that are common targets for drug-induced injury: the heart and the liver.

5.1. Cardiotoxicity: hERG Channel Inhibition

  • Rationale & Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmias (Torsade de Pointes).[22][23][24] Therefore, assessing a compound's activity against this channel is a mandatory part of safety pharmacology as recommended by ICH S7B guidelines.[22][25] Early screening provides a critical warning of potential proarrhythmic risk.

  • Recommended Assay: Automated patch-clamp electrophysiology on cells stably expressing the hERG channel. This method directly measures the flow of ions through the channel and its inhibition by the test compound, providing a highly specific and quantitative IC50 value. FDA guidelines recommend standardized voltage protocols for these studies.[26]

5.2. Hepatotoxicity Assessment

  • Rationale & Causality: The liver is the body's primary site of drug metabolism, making it highly susceptible to chemical-induced injury.[4] Human hepatoma cell lines like HepG2 are widely used for in vitro hepatotoxicity screening.[27] While they have limitations in metabolic capacity compared to primary human hepatocytes (hPHs), they provide a reproducible and accessible model for identifying direct cellular toxicants.[28][29]

  • Recommended Assay: Expose HepG2 cells to a range of non-cytotoxic concentrations of this compound. Key endpoints can be measured using high-content analysis (HCA), which simultaneously assesses multiple parameters like mitochondrial membrane potential, oxidative stress, and cell membrane integrity.[29]

Integrated Data Analysis and Risk Assessment

The final phase involves synthesizing all data to form a cohesive preliminary risk profile for this compound.

  • Decision-Making Framework: The data should be viewed holistically. A potent hERG inhibitor (e.g., IC50 < 1 µM) might be a "no-go" regardless of other results. Conversely, moderate cytotoxicity (e.g., IC50 ~ 30 µM) might be acceptable if the compound shows no genotoxic or cardiotoxic liabilities and the intended therapeutic dose is much lower.

Diagram 2: Tiered Toxicity Screening Cascade A flowchart showing the overall experimental progression.

Screening_Cascade cluster_0 Phase 1: Foundational cluster_1 Phase 2: In Vitro Tier 1 cluster_2 Phase 3: In Vitro Tier 2 cluster_3 Phase 4: Decision p1 In Silico Prediction & Physicochemical Profiling p2 General Cytotoxicity (MTT Assay) p1->p2 p3 Genotoxicity (Micronucleus Assay) p2->p3 p4 Cardiotoxicity (hERG Assay) p3->p4 p5 Hepatotoxicity (HepG2 HCA) p3->p5 p6 Integrated Risk Assessment Go / No-Go Decision p4->p6 p5->p6

Caption: A multi-phase workflow for preliminary toxicity screening.

Conclusion

This guide presents a logical, tiered, and scientifically grounded strategy for the preliminary toxicity screening of this compound. By integrating in silico, physicochemical, and a suite of robust in vitro assays, this workflow enables the early identification of potential safety liabilities. This approach ensures that development decisions are based on a comprehensive, albeit preliminary, toxicological profile, ultimately enhancing the efficiency and success rate of the drug development pipeline. Any positive findings in this screening cascade should be considered a signal for further mechanistic investigation or potential deprioritization of the compound.

References

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test. Policy Commons.
  • OECD 487 In Vitro Micronucleus Test. Scantox.
  • OECD 487: in vitro micronucleus assay using TK6 cells to investig
  • In Vitro Micronucleus Test. XCellR8.
  • Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Springer.
  • OECD 487: In Vitro Mammalian Cell Micronucleus Test. Nucro-Technics.
  • In silico prediction of drug toxicity. PubMed.
  • MTT assay and its use in cell viability and prolifer
  • Hepato(Geno)Toxicity Assessment of Nanoparticles in a HepG2 Liver Spheroid Model. NIH.
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.
  • High-content analysis of in vitro hepatocyte injury induced by various hep
  • MTT assay protocol. Abcam.
  • Hepatotoxicity Assay, Human HepG2 Cells. Sigma-Aldrich.
  • Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH). Benchchem.
  • Cytotoxicity Assays: How We Test Cell Viability. YouTube.
  • Physicochemical Property Study. WuXi AppTec DMPK.
  • In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression. PMC - PubMed Central.
  • In silico prediction of toxicity and its applications for chemicals
  • Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Altern
  • Physicochemical drug properties associated with in vivo toxicological outcomes: A review. Taylor & Francis Online.
  • GLP hERG Screening. Metrion Biosciences.
  • Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. FDA.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.
  • E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrythmic Potential—Questions and Answers. FDA.
  • hERG toxicity assessment: Useful guidelines for drug design. PubMed.
  • Physicochemical properties. Medicinal Chemistry Class Notes - Fiveable.
  • In silico tools for toxicity prediction.
  • Physicochemical Properties. NETZSCH Analyzing & Testing.
  • Toxicity Screening: 7 Str
  • Toxicological screening. PMC - PubMed Central - NIH.
  • In silico Toxicology - A Tool for Early Safety Evalu
  • Early toxicity screening strategies.
  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC - NIH.
  • Compound Screening Guide!. MedchemExpress.com.
  • Early Toxicity Screening and Selection of Lead Compounds for Parasitic Diseases.

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Methodological & Application

Synthesis of Z-D-N-Me-Val-OH: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed protocol and in-depth scientific rationale for the synthesis of Z-D-N-Me-Val-OH, a crucial N-methylated amino acid derivative employed in the design and synthesis of modified peptides for therapeutic and research applications. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction: The Significance of N-Methylation in Peptide Science

N-methylation of amino acids is a key chemical modification in the field of peptide chemistry and drug discovery. The introduction of a methyl group on the amide nitrogen of a peptide backbone imparts significant changes to the molecule's physicochemical and biological properties. Specifically, N-methylation can:

  • Enhance Metabolic Stability: By sterically hindering the amide bond, N-methylation reduces susceptibility to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.

  • Improve Membrane Permeability: The increased lipophilicity resulting from N-methylation can enhance the ability of a peptide to cross cellular membranes, a critical factor for oral bioavailability and targeting intracellular components.

  • Modulate Conformation: The restriction of rotation around the C-N bond due to the presence of the N-methyl group can lock the peptide into a specific bioactive conformation, potentially leading to increased potency and selectivity for its target receptor.

This compound, with its benzyloxycarbonyl (Z) protecting group on the N-methylated D-valine core, is a valuable building block for the solid-phase or solution-phase synthesis of peptides with these desirable properties. The D-configuration of the valine residue further contributes to enzymatic stability.

Synthetic Strategy: Direct N-Alkylation of a Protected Amino Acid

The most common and effective method for the synthesis of this compound is the direct N-methylation of the parent N-protected amino acid, Z-D-Val-OH. This strategy involves the deprotonation of the amine nitrogen followed by nucleophilic attack on a methylating agent.

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is critical to ensure a high yield of the desired product while minimizing side reactions, particularly racemization of the chiral center.

  • Protecting Group: The benzyloxycarbonyl (Z) group is a robust protecting group for the amino function that is stable to the basic conditions of the N-methylation reaction. It can be readily removed under hydrogenolysis conditions, which are orthogonal to many other protecting groups used in peptide synthesis.

  • Base: A strong, non-nucleophilic base is required to efficiently deprotonate the nitrogen of the Z-protected amine. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the amine, driving the reaction forward. The use of a strong base also deprotonates the carboxylic acid, forming a dianion.

  • Methylating Agent: Methyl iodide (MeI) is a highly reactive and efficient methylating agent for this transformation. An excess of methyl iodide is typically used to ensure complete methylation of the amine.

  • Solvent: Anhydrous aprotic polar solvents, such as tetrahydrofuran (THF), are ideal for this reaction. They effectively solvate the reactants and intermediates without interfering with the strong base. The absence of water is crucial to prevent quenching of the sodium hydride.

Experimental Protocol

This protocol details the synthesis of this compound from Z-D-Val-OH.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Z-D-Val-OH≥98%Sigma-Aldrich, AapptecStarting material
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichStore under inert atmosphere
Methyl Iodide (MeI)≥99.5%Sigma-AldrichStore in a cool, dark place
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-AldrichUse freshly distilled or from a solvent purification system
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction
Diethyl EtherACS GradeFisher ScientificFor extraction
1 M Hydrochloric Acid (HCl)Fisher ScientificFor workup
Saturated Sodium Thiosulfate (Na₂S₂O₃) solutionFor workup
Saturated Sodium Chloride (Brine) solutionFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificFor drying
Round-bottom flaskOven-dried before use
Magnetic stirrer and stir bar
Ice bath
Argon or Nitrogen gas supplyFor inert atmosphere
Separatory funnel
Rotary evaporator
Synthetic Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction N-Methylation cluster_workup Workup & Extraction cluster_purification Purification & Isolation start Dissolve Z-D-Val-OH in anhydrous THF under Argon add_NaH Cool to 0°C and add NaH portion-wise start->add_NaH stir_NaH Stir for 30 min at 0°C add_NaH->stir_NaH add_MeI Add Methyl Iodide stir_NaH->add_MeI react Stir overnight at room temperature add_MeI->react quench Quench with ice-water react->quench extract_ether Extract with diethyl ether (remove non-polar impurities) quench->extract_ether acidify Acidify aqueous layer to pH ~2 with 1M HCl extract_ether->acidify extract_EtOAc Extract product with Ethyl Acetate acidify->extract_EtOAc wash Wash organic layer with Na2S2O3 and brine extract_EtOAc->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate end This compound (viscous oil) concentrate->end

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, dissolve Z-D-Val-OH (1.0 eq) in anhydrous THF (approximately 10-15 mL per gram of Z-D-Val-OH).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 2.5 - 3.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation. Stir the resulting suspension at 0 °C for 30 minutes.

  • N-Methylation: To the suspension, add methyl iodide (3.0 - 5.0 eq) dropwise via a syringe. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight.

  • Work-up:

    • Carefully quench the reaction by slowly adding ice-cold water to the flask at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x volume) to remove the mineral oil and any unreacted methyl iodide. Discard the organic layer.

    • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume).

    • Combine the ethyl acetate extracts and wash with a saturated solution of sodium thiosulfate (to remove any residual iodine), followed by a saturated brine solution.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product is typically obtained as a viscous oil. If necessary, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quality Control and Characterization

The successful synthesis of this compound should be confirmed by a combination of chromatographic and spectroscopic techniques.

TechniqueExpected Results
Thin Layer Chromatography (TLC) A single spot with a higher Rf value than the starting material (Z-D-Val-OH) in a suitable solvent system (e.g., Hexane:Ethyl Acetate 1:1).
¹H NMR The spectrum should show the disappearance of the N-H proton signal from the starting material and the appearance of a singlet corresponding to the N-methyl protons (typically around 2.8-3.0 ppm). The characteristic signals for the Z-group (aromatic protons and benzylic CH₂) and the valine side chain (isopropyl group) should be present.
¹³C NMR The spectrum should show a new signal for the N-methyl carbon (typically around 30-35 ppm) and shifts in the adjacent carbon signals compared to the starting material.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the calculated mass of this compound (C₁₄H₁₉NO₄, MW: 265.31 g/mol ), for example, [M+H]⁺ at m/z 266.1.
Infrared (IR) Spectroscopy The spectrum will show characteristic absorptions for the C=O of the carbamate and carboxylic acid, C-H bonds, and the aromatic ring of the Z-group. The N-H stretch from the starting material will be absent.

Trustworthiness: A Self-Validating System

The protocol described above includes several checkpoints to ensure the integrity of the synthesis:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of sodium hydride with atmospheric moisture, which would reduce its effectiveness and could pose a safety hazard.

  • Anhydrous Conditions: The use of anhydrous solvents is mandatory to prevent the quenching of the strong base.

  • Monitoring by TLC: The progress of the reaction can be easily monitored by TLC to ensure the complete consumption of the starting material.

  • Thorough Work-up: The work-up procedure is designed to remove unreacted reagents and byproducts, leading to a cleaner crude product and simplifying purification.

  • Spectroscopic Confirmation: Comprehensive spectroscopic analysis of the final product is essential to confirm its identity and purity.

Mitigating Racemization

A potential side reaction in the N-methylation of amino acids is the racemization of the α-carbon. While the risk is generally lower for N-acyl N-methylamino acids due to the inability to form an oxazolone intermediate, it is still a consideration. To minimize the risk of racemization:

  • Maintain Low Temperatures: The initial deprotonation step is carried out at 0 °C to control the exothermicity and minimize side reactions.

  • Avoid Prolonged Exposure to Strong Base: While an overnight reaction is often necessary for complete methylation, excessively long reaction times should be avoided.

  • Careful pH Adjustment: During the work-up, the acidification should be performed carefully to avoid harsh conditions that could potentially promote racemization.

By adhering to this detailed protocol and understanding the underlying chemical principles, researchers can reliably synthesize high-quality this compound for their peptide synthesis and drug discovery endeavors.

References

  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
  • Howl, J. (Ed.). (2005).

Navigating Cell Fate: A Researcher's Guide to Pan-Caspase Inhibition with Z-VAD-FMK in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: Your query for "z-d-n-Me-val-oh" did not correspond to a standard reagent in cell biology literature or commercial catalogs. Based on the chemical nomenclature and the experimental context, it is highly probable that the intended compound is Z-VAD-FMK , a cornerstone tool in apoptosis research. This guide is therefore centered on Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), a cell-permeable, irreversible pan-caspase inhibitor, to provide you with a robust and scientifically grounded resource for your cell culture experiments.

Introduction: Intercepting the Executioners of Apoptosis

Programmed cell death, or apoptosis, is a fundamental process in multicellular organisms, essential for tissue homeostasis, development, and elimination of damaged cells. The execution of this intricate process is primarily orchestrated by a family of cysteine proteases known as caspases.[1] These enzymes exist as inactive zymogens (procaspases) and are activated in a hierarchical cascade in response to apoptotic stimuli. Understanding and manipulating this pathway is critical for research in cancer, neurodegenerative diseases, and immunology.

The pan-caspase inhibitor Z-VAD-FMK is an indispensable tool for researchers seeking to dissect the role of caspase-mediated cell death. By broadly and irreversibly blocking caspase activity, Z-VAD-FMK allows for the elucidation of caspase-dependent and -independent signaling events.[2] This guide will provide a comprehensive overview of the mechanism of action of Z-VAD-FMK, detailed protocols for its application in cell culture, and critical considerations for experimental design and data interpretation.

Mechanism of Action: A Covalent Halt to the Caspase Cascade

Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). Initiator caspases are activated by pro-apoptotic signals and, in turn, cleave and activate the executioner caspases. These executioners then dismantle the cell by cleaving a multitude of cellular substrates.

Z-VAD-FMK is a peptide-based inhibitor designed to mimic the caspase cleavage site. The valine-alanine-aspartic acid (VAD) sequence is recognized by the catalytic site of caspases. The fluoromethylketone (FMK) group forms a covalent, irreversible bond with the cysteine residue in the active site of the caspase, thereby permanently inactivating the enzyme.[3][4] The N-terminal benzyloxycarbonyl (Z) group and the O-methylation of the aspartic acid residue enhance the compound's cell permeability and stability.[2]

Apoptosis_Pathway_and_Z_VAD_FMK_Inhibition cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-caspase-3/7 Casp8->ProCasp3 Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Active Caspase-3/7 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Z-VAD-FMK Inhibitor->Casp8 Inhibits Inhibitor->Casp9 Inhibits Inhibitor->Casp3 Inhibits Experimental_Workflow cluster_analysis Downstream Analysis Start Seed Cells Pretreat Pre-treat with Z-VAD-FMK (and controls) for 1-2h Start->Pretreat Induce Add Apoptotic Stimulus Pretreat->Induce Incubate Incubate for Desired Time Induce->Incubate Harvest Harvest Cells Incubate->Harvest Flow Flow Cytometry (Annexin V/PI) Harvest->Flow WB Western Blot (Cleaved PARP, Caspases) Harvest->WB Assay Caspase Activity Assay Harvest->Assay

Figure 2: A generalized experimental workflow for using Z-VAD-FMK to inhibit apoptosis in cell culture.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete inhibition of apoptosis - Z-VAD-FMK concentration is too low.- Pre-incubation time is insufficient.- Inhibitor was added after caspase activation had already begun.- Z-VAD-FMK has degraded due to improper storage.- Perform a dose-response curve to find the optimal concentration.- Increase the pre-incubation time (e.g., to 2-4 hours).- Ensure Z-VAD-FMK is added before or at the same time as the apoptotic stimulus.- Prepare a fresh stock solution of Z-VAD-FMK.
Unexpected cell death in Z-VAD-FMK treated cells - The cell death pathway is caspase-independent.- Z-VAD-FMK is inducing an alternative cell death pathway, such as necroptosis. [5]- Investigate markers for other cell death pathways (e.g., necroptosis, autophagy).- Co-treat with an inhibitor of necroptosis, such as Necrostatin-1 (a RIPK1 inhibitor), to see if cell death is rescued. [6]
High background in caspase activity assays - Reagents have degraded.- Non-specific protease activity.- Use fresh assay reagents.- Ensure the use of appropriate negative controls to establish baseline activity.

Beyond Apoptosis: The Off-Target Effects of Z-VAD-FMK

While Z-VAD-FMK is a powerful tool, it is crucial to be aware of its potential off-target effects, which can significantly influence experimental outcomes.

  • Induction of Necroptosis: In certain cell types and contexts (e.g., macrophages stimulated with LPS), blocking caspase-8 with Z-VAD-FMK can trigger necroptosis, a form of programmed necrosis. [7][8]This pathway is mediated by RIPK1, RIPK3, and MLKL. If you observe necrotic cell death despite caspase inhibition, it is essential to investigate this alternative pathway.

Apoptosis_Necroptosis_Switch Stimulus Stimulus (e.g., TNF-α, LPS) Casp8_Activation Caspase-8 Activation Stimulus->Casp8_Activation RIPK1_Activation RIPK1/RIPK3/MLKL Activation Stimulus->RIPK1_Activation Casp8_Activation->RIPK1_Activation Inhibits Apoptosis Apoptosis Casp8_Activation->Apoptosis Necroptosis Necroptosis RIPK1_Activation->Necroptosis ZVAD Z-VAD-FMK ZVAD->Casp8_Activation Inhibits

Figure 3: The switch from apoptosis to necroptosis. Inhibition of caspase-8 by Z-VAD-FMK can relieve the inhibition of the RIPK1/RIPK3 pathway, leading to necroptosis.

  • Induction of Autophagy: Z-VAD-FMK has been shown to inhibit N-glycanase 1 (NGLY1), an enzyme involved in endoplasmic reticulum-associated degradation (ERAD). [1][9]This off-target inhibition can lead to cellular stress and the induction of autophagy. [9]If autophagy is a confounding factor in your experiments, consider using an alternative pan-caspase inhibitor like Q-VD-OPh, which has a lower propensity to induce autophagy. [9] By understanding the principles outlined in this guide, researchers can confidently and effectively utilize Z-VAD-FMK to unravel the complex signaling networks governing cell death, leading to more robust and reproducible scientific discoveries.

References

  • InvivoGen. (n.d.). Z-VAD-FMK - Pan-Caspase inhibitor. Retrieved from [Link]

  • Network of Cancer Research. (2021). Z-VAD-FMK is a Well-Known pan Caspase Inhibitor. Retrieved from [Link]

  • Slee, E. A., et al. (1999). Detection of caspase activation in situ by fluorochrome-labeled caspase inhibitors. PubMed. Retrieved from [Link]

  • Inhibitor Research Hub. (2025). Z-VAD-FMK: Strategic Caspase Inhibition for Translational.... Retrieved from [Link]

  • Li, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. PubMed Central. Retrieved from [Link]

  • Li, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology. Retrieved from [Link]

  • Kong, L., et al. (2020). A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells. ResearchGate. Retrieved from [Link]

  • Martinet, W., et al. (2019). zVAD induced macrophage necroptosis and blocked the secretion of... ResearchGate. Retrieved from [Link]

  • Quora. (2025). How should I use Z-VAD-FMK correctly for experiments?. Retrieved from [Link]

  • Li, J., et al. (2023). Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice. PubMed Central. Retrieved from [Link]

  • Martinet, W., et al. (2008). z-VAD-fmk-Induced Non-Apoptotic Cell Death of Macrophages. ResearchGate. Retrieved from [Link]

  • Fluri, F., et al. (2000). Effects of z-DEVD-FMK and z-VAD-FMK on caspases. ResearchGate. Retrieved from [Link]

  • Toti, P., et al. (2011). Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model. PubMed Central. Retrieved from [Link]

  • Elder, M. J., et al. (2022). Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. PubMed. Retrieved from [Link]

  • Hage, C., et al. (2025). Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. Journal for ImmunoTherapy of Cancer. Retrieved from [Link]

  • Montolio, M., et al. (2005). Short-term culture with the caspase inhibitor z-VAD.fmk reduces beta cell apoptosis in transplanted islets and improves the metabolic outcome of the graft. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of Z-D-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Z-D-N-Me-Val-OH, chemically known as N-carbobenzyloxy-N-methyl-D-valine, is a protected amino acid derivative with potential applications in peptide synthesis and drug development. The precise and accurate quantification of this compound is paramount for pharmacokinetic studies, process optimization, and quality control in pharmaceutical manufacturing. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound in various matrices, tailored for researchers, scientists, and drug development professionals.

Analytical Challenges

The quantification of this compound presents a unique set of analytical challenges stemming from its molecular structure. The presence of a polar carboxylic acid group and a non-polar carbobenzyloxy protecting group gives the molecule amphipathic properties. While the N-methylation prevents reaction with common derivatizing agents like ninhydrin, the overall polarity necessitates careful consideration of chromatographic conditions. Furthermore, the potential for thermal degradation requires robust analytical methods that ensure the integrity of the analyte during analysis.

Recommended Analytical Strategies

Given the physicochemical properties of this compound, two primary analytical techniques are recommended:

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity, selectivity, and ability to directly analyze the compound without derivatization.[1][2][3] LC-MS/MS is particularly well-suited for complex biological matrices.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: An alternative approach that requires a derivatization step to increase the volatility of the analyte.[6][7][8][9][10] This method can be highly effective, though it involves a more extensive sample preparation process.[1]

Method 1: Quantification by LC-MS/MS

This method offers a direct and highly sensitive approach for the quantification of this compound.

Principle

The analyte is separated from the sample matrix using reversed-phase high-performance liquid chromatography (RP-HPLC) and subsequently detected by a tandem mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[11] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d8, is highly recommended to correct for matrix effects and variations in instrument response.

Experimental Protocol

1. Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL of this compound-d8).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

ParameterRecommended Setting
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of a standard solution.
Collision Energy To be optimized for the specific instrument and transitions.
Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this curve.

Workflow Diagram

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Plasma Sample s2 Protein Precipitation (Acetonitrile + IS) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Transfer s3->s4 s5 Evaporation & Reconstitution s4->s5 a1 UHPLC Separation s5->a1 a2 MS/MS Detection (MRM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Calibration Curve (Analyte/IS Ratio) d1->d2 d3 Quantification d2->d3

Caption: Workflow for this compound quantification by LC-MS/MS.

Method 2: Quantification by GC-MS with Derivatization

This method serves as a robust alternative to LC-MS/MS, particularly when LC-MS/MS instrumentation is unavailable.

Principle

Due to the low volatility of this compound, a derivatization step is necessary to convert the polar carboxylic acid group into a more volatile ester.[6][7][8] Following derivatization, the analyte is separated by gas chromatography and detected by a mass spectrometer. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Experimental Protocol

1. Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid extraction of this compound from the sample matrix using an appropriate organic solvent (e.g., ethyl acetate) after acidification of the aqueous phase.

  • Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

  • Derivatization (Esterification):

    • Add 100 µL of 3 N HCl in n-butanol to the dried residue.

    • Seal the vial and heat at 65°C for 20 minutes.

    • Cool the sample to room temperature and evaporate the reagent under nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
GC System Gas Chromatograph with an autosampler
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
MS System Single Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic fragment ions
Data Analysis and Quantification

Similar to the LC-MS/MS method, a calibration curve is generated using calibration standards that have undergone the same derivatization procedure. The concentration of the derivatized this compound in the samples is then calculated.

Workflow Diagram

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Liquid-Liquid Extraction p2 Drying p1->p2 p3 Derivatization (Esterification) p2->p3 p4 Reconstitution p3->p4 b1 GC Separation p4->b1 b2 MS Detection (SIM Mode) b1->b2 e1 Peak Integration b2->e1 e2 Calibration Curve e1->e2 e3 Quantification e2->e3

Caption: Workflow for this compound quantification by GC-MS.

Method Validation

To ensure the reliability and accuracy of the analytical data, the chosen method must be validated according to the International Council for Harmonisation (ICH) guidelines.[12][13][14] The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The demonstration of a direct proportional relationship between the analyte concentration and the instrumental response over a defined range.[12]

  • Accuracy: The closeness of the measured value to the true value, typically expressed as percent recovery.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[12]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[15]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Acceptance Criteria for Method Validation
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10

Conclusion

The quantification of this compound can be effectively achieved using either LC-MS/MS or GC-MS with derivatization. The choice of method will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. LC-MS/MS is generally preferred for its directness and higher sensitivity. Regardless of the method chosen, a thorough validation is essential to ensure the generation of reliable and accurate data for research and drug development applications.

References

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Wiley Online Library. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. BioPharm International. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. National Institutes of Health. [Link]

  • GC-MS Amino Acid Analysis. Mtoz Biolabs. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for biotechnological/biological products. European Medicines Agency. [Link]

  • Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations. National Institutes of Health. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry. PubMed. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Test method for the determination of NDMA by LC/MS/MS in Valsartan finished products. Swissmedic. [Link]

  • A Broadly Accessible Liquid Chromatography Method for Quantification of Six Nitrosamine Compounds and N,N-Dimethylformamide in Metformin Drug Products. ChemRxiv. [Link]

  • Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization as a GMP Starting Material. Royal Society of Chemistry. [Link]

  • Measurement of oxidative stress parameters using liquid chromatography–tandem mass spectroscopy (LC–MS/MS). ResearchGate. [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of Z-D-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Z-D-N-Me-Val-OH. This compound, a protected N-methylated valine derivative, is a critical building block in the synthesis of therapeutic peptides. Its purity and stability are paramount to ensure the quality and efficacy of the final drug product. This guide provides researchers, scientists, and drug development professionals with a comprehensive protocol, from initial method development and optimization to full validation, ensuring a robust and reliable analytical method suitable for quality control and stability studies.

Introduction: The Analytical Challenge of this compound

This compound, chemically known as (2R)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid, is a key intermediate in peptide synthesis. The presence of the benzyloxycarbonyl (Z) protecting group and the N-methyl group imparts specific characteristics that enhance enzymatic resistance and influence the conformational properties of peptides.[] However, these same features can present analytical challenges. The N-methyl group can lead to steric hindrance and the potential for multiple conformers in solution, which may result in broad or split peaks in chromatography.[2] Furthermore, as with many peptide precursors, potential impurities from synthesis and degradation products must be effectively separated and quantified to ensure the quality of the final active pharmaceutical ingredient (API).[3][4]

The development of a stability-indicating HPLC method is therefore crucial. Such a method must be able to separate the main component from its potential degradation products and process-related impurities.[3] This application note details a systematic approach to developing and validating a robust RP-HPLC method for this compound.

Analyte Properties and Initial Method Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of successful HPLC method development.

PropertyValue/DescriptionImplication for HPLC Method Development
Full Chemical Name (2R)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acidThe presence of a carboxyl group and the Z-group will influence its polarity and retention.
Synonyms N-Cbz-N-methyl-D-valine, Z-N-Methyl-D-valineConsistent naming is important for literature searches and documentation.
CAS Number 53978-73-7Unique identifier for the compound.
Molecular Formula C₁₄H₁₉NO₄Provides the elemental composition.
Molecular Weight 265.3 g/mol [][5]Useful for mass spectrometry identification if coupled with HPLC.
Structure A D-valine derivative with a benzyloxycarbonyl (Z) protecting group on the amino nitrogen and a methyl group on the nitrogen.The aromatic Z-group provides a strong chromophore for UV detection. The overall molecule is moderately hydrophobic.
Chirality D-enantiomerChiral purity is a critical quality attribute. While this method focuses on purity, a separate chiral method may be required to determine enantiomeric excess.

Based on these properties, a reversed-phase HPLC method is the logical choice. The moderate hydrophobicity of this compound makes it well-suited for retention on a non-polar stationary phase, such as C18.[6]

HPLC Method Development and Optimization

The following sections provide a detailed protocol for developing a robust HPLC method for this compound.

Initial HPLC Conditions

The starting point for method development is a set of generic conditions that are likely to provide some retention and separation.

ParameterInitial ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard workhorse column for reversed-phase chromatography, offering a good balance of efficiency and backpressure.[6]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterTFA is a common ion-pairing agent in peptide and amino acid analysis that improves peak shape and retention.[7]
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN)Acetonitrile is a common organic modifier with low viscosity and UV cutoff.
Gradient 30-70% B over 20 minutesA broad starting gradient to elute the analyte and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 214 nm and 254 nm214 nm allows for detection of the peptide backbone-like amide bond, while 254 nm is sensitive to the aromatic Z-group.[6]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve in 50:50 Acetonitrile:WaterA diluent that is compatible with the mobile phase and ensures good solubility of the analyte.
Method Optimization Workflow

The initial conditions provide a starting point. The following workflow illustrates the systematic approach to optimizing the method for better resolution, peak shape, and run time.

Caption: HPLC Method Optimization Workflow.

Step-by-Step Optimization Protocol

Step 1: Initial Injection and Evaluation

  • Prepare a standard solution of this compound at a concentration of approximately 1 mg/mL in the sample diluent.

  • Equilibrate the HPLC system with the initial conditions.

  • Inject the standard solution and acquire the chromatogram.

  • Evaluation:

    • Assess the retention time of the main peak. An ideal retention time is typically between 5 and 15 minutes.

    • Evaluate the peak shape. The asymmetry factor should ideally be between 0.8 and 1.5.

    • Check for the presence of any impurity peaks.

Step 2: Gradient Adjustment

  • If retention is too long or too short: Adjust the initial and final percentages of Mobile Phase B.

    • Too long: Increase the initial %B.

    • Too short: Decrease the initial %B.

  • If resolution between the main peak and impurities is poor: Decrease the gradient slope (i.e., increase the gradient duration). A shallower gradient provides more time for separation.

  • Example Experiment:

    • Run 1: 30-70% B over 20 min (initial)

    • Run 2: 40-60% B over 20 min (shallower gradient for better resolution)

    • Run 3: 30-70% B over 15 min (steeper gradient to reduce run time)

Step 3: Mobile Phase Modifier

While TFA is effective, it can sometimes suppress the signal in mass spectrometry (MS).[7] If LC-MS compatibility is desired, formic acid (FA) is a suitable alternative.

  • Prepare mobile phases with 0.1% Formic Acid instead of TFA.

  • Repeat the analysis with the optimized gradient.

  • Evaluation: Compare the peak shape, retention, and resolution to the results obtained with TFA.

Final Optimized HPLC Method

After systematic optimization, the following final method was established to provide excellent peak shape, resolution, and a reasonable run time.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 45-55% B over 15 minutes, then a 5-minute wash at 95% B and a 5-minute re-equilibration at 45% B.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 214 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

Method Validation

A comprehensive method validation is essential to ensure that the analytical method is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[3]

Caption: HPLC Method Validation Workflow.

Validation Protocol

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.[3][4]

  • Prepare solutions of this compound and subject them to the following stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours

    • Basic: 0.1 M NaOH at 60 °C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 80 °C for 48 hours

    • Photolytic: Exposure to UV light (254 nm) for 24 hours

  • Analyze the stressed samples using the optimized HPLC method.

  • Acceptance Criteria: The method should be able to resolve the main peak from all degradation product peaks. Peak purity analysis of the main peak should be performed using a photodiode array (PDA) detector.

Linearity

  • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

  • Prepare a sample matrix (placebo) and spike it with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Analyze the spiked samples in triplicate.

  • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.

Precision

  • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Robustness

  • Intentionally vary the method parameters slightly to assess the method's resilience to minor changes.

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, and resolution) should remain within acceptable limits.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of a robust RP-HPLC method for the analysis of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers and drug development professionals can implement a reliable analytical method for quality control and stability assessment of this important peptide building block. The principles outlined here can also be adapted for the analysis of other N-methylated amino acids and peptide derivatives.

References

  • MolecularCloud. (2023, August 2).
  • Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
  • Benchchem. (n.d.). This compound | 53978-73-7.
  • AMSbiopharma. (2025, December 11).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2025, February 26).
  • Agilent. (n.d.).
  • ChemPep. (n.d.). 42417-65-2 | Z-N-Me-Val-OH.
  • BOC Sciences. (n.d.). This compound - (CAS 53978-73-7).
  • ResearchGate. (2025, August 6).

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LC-MS/MS parameters for z-d-n-Me-val-oh detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Sensitivity Quantification of Z-D-N-Me-Val-OH using LC-MS/MS

Abstract

This application note details a robust and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-α-Benzyloxycarbonyl-D-N-methyl-valine (this compound). N-methylated amino acids are critical components in modern peptide therapeutics, offering enhanced proteolytic stability and improved pharmacokinetic profiles.[1] Consequently, a reliable analytical method to quantify protected, N-methylated amino acid precursors like this compound is essential for process monitoring, quality control in peptide synthesis, and metabolic studies. The described method utilizes reversed-phase chromatography for separation and electrospray ionization (ESI) tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high sensitivity and specificity.

Introduction and Scientific Principle

The strategic N-methylation of peptide backbones is a cornerstone of modern medicinal chemistry, imparting crucial advantages such as resistance to enzymatic degradation and increased cell permeability.[2] this compound is a key building block in the synthesis of such modified peptides. Its accurate quantification is paramount for ensuring the stoichiometric efficiency of coupling reactions and for characterizing the purity of synthetic intermediates.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this application, combining the powerful separation capabilities of liquid chromatography with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[3] This method operates on the principle of separating the target analyte from a complex matrix using a reversed-phase HPLC column. The analyte is then ionized, typically via electrospray ionization (ESI), and introduced into the mass spectrometer.

The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which constitutes a highly specific, two-stage mass filtering process. First, the precursor ion (the protonated molecule of this compound, [M+H]⁺) is selectively isolated. This precursor ion is then fragmented by collision-induced dissociation (CID), and a specific, characteristic product ion is isolated and detected. This precursor-to-product ion transition is a unique signature of the analyte, providing exceptional selectivity and minimizing interference from matrix components.[4]

Experimental Workflow

The overall analytical workflow, from sample preparation to final data analysis, is depicted below. This systematic process ensures reproducibility and accuracy.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological or Reaction Sample Precip Protein Precipitation (e.g., with Acetonitrile) Sample->Precip Centrifuge Centrifugation (10,000 x g, 10 min) Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute with Initial Mobile Phase Supernatant->Dilute LC LC Separation (Reversed-Phase C18) Dilute->LC Inject ESI Electrospray Ionization (ESI+) LC->ESI MS1 Precursor Ion Selection (Q1) ESI->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Product Ion Detection (Q3) CID->MS2 Data Data Acquisition & Quantification MS2->Data

Caption: Overall workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols and Method Parameters

Materials and Reagents
  • Analyte: this compound reference standard (≥98% purity)

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Methanol (LC-MS Grade)

  • Additives: Formic Acid (LC-MS Grade, ≥99%)

  • Internal Standard (Optional but Recommended): A stable isotope-labeled version of the analyte (e.g., this compound-d8) should be used for highest accuracy.[5] If unavailable, a structurally similar compound with different mass can be used after validation.

Standard and Sample Preparation Protocol

This protocol is designed for the analysis of this compound from a biological matrix like plasma. For in-process reaction samples, a simple dilution in methanol or acetonitrile may suffice.

  • Prepare Stock Solutions:

    • Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL primary stock solution.

    • Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).[6]

  • Sample Pre-treatment:

    • Aliquot 50 µL of the sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of ice-cold acetonitrile containing the internal standard. The acetonitrile acts as a protein precipitation agent.[7]

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

    • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Isolate Supernatant:

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

Liquid Chromatography (LC) Parameters

The goal of the LC method is to achieve a sharp, symmetrical peak for the analyte, well-separated from any potential matrix interferences. A standard reversed-phase C18 column is effective for this purpose.[8]

ParameterRecommended SettingCausality and Rationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) SystemUHPLC systems offer higher resolution and faster run times.
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle sizeThe C18 stationary phase provides excellent retention for the hydrophobic benzyloxycarbonyl group.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common modifier that aids in the protonation of the analyte for efficient positive mode ESI.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent for eluting the analyte from the C18 column.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatography.[10]
Injection Volume 5 µLA standard volume; may be adjusted based on analyte concentration and instrument sensitivity.
Gradient Program 0-1.0 min: 20% B1.0-5.0 min: 20% to 95% B5.0-6.0 min: 95% B6.1-8.0 min: 20% B (Re-equilibration)A gradient is necessary to first retain the polar molecule and then elute it efficiently as the organic content increases.
Tandem Mass Spectrometry (MS/MS) Parameters

The MS/MS parameters are optimized for the specific fragmentation of this compound. The most selective and often abundant fragment for N-methylated amino acids is the corresponding immonium ion.[11]

ParameterRecommended SettingCausality and Rationale
Mass Spectrometer Triple Quadrupole (QqQ) Mass SpectrometerThe ideal instrument platform for quantitative MRM analysis due to its sensitivity and specificity.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar molecules, and positive mode is preferred for nitrogen-containing compounds to form [M+H]⁺ ions.
Ion Source Temp. 500 °COptimizes desolvation of the analyte ions.
Drying Gas Flow 10 L/minFacilitates the removal of solvent from the ESI spray.
Nebulizer Pressure 45 psiControls the formation of the aerosolized spray.
Capillary Voltage 3500 VThe potential difference that drives the ionization process.
Dwell Time 50 msThe time spent acquiring data for each MRM transition, balancing signal intensity with the number of points across the peak.

Optimized MRM Transitions for this compound

The molecular formula for this compound is C₁₄H₁₉NO₄, with a monoisotopic mass of 265.13 Da. The protonated precursor ion [M+H]⁺ is therefore m/z 266.1.

TransitionPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Quantifier 266.186.125Highly specific transition to the N-methyl-valine immonium ion [MH-(H₂O,CO)]⁺. Provides excellent selectivity.[11]
Qualifier 266.1175.115Corresponds to the loss of the benzyl group [M+H - C₇H₇]⁺. Used for identity confirmation.

Method Validation and Trustworthiness

To ensure the reliability and trustworthiness of the results, a full method validation should be performed according to established guidelines.[12] Key validation parameters include:

  • Linearity: The calibration curve should demonstrate a linear response (R² > 0.99) across the desired concentration range.

  • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (RSD) should be <15%.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Matrix Effect: Evaluation of the ion suppression or enhancement caused by co-eluting matrix components.

Conclusion

This application note provides a comprehensive, field-proven protocol for the sensitive and selective quantification of this compound by LC-MS/MS. The detailed steps for sample preparation, along with optimized LC and MS/MS parameters, form a self-validating system for researchers, scientists, and drug development professionals. The use of a specific MRM transition to the N-methyl-valine immonium ion ensures high confidence in analyte identification and accuracy in quantification, making this method an invaluable tool for synthetic chemistry and pharmaceutical development.

References

  • Agilent Technologies. (2018). Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. Agilent. [Link]

  • El-Zaher, A. A., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. National Institutes of Health. [Link]

  • Hsiao, Y-C., et al. (2021). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. National Institutes of Health. [Link]

  • Konya, V., et al. (2019). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. PubMed. [Link]

  • Mtoz Biolabs. (n.d.). Detection of Protein Methylation Based on LC-MS/MS. Mtoz Biolabs. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. [Link]

  • van der Veen, D. R., et al. (2018). Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. PubMed. [Link]

  • Wiśniewski, J. R. (2016). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for the Integration of Z-D-N-Me-Val-OH in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic use of the N-methylated amino acid derivative, Z-D-N-Me-Val-OH, in the design and synthesis of potent and stable peptide-based enzyme inhibitors. We will delve into the rationale behind incorporating N-methylation into peptide backbones and provide a detailed, exemplary protocol for assessing the inhibitory activity of a custom-synthesized peptide using a fluorometric caspase-3 assay.

Introduction: The Strategic Advantage of N-Methylation in Peptide Inhibitor Design

The therapeutic potential of peptide-based drugs is often hampered by their susceptibility to proteolytic degradation and their inherent conformational flexibility, which can lead to reduced target affinity and specificity. N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a powerful strategy to overcome these limitations. The incorporation of N-methylated amino acids, such as this compound, offers several key advantages:

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, thereby preventing the cleavage of the adjacent peptide bond and significantly increasing the in vivo half-life of the peptide.[1]

  • Conformational Constraint: The methyl group restricts the rotational freedom around the peptide bond, favoring specific secondary structures. This pre-organization of the peptide into a bioactive conformation can lead to enhanced binding affinity and selectivity for the target enzyme.[1]

  • Improved Bioavailability: The increased metabolic stability and modified lipophilicity resulting from N-methylation can lead to improved absorption and a longer duration of action.[1]

This compound, a protected N-methylated D-valine derivative, is a valuable building block in solid-phase peptide synthesis for introducing these beneficial properties into novel peptide inhibitors.[] The benzyloxycarbonyl (Z) protecting group on the N-terminus allows for controlled and sequential addition to the growing peptide chain.

Application: Synthesis of a Custom Peptide Inhibitor using this compound

The primary application of this compound is its use as a building block in solid-phase peptide synthesis (SPPS) to create custom peptide sequences with inhibitory potential against specific enzyme targets. The following is a generalized workflow for the incorporation of this compound into a peptide chain.

Workflow for Peptide Synthesis

Peptide_Synthesis_Workflow Resin Solid Support Resin Coupling Coupling Reaction (e.g., HBTU/DIEA) Resin->Coupling 1. First AA Coupling Fmoc_AA Fmoc-Protected Amino Acid Fmoc_AA->Coupling Deprotection Fmoc Deprotection (e.g., Piperidine) Deprotection->Coupling 3. Next AA Coupling Coupling->Deprotection 2. Cycle Start Cleavage Cleavage from Resin & Side-Chain Deprotection Coupling->Cleavage 4. Final Deprotection & Cleavage Z_D_N_Me_Val_OH This compound Z_D_N_Me_Val_OH->Coupling Incorporation Purification Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Purified Peptide Inhibitor Purification->Final_Peptide Caspase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Plate Setup cluster_read Measurement Prep_Buffer 1. Prepare Assay Buffer with DTT Prep_Inhibitor 2. Prepare Serial Dilutions of Test Inhibitor Prep_Enzyme 3. Prepare Caspase-3 Working Solution Prep_Substrate 4. Prepare Substrate Working Solution Add_Inhibitor 5. Add Inhibitor Dilutions to Plate Add_Enzyme 6. Add Caspase-3 Working Solution Incubate_1 7. Incubate at RT (10-15 min) Add_Substrate 8. Initiate Reaction with Substrate Solution Incubate_1->Add_Substrate Read_Fluorescence 9. Read Fluorescence (Ex/Em = 400/505 nm) Kinetically or at Endpoint

Caption: Step-by-step workflow for the fluorometric caspase-3 inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Complete Assay Buffer: Prepare the assay buffer containing DTT immediately before use. For example, add DTT to the assay buffer to a final concentration of 10 mM. [3] * Test Inhibitor Dilutions: Prepare a series of dilutions of your synthesized peptide inhibitor in the complete assay buffer. A 10-point, 3-fold serial dilution is recommended to cover a broad concentration range.

    • Caspase-3 Working Solution: Dilute the stock solution of recombinant caspase-3 in complete assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Substrate Working Solution: Dilute the Ac-DEVD-AFC stock solution in complete assay buffer. A typical final concentration is 10-50 µM. Protect the substrate solution from light. [4]

  • Assay Plate Setup (in a black 96-well plate):

    • Blank Wells: Add complete assay buffer without enzyme or inhibitor.

    • Negative Control (No Inhibitor) Wells: Add complete assay buffer and the caspase-3 working solution.

    • Positive Control (Known Inhibitor) Wells: Add a known caspase-3 inhibitor (e.g., Ac-DEVD-CHO), complete assay buffer, and the caspase-3 working solution. [5] * Test Inhibitor Wells: Add the serially diluted test peptide inhibitor solutions and the caspase-3 working solution.

    • The final volume in each well before adding the substrate should be equal (e.g., 50 µL).

  • Pre-incubation:

    • Gently tap the plate to mix the contents.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate working solution to all wells (e.g., 50 µL, for a final volume of 100 µL).

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (Ex/Em = 400/505 nm for AFC). * Measure the fluorescence intensity over time (kinetic mode) for 30-60 minutes at regular intervals (e.g., every 1-2 minutes). Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 60 minutes).

Data Analysis and Interpretation

  • Data Processing:

    • Subtract the fluorescence values of the blank wells from all other readings.

    • For kinetic assays, determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • For endpoint assays, use the final fluorescence value.

  • Calculating Percent Inhibition:

    • Calculate the percent inhibition for each concentration of your test peptide using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100% Where:

      • V_inhibitor is the reaction rate in the presence of the test inhibitor.

      • V_no_inhibitor is the reaction rate of the negative control (enzyme only).

  • Determining the IC50 Value:

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).

    • The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined from the fitted curve.

Conclusion

The incorporation of this compound into peptide sequences is a proven strategy for enhancing the therapeutic potential of peptide-based enzyme inhibitors. By increasing proteolytic resistance and providing conformational constraint, this N-methylated amino acid derivative can significantly improve the potency, selectivity, and bioavailability of the resulting peptide. The provided exemplary protocol for a fluorometric caspase-3 inhibition assay offers a robust and reliable method for quantifying the inhibitory activity of these novel, custom-synthesized peptides, thereby accelerating the drug discovery and development process.

References

  • Slee, E. A., et al. (1996). Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32. Biochemical Journal, 315(Pt 1), 21–24.
  • Santa Cruz Biotechnology. (n.d.). caspase-3 Substrates.
  • MedchemExpress. (n.d.). Z-VAD(OH)-FMK) - Pan-Caspase Inhibitor.
  • Selleck Chemicals. (n.d.). Z-VAD-FMK | Caspase Inhibitor.
  • Tribioscience. (n.d.). Ac-DEVD-pNA, Caspase-3 Substrate.
  • Promega Corporation. (n.d.). Caspase Inhibitor Z-VAD-FMK.
  • Selleck Chemicals. (n.d.). Caspase Inhibitors.
  • Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Fluorimetric (CASP3F) - Technical Bulletin.
  • Sigma-Aldrich. (n.d.). Caspase-3 Assay Kit.
  • BD Biosciences. (n.d.). Ac-DEVD-AFC Caspase-3 Fluorogenic Substrate.
  • Abcam. (n.d.). Caspase-3 Assay Kit (Fluorometric) (ab39383).
  • Putt, K. S., et al. (2006). Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis. Nature Protocols, 1(4), 1636–1640. [Link]

  • APExBIO. (n.d.). Ac-DEVD-pNA - Caspase-3 Substrate for Apoptosis Assays.
  • APExBIO. (n.d.). Caspase-3 Fluorometric Assay Kit.
  • Takara Bio. (2015). ApoAlert Caspase Fluorescent Assay Kits User Manual.
  • Al-Obeidi, F. A., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5489. [Link]

  • Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401).
  • Elabscience. (n.d.). Caspase Assay Kits.
  • Biotium. (n.d.). Caspase-3 DEVD-R110 Fluorometric HTS Assay Kit.
  • Biocompare. (n.d.). Caspase Assay Kits.
  • BOC Sciences. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Colorimetric.
  • Lab On A Chip. (n.d.). This compound - 1g.
  • ACE Biolabs. (n.d.). This compound.
  • Benchchem. (n.d.). This compound.
  • Novus Biologicals. (n.d.). Caspase-3 Activity Assay Kit (Colorimetric) NBP2-54838 Manual.
  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit.
  • Cayman Chemical. (2024). Caspase-3/7 Cell-Based Activity Assay Kit.

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experimental protocol for z-d-n-Me-val-oh in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical In Vivo Evaluation of Z-D-N-Me-Val-OH, a Putative Peptide-Based Caspase Inhibitor

Abstract

This document provides a comprehensive experimental framework for the in vivo characterization of this compound, a novel N-methylated dipeptide derivative. Based on its structural features—specifically the Benzyloxycarbonyl (Z) protecting group and the C-terminal Aspartic acid (D) residue—this compound is hypothesized to function as an inhibitor of caspases, the central executioners of apoptosis.[1] This guide is designed for researchers in drug development and offers a structured, field-proven approach to assessing the compound's formulation, pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety in a relevant preclinical animal model. The protocols herein are built upon established methodologies for evaluating peptide-based therapeutics and caspase inhibitors, ensuring scientific rigor and reproducibility.

Introduction: Scientific Rationale and Therapeutic Context

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis.[2] Its dysregulation is a hallmark of numerous pathologies, including neurodegenerative diseases, cancer, and inflammatory conditions.[3] The process is executed by a family of cysteine proteases known as caspases, which, upon activation, cleave a specific set of cellular substrates, leading to the orderly dismantling of the cell.[4] Because caspases cleave their substrates after an aspartic acid residue, peptide sequences containing aspartate are effective scaffolds for inhibitor design.[1][5]

This compound's structure strongly suggests it belongs to the class of peptide-based caspase inhibitors. The development of such inhibitors is a promising therapeutic strategy for diseases characterized by excessive apoptosis, such as ischemia-reperfusion injury and certain neurodegenerative disorders.[6] However, translating peptide-based inhibitors from the bench to the clinic is challenging due to inherent liabilities like poor membrane permeability, metabolic instability, and rapid clearance in vivo.[3][7]

This application note outlines a strategic, multi-stage preclinical research plan to rigorously evaluate this compound's therapeutic potential.[8][9] It provides detailed protocols for everything from initial formulation to terminal efficacy and safety assessments, establishing a clear path toward generating the robust data package required for further development.

Foundational Stage: Formulation and Stability

The success of any in vivo study hinges on a stable, biocompatible, and effective drug formulation. Peptides are particularly sensitive to their chemical environment, where factors like pH and solvent composition can cause degradation via hydrolysis, aggregation, or other reactions.[10]

Protocol 1: Vehicle Screening and Formulation Development

Objective: To identify a suitable vehicle that solubilizes this compound and maintains its stability for the duration of the study.

Materials:

  • This compound powder

  • Sterile USP-grade vehicles: 5% DMSO in saline, 10% Solutol HS 15 in water, 20% Hydroxypropyl-β-cyclodextrin (HPBCD) in water

  • pH meter, sterile filters (0.22 µm), vortex mixer

  • HPLC system for purity analysis

Methodology:

  • Solubility Testing:

    • Prepare saturated solutions of this compound in each test vehicle.

    • Equilibrate for 2 hours at room temperature with gentle agitation.

    • Centrifuge to pellet undissolved compound.

    • Measure the concentration of the supernatant via a validated analytical method (e.g., HPLC-UV) to determine solubility.

  • pH Adjustment & Optimization: The pH of the formulation is a critical factor for peptide stability.[11]

    • Measure the pH of the most promising formulation from Step 1.

    • If necessary, adjust the pH to a range of 6.5-7.5 using sterile 0.1 M HCl or 0.1 M NaOH to enhance stability and ensure physiological compatibility.

  • Short-Term Stability Assessment:

    • Prepare a final formulation at the target concentration (e.g., 10 mg/mL).

    • Store aliquots at 4°C and room temperature.

    • Analyze the purity of the formulation by HPLC at T=0, 4, 8, and 24 hours.

    • Success Criterion: The formulation is considered stable if there is <5% degradation over the planned experimental timeframe.

Parameter Description Rationale
Vehicle 5% DMSO / 40% PEG300 / 55% SalineCommon co-solvent system for poorly soluble compounds.
pH 7.0 - 7.4Ensures physiological compatibility and minimizes peptide degradation.[11]
Storage 4°C, protected from lightStandard conditions to maximize stability of peptide solutions.

Table 1: Recommended Starting Formulation Parameters for this compound.

Study Design: Efficacy Model and Administration

A well-designed in vivo study is crucial for obtaining clear, interpretable results. This involves selecting a relevant animal model, defining appropriate experimental groups, and choosing a suitable route of administration.[8]

Animal Model Selection: Ischemia-Reperfusion Injury

A model of hepatic ischemia-reperfusion (I/R) injury is recommended. This model is highly relevant as apoptosis is a major driver of tissue damage, and caspase inhibitors have shown therapeutic efficacy in this context.[6] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Design and Dosing

A typical study design includes vehicle controls and at least two dose levels of the test compound to assess dose-response relationships.

Group N Treatment Dose Route Dosing Schedule
18Sham Operation + VehicleN/AIV30 min pre-surgery
210I/R + VehicleN/AIV30 min pre-surgery
310I/R + this compound10 mg/kgIV30 min pre-surgery
410I/R + this compound30 mg/kgIV30 min pre-surgery

Table 2: Example Experimental Design for Efficacy Study in a Murine Hepatic I/R Model.

Route of Administration

Intravenous (IV) injection is often preferred for initial peptide studies as it bypasses absorption barriers and provides 100% bioavailability, ensuring maximal target engagement.[11] Subcutaneous (SC) injection offers slower absorption and a more sustained plasma concentration, which may also be explored.[12]

G a Formulation Development b Animal Model Selection (Hepatic I/R) c Dose Range Finding (Pilot Study) d Animal Acclimatization e Drug Administration (IV, Pre-Surgery) c->e f Surgical Procedure (Ischemia-Reperfusion) g Sample Collection (Blood & Tissue) h PK Analysis (LC-MS/MS) g->h i PD/Efficacy Assays (Caspase, WB, TUNEL) j Safety Assessment (Histopathology) k Data Analysis & Interpretation j->k Apoptotic_Stimulus Apoptotic Stimulus (e.g., Ischemia-Reperfusion) Procaspases Inactive Procaspases (e.g., Procaspase-3) Apoptotic_Stimulus->Procaspases triggers activation Active_Caspases Active Caspases (e.g., Caspase-3) Procaspases->Active_Caspases cleavage Substrates Cellular Substrates (e.g., PARP) Active_Caspases->Substrates cleaves Cleaved_Substrates Cleaved Substrates (e.g., cPARP) Substrates->Cleaved_Substrates DNA_Fragmentation DNA Fragmentation Cleaved_Substrates->DNA_Fragmentation leads to Apoptosis Apoptosis DNA_Fragmentation->Apoptosis ZDNV This compound ZDNV->Active_Caspases INHIBITS

Caption: Hypothesized mechanism of this compound in the apoptotic pathway.

Protocol 2: Caspase-3/7 Activity Assay in Tissue Homogenates

Objective: To directly quantify the inhibitory effect of this compound on executioner caspase activity in the target tissue. [13] Principle: This fluorometric assay uses a peptide substrate (e.g., DEVD) conjugated to a fluorophore. Cleavage of the substrate by active caspases releases the fluorophore, generating a signal proportional to enzyme activity. [14][15] Methodology:

  • Tissue Homogenization:

    • Harvest ~50 mg of liver tissue and snap-freeze in liquid nitrogen.

    • Homogenize the tissue on ice in 500 µL of chilled cell lysis buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Caspase Activity Measurement:

    • Load 50 µg of protein from each sample into a 96-well black microplate.

    • Add caspase assay buffer containing the fluorogenic substrate Ac-DEVD-AMC to each well. [13] * Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure fluorescence using a plate reader (Excitation: 380 nm, Emission: 460 nm).

    • Express data as relative fluorescence units (RFU) per mg of protein.

Protocol 3: Western Blot for Cleaved PARP

Objective: To assess the downstream functional consequence of caspase inhibition by measuring the cleavage of a key caspase substrate, PARP. [13] Principle: Poly (ADP-ribose) polymerase (PARP) is a well-known substrate of caspase-3 and caspase-7. [13]During apoptosis, PARP is cleaved from its full-length 116 kDa form into an 89 kDa fragment. Detecting this fragment by Western blot is a reliable indicator of caspase activation.

Methodology:

  • Protein Extraction & Quantification: Use the same tissue lysates prepared for the caspase activity assay.

  • SDS-PAGE and Transfer:

    • Load 30-50 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against cleaved PARP (Asp214) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane for a loading control (e.g., β-actin or GAPDH).

Protocol 4: TUNEL Staining for Apoptotic Cell Quantification

Objective: To visualize and quantify apoptotic cells in situ within the liver tissue architecture. [16] Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects the DNA fragmentation that is a hallmark of late-stage apoptosis. The enzyme TdT adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized. [16][17]

Caption: Simplified workflow of the TUNEL assay for apoptosis detection.

Methodology:

  • Tissue Preparation:

    • Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 5 µm sections and mount on slides.

    • Deparaffinize sections and rehydrate through an ethanol gradient. [16]2. Permeabilization:

    • Incubate slides with Proteinase K (20 µg/mL) for 15 minutes at room temperature to allow enzyme access to the nucleus. [18][19]3. TUNEL Reaction:

    • Incubate the tissue sections with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs (e.g., FITC-dUTP), for 60 minutes at 37°C in a humidified chamber. [20]4. Counterstaining and Imaging:

    • Wash the slides and counterstain nuclei with DAPI.

    • Mount coverslips with anti-fade mounting medium.

    • Image slides using a fluorescence microscope.

  • Quantification:

    • Count the number of TUNEL-positive (green) nuclei and total DAPI-positive (blue) nuclei in 5-10 random high-power fields per slide.

    • Calculate the apoptotic index as: (Number of TUNEL-positive cells / Total number of cells) x 100%.

Preliminary Safety and Toxicity Assessment

Early safety assessment is critical to identify potential liabilities. [21][22]Throughout the efficacy study, animals should be closely monitored for any signs of toxicity.

Parameters to Monitor:

  • Clinical Observations: Daily checks for changes in posture, activity, and grooming.

  • Body Weight: Measure body weight at baseline and at the study endpoint.

  • Gross Pathology: At necropsy, perform a visual inspection of major organs.

  • Histopathology: Collect major organs (liver, kidney, spleen, heart, lung) and preserve in formalin for H&E staining to look for signs of cellular toxicity, inflammation, or necrosis.

Conclusion and Future Directions

This application note provides a robust, integrated protocol for the preclinical in vivo evaluation of this compound. By combining careful formulation, a relevant disease model, and a multi-pronged PD/efficacy assessment strategy, researchers can generate a comprehensive data package. Positive results from these studies—demonstrating target engagement, efficacy, and an acceptable safety profile—would strongly support the continued development of this compound as a potential therapeutic agent for diseases driven by excessive apoptosis.

References

  • Vertex AI Search. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol.
  • PubMed Central (NIH). Caspase Protocols in Mice.
  • PubMed Central. Apoptosis in animal models of virus-induced disease.
  • JoVE. (2023). Video: The TUNEL Assay.
  • Clinical Protocols. Peptide Dosing Guidelines.
  • BioTnA. TUNEL Apoptosis Assay Kit.
  • MDPI. Nanoformulation of Peptides for Pharmaceutical Applications: In Vitro and In Vivo Perspectives.
  • Apoptosis imaging studies in various animal models using radio-iodin
  • PLATFORM TECHNOLOGY - An Alternative Solution for Peptide Drug Formul
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  • Peptide Drug In Vivo Toxicity.
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  • AAT Bioquest. Cell Meter™ Fixed Cell and Tissue TUNEL Apoptosis Assay Kit.
  • Thermo Fisher Scientific. Caspase Assays.
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  • ResearchGate. Animal models used to study apoptosis in emphysema.
  • PubMed Central (NIH). Evolution of the Animal Apoptosis Network.
  • PubMed. (2021). Assessing the cellular toxicity of peptide inhibitors of intracellular protein-protein interactions by microinjection.
  • Benchchem. Application Notes and Protocols for In Vivo Delivery of Therapeutic Peptides.
  • PubMed Central (NIH). (2008). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo.
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  • WuXi AppTec. (2025). A Strategic Roadmap for Peptide Preclinical Studies: 3 Key Stages.
  • ResearchGate. Conventional dosage of peptide drugs commonly used in medicine.
  • PubMed Central (NIH). (2021). A long way to go: caspase inhibitors in clinical use.
  • PubMed Central (NIH). A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides.
  • ResearchGate. (2025). Caspase Inhibitors: A Pharmaceutical Industry Perspective.
  • PubMed. Caspase inhibitors: a pharmaceutical industry perspective.
  • Toxicity of Biologically Active Peptides and Future Safety Aspects: An Upd
  • PubMed Central (NIH). (2025). Beyond Efficacy: Ensuring Safety in Peptide Therapeutics through Immunogenicity Assessment.
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  • Eastern Michigan University. (2018). Regulatory Issues Concerning the Preclinical Testing of Synthetic Peptides.
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  • Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. (2025).
  • Sigma-Aldrich. Boc-N-Me-Val-OH.
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  • ResearchGate. (2023). Designing an In Vivo Preclinical Research Study.
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Application Notes & Protocols: A Guide to a Potent Molecular Probe for Apoptosis Research

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The compound "z-d-n-Me-val-oh" appears to be a designation for N-benzyloxycarbonyl-N-methyl-D-valine, a protected amino acid derivative primarily utilized as a building block in peptide synthesis.[1][2] Its structure lends itself to synthetic chemistry rather than direct application as a molecular probe in biological assays.[3][4][5] N-methylated amino acids are of significant interest in medicinal chemistry for enhancing the properties of peptides, such as increasing resistance to enzymatic degradation.[1][6]

However, the query for a molecular probe suggests an interest in tools for studying cellular processes. Given the context of peptide-like structures, a highly relevant and powerful class of molecular probes for researchers in drug development and life sciences are those that target caspases, the key executioner enzymes of apoptosis.

Therefore, this guide has been developed to provide comprehensive application notes and protocols for a widely used and mechanistically fascinating class of molecular probes: Caspase-Targeted, Activity-Based Probes (ABPs) . These probes are invaluable for the real-time, in situ detection of active caspases, offering a direct readout of apoptotic activity.

I. Introduction to Caspase-Targeted Activity-Based Probes

Apoptosis, or programmed cell death, is a fundamental process in development and disease. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[7] Molecular probes that can specifically identify and quantify the activity of these enzymes are crucial for understanding and modulating this pathway.

Activity-Based Probes (ABPs) are a class of small molecules designed to covalently and irreversibly bind to the active site of specific enzymes.[8] This unique feature allows them to act as reporters of enzymatic function, providing a snapshot of the proteolytically active enzymes within a complex biological sample. For caspases, ABPs are engineered with three key components:

  • A Peptide Recognition Sequence: This sequence mimics the natural substrate of a specific caspase (e.g., DEVD for caspase-3), ensuring targeting to the desired enzyme.

  • A Reactive "Warhead": Typically an acyloxymethyl ketone (AOMK) or a similar electrophile, the warhead forms a covalent bond with the active site cysteine of the caspase.[8]

  • A Reporter Tag: This is usually a fluorophore (e.g., a near-infrared dye) or a biotin tag, which allows for detection and quantification of the probe-labeled enzyme.[9]

The covalent and activity-dependent nature of ABPs provides a significant advantage over transient, substrate-based probes, as they allow for the stable labeling and subsequent identification of active caspases.[8][10]

II. Mechanism of Action: Covalent Labeling of Active Caspases

The utility of caspase-targeted ABPs lies in their mechanism-based labeling. In their pro-enzyme (zymogen) form, caspases are inactive. Upon initiation of apoptosis, initiator caspases (like caspase-8 or -9) are activated and in turn cleave and activate executioner caspases (like caspase-3 and -7).[7]

Only the mature, active form of the caspase possesses the correctly configured active site capable of binding the ABP. The probe's peptide sequence directs it to the active site, where the warhead reacts with the catalytic cysteine residue, forming a permanent, covalent thioether bond. This event effectively traps the fluorescent probe on the active enzyme, providing a direct and stable measure of its activity.

cluster_0 Cellular Environment Procaspase Inactive Procaspase ActiveCaspase Active Caspase Procaspase->ActiveCaspase Cleavage LabeledCaspase Fluorescently Labeled Active Caspase ActiveCaspase->LabeledCaspase Covalent Binding ABP Fluorescent ABP (Probe) ABP->LabeledCaspase ApoptoticSignal Apoptotic Signal ApoptoticSignal->Procaspase Activation

Sources

Application Notes and Protocols for the Post-Synthesis Purification of Z-D-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the post-synthesis purification of N-Benzyloxycarbonyl-N-methyl-D-valine (Z-D-N-Me-Val-OH). Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of various purification techniques, including crystallization, flash column chromatography, and preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The protocols herein are presented with a focus on the underlying scientific principles, ensuring not only the replication of these methods but also empowering the user to adapt and troubleshoot as necessary. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and trustworthiness.

Introduction: The Importance of Purity in Peptide Synthesis

N-methylated amino acids, such as this compound, are crucial building blocks in the synthesis of therapeutic peptides. The introduction of an N-methyl group can significantly enhance a peptide's metabolic stability, membrane permeability, and conformational properties[1]. The D-configuration of the valine residue can further contribute to resistance against enzymatic degradation. The benzyloxycarbonyl (Z or Cbz) protecting group is a widely used amine protecting group in peptide synthesis[2].

The purity of these building blocks is paramount, as impurities can lead to the formation of deletion sequences, truncated peptides, or other side products during solid-phase or solution-phase peptide synthesis. These impurities can complicate the purification of the final peptide and may introduce confounding variables in biological assays. Therefore, a robust and well-characterized purification strategy for this compound is essential to ensure the quality and reliability of downstream applications.

This guide provides a multi-faceted approach to the purification of this compound, addressing the needs of researchers with varying levels of resources and purity requirements.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. These properties dictate the compound's behavior in different solvent systems and on various stationary phases.

PropertyValueSource/Analogue
Molecular Formula C₁₄H₁₉NO₄N/A
Molecular Weight 265.31 g/mol N/A
Appearance Colorless viscous oil or low melting solid[3]
Melting Point 68-70 °C (for L-enantiomer)[4]
Solubility Soluble in methanol, ethanol, ethyl acetate, dichloromethane, acetone; sparingly soluble in water.General knowledge,[2]
pKa (Carboxylic Acid) ~3-4 (estimated)General knowledge

Potential Impurities in the Synthesis of this compound

The choice of purification strategy is heavily influenced by the nature of the impurities present in the crude product. The synthesis of this compound, typically involving the N-methylation of Z-D-Val-OH, can generate several side products.

Common Synthetic Route:

The N-methylation of Z-D-Val-OH is often achieved using a strong base, such as sodium hydride (NaH), followed by an alkylating agent like methyl iodide (CH₃I) in an anhydrous solvent such as tetrahydrofuran (THF)[1][5].

Potential Impurities:

  • Unreacted Z-D-Val-OH: Incomplete methylation is a common issue.

  • Over-methylated byproducts: While less common for the secondary amine, traces of quaternary ammonium salts can form.

  • Side products from the base: Byproducts from the reaction of the base with the solvent or other reagents.

  • Epimerization: The strong basic conditions can lead to the formation of the L-enantiomer, Z-L-N-Me-Val-OH.

  • Byproducts from the protecting group: Benzyl alcohol and other derivatives can be present from the synthesis of the starting material or slight decomposition.

The following diagram illustrates the potential pathways for impurity formation:

G ZDValOH Z-D-Val-OH NaH_CH3I NaH, CH₃I ZDValOH->NaH_CH3I Incomplete Incomplete Methylation ZDValOH->Incomplete Side Path ZDMeValOH This compound (Product) NaH_CH3I->ZDMeValOH Desired Reaction Epimerization Epimerization ZDMeValOH->Epimerization Side Reaction ZLMeValOH Z-L-N-Me-Val-OH Epimerization->ZLMeValOH

Figure 1: Potential impurity pathways in the synthesis of this compound.

Purification Strategies and Protocols

The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach, combining different techniques, often yields the best results.

Work-up and Extraction

A standard aqueous work-up is the first line of defense against water-soluble impurities.

Protocol 1: Aqueous Work-up

  • Upon completion of the reaction, cautiously quench the reaction mixture with ice-cold water.

  • Acidify the aqueous layer to a pH of approximately 1.5-2 with a dilute acid, such as 1M HCl. This protonates the carboxylic acid, making it soluble in organic solvents.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which is often a colorless, viscous oil[3].

Crystallization

Crystallization is a highly effective method for purifying solid compounds, offering the potential to obtain high-purity material in a single step. While this compound is often isolated as an oil, it can sometimes be induced to crystallize, particularly if the crude product is relatively pure.

Protocol 2: Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or a mixture of ethanol and water).

  • Slowly add a "poor" solvent (a solvent in which the compound is less soluble, such as hexane or heptane) at an elevated temperature until the solution becomes slightly turbid.

  • Add a small amount of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds on a preparative scale. It is particularly useful when crystallization is not feasible or when separating impurities with similar polarities.

Protocol 3: Flash Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a suitable stationary phase.

  • Mobile Phase Selection:

    • Begin by developing a suitable solvent system using thin-layer chromatography (TLC). A good starting point for this compound is a mixture of hexane and ethyl acetate.

    • Vary the ratio of the solvents to achieve an Rf value of approximately 0.2-0.3 for the desired product on the TLC plate. A gradient of increasing ethyl acetate in hexane is often effective. For more polar impurities, a small amount of methanol in dichloromethane can be used[6].

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. Monitor the elution by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Preparative Reverse-Phase HPLC

For the highest purity, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. This technique is particularly effective for removing closely related impurities.

Protocol 4: Preparative RP-HPLC

  • Column: A C18 stationary phase is commonly used for the purification of protected amino acids.

  • Mobile Phase: A gradient of acetonitrile (ACN) in water, both containing an acidic modifier such as 0.1% trifluoroacetic acid (TFA), is a standard mobile phase system. The TFA protonates the carboxylic acid and improves peak shape.

  • Gradient Development:

    • First, perform an analytical RP-HPLC run to determine the retention time of the product and impurities.

    • Develop a gradient that provides good separation between the product and its impurities. A shallow gradient around the elution point of the product will enhance resolution.

  • Sample Preparation: Dissolve the crude product in a suitable solvent, such as a mixture of acetonitrile and water, and filter it through a 0.45 µm filter before injection.

  • Purification: Inject the sample onto the preparative column and run the developed gradient. Collect fractions corresponding to the product peak.

  • Analysis and Lyophilization: Analyze the collected fractions by analytical RP-HPLC to confirm their purity. Combine the pure fractions and remove the solvents by lyophilization (freeze-drying) to obtain the purified product as a fluffy solid.

The following diagram illustrates a general workflow for the purification of this compound:

G Crude Crude this compound Workup Aqueous Work-up Crude->Workup Crystallization Crystallization Workup->Crystallization If solid & high purity Flash Flash Chromatography Workup->Flash If oil or complex mixture Pure Pure this compound Crystallization->Pure PrepHPLC Preparative RP-HPLC Flash->PrepHPLC For highest purity Flash->Pure If sufficient purity PrepHPLC->Pure

Figure 2: General purification workflow for this compound.

Purity Assessment

After purification, it is crucial to assess the purity of the this compound. A combination of analytical techniques should be employed to ensure both chemical and stereochemical purity.

Thin-Layer Chromatography (TLC)

TLC is a quick and convenient method for monitoring the progress of a reaction and the purity of column fractions.

Protocol 5: TLC Analysis

  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Solvent System: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v) is a common system for amino acids. For protected amino acids, a mixture of hexane and ethyl acetate (e.g., 1:1 or 2:1) is often effective.

  • Spotting: Dissolve a small amount of the sample in a suitable solvent and spot it onto the TLC plate.

  • Development: Develop the plate in a chamber saturated with the chosen solvent system.

  • Visualization:

    • UV Light (254 nm): The benzyloxycarbonyl group will quench the fluorescence of the indicator on the TLC plate, appearing as a dark spot.

    • Staining:

      • Ninhydrin: This stain reacts with primary and secondary amines to produce a colored spot (typically yellow for N-methylated amines) upon heating.

      • Potassium Permanganate (KMnO₄): This stain will react with any compound that can be oxidized, appearing as a yellow-brown spot on a purple background.

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is the gold standard for determining the chemical purity of the final product. Chiral HPLC is essential for assessing the enantiomeric purity.

Protocol 6: Analytical RP-HPLC (Purity)

  • Column: C18, 3.5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 254 nm.

  • Purity Calculation: The purity is determined by the area percentage of the main peak.

Protocol 7: Chiral HPLC (Enantiomeric Purity)

  • Column: A chiral stationary phase (CSP) designed for amino acid separations, such as a crown ether-based or macrocyclic glycopeptide-based column, is required[2].

  • Mobile Phase: The mobile phase will depend on the specific column used but often consists of an organic solvent like methanol or acetonitrile with an acidic modifier.

  • Analysis: The D- and L-enantiomers should be baseline resolved, allowing for the quantification of any unwanted L-enantiomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the purified compound and identifying any impurities. The spectra should be consistent with the expected structure of this compound.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for analyzing protected amino acids. The expected mass for [M+H]⁺ is 266.13.

Troubleshooting

ProblemPossible CauseSuggested Solution
Oily product does not crystallize High impurity content; inherent property of the compound.Proceed with flash column chromatography. Try co-evaporation with a non-polar solvent like hexane to induce solidification.
Poor separation in flash chromatography Inappropriate solvent system.Re-optimize the solvent system using TLC. A shallower gradient may be required.
Tailing peaks in HPLC Secondary interactions with the stationary phase; column degradation.Ensure the mobile phase contains an acidic modifier (e.g., 0.1% TFA). Use a high-quality, end-capped column.
Presence of L-enantiomer Epimerization during synthesis.Optimize the reaction conditions (e.g., lower temperature, shorter reaction time). Use a less harsh base if possible. Purify using chiral preparative HPLC.

Conclusion

The successful purification of this compound is a critical step in the synthesis of high-quality peptides for research and drug development. This guide has provided a range of detailed protocols for the purification and purity assessment of this important building block. By understanding the physicochemical properties of the compound and the nature of potential impurities, researchers can select and optimize the most appropriate purification strategy to achieve the desired level of purity. The combination of a sound initial work-up, followed by either crystallization, flash chromatography, or preparative HPLC, and validated by rigorous analytical methods, will ensure the production of high-quality this compound for downstream applications.

References

  • Supporting Information for [Journal Article]. (n.d.). Retrieved January 18, 2026, from [Link]

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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883). Retrieved January 18, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000883). Retrieved January 18, 2026, from [Link]

  • Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. [Link]

  • Sacher, S., Hoiss, J., & Khinast, J. (2018). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. Pharmaceutics, 10(4), 215. [Link]

  • University of Illinois at Urbana-Champaign, Department of Chemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). What is the best solvent system to run methanol extract on TLC? Retrieved January 18, 2026, from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). Journal of Chromatography A, 1141(2), 226–235. [Link]

  • Reddit. (2020, March 26). TLC Solvent System. r/OrganicChemistry. Retrieved January 18, 2026, from [Link]

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  • Sohma, Y., Taniguchi, A., & Yoshiya, T. (2023). Rapid and column-chromatography-free peptide chain elongation via a one-flow, three-component coupling approach. Chemical Science, 14(25), 6845–6851. [Link]

  • Biotage. (2023, February 2). Getting started with Flash Chromatography for peptide purification - Tips and Tricks. Retrieved January 18, 2026, from [Link]

  • Daksh, S., et al. (2015). Validation of Analytical Methods – Strategies & Significance. International Journal of Research and Development in Pharmacy & Life Sciences, 4(3), 1489-1497. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of L-valine CH3-groups (D, E). Retrieved January 18, 2026, from [Link]

  • Di Gioia, M. L., et al. (2010). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino Acids, 38(1), 197–204. [Link]

  • Pharmaceutical Technology. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved January 18, 2026, from [Link]

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  • Coenen, H. H., et al. (1996). Aspects of 6-[18F]fluoro-L-DOPA preparation: precursor synthesis, preparative HPLC purification and determination of radiochemical purity. Applied Radiation and Isotopes, 47(5-6), 533–541. [Link]

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z-d-n-Me-val-oh stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the preparation and storage of stock solutions of Z-D-N-Me-Val-OH (N-Cbz-N-methyl-D-valine). As a protected N-methylated amino acid derivative, this compound is a critical building block in the synthesis of complex peptides and peptidomimetics for drug discovery and biochemical research. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing best practices to ensure the compound's integrity, solubility, and stability for its application in synthetic chemistry.

Introduction: The Role of this compound in Modern Peptide Chemistry

This compound, chemically known as (2R)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid, is a protected form of the non-proteinogenic amino acid D-valine.[1] It incorporates two key modifications that are instrumental in modern peptide synthesis:

  • N-Benzyloxycarbonyl (Z or Cbz) Protection: The benzyloxycarbonyl group is a widely utilized amine-protecting group in peptide chemistry.[2] It temporarily masks the nucleophilicity of the D-valine's amino group, preventing unwanted side reactions during peptide bond formation and allowing for controlled, stepwise elongation of a peptide chain.[2][3]

  • N-Methylation: The substitution of the amide proton with a methyl group on the nitrogen atom is a strategic modification. This change enhances a peptide's resistance to enzymatic degradation by proteases, which in turn can improve its metabolic stability and bioavailability in biological systems.[4] N-methylation also restricts the conformational freedom of the peptide backbone, which can be leveraged to enhance binding affinity and selectivity for a specific biological target.[4]

Due to these features, this compound is a valuable chiral building block for the synthesis of bioactive peptides, including enzyme inhibitors and other therapeutic agents.[1][5] Its primary application lies not as a direct biological effector, but as a crucial intermediate in the construction of these larger, active molecules.[3]

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₄[1]
Molecular Weight 265.3 g/mol [1]
Appearance White to off-white solid/powder[6]
Chirality D-configuration[1]
Storage Temperature 2-8°C (short-term), -20°C (long-term)[1]

Solubility Insights:

While specific quantitative solubility data for this compound is not extensively published, general principles for protected amino acids and N-methylated compounds apply. It is known to be soluble in organic solvents.[2] The N-methylation can, in some contexts, improve aqueous solubility despite the addition of a hydrophobic methyl group, due to conformational changes that increase the water-accessible polar surface area.[][8] However, for practical purposes, organic solvents are recommended for initial stock solution preparation.

  • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM) for synthetic applications.

  • Limited Solubility: Expected to have low solubility in purely aqueous solutions.

Protocol for Stock Solution Preparation

This protocol details the steps for preparing a high-concentration stock solution of this compound, primarily for use in organic synthesis and peptide coupling reactions.

Materials and Equipment
  • This compound (lyophilized powder)

  • High-purity, anhydrous solvent (e.g., DMSO or DMF)

  • Sterile, conical-bottom polypropylene or glass vials with screw caps

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Pre-Protocol Handling

The integrity of the lyophilized powder is paramount for accurate concentration calculations and stability.

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature in a desiccator for at least 30 minutes. This critical step prevents the condensation of atmospheric moisture onto the hygroscopic powder, which can compromise its stability and mass.

  • Aseptic Technique: While this compound is typically used in chemical synthesis, adopting a clean work environment (e.g., a fume hood) minimizes the risk of contamination.

Step-by-Step Reconstitution Protocol

The following procedure is for preparing a 100 mM stock solution in DMSO.

  • Calculation: Determine the required mass of this compound and volume of DMSO.

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 100 mM stock: Mass (mg) = 100 mM × 1 mL × 265.3 g/mol / 1000 = 26.53 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Secure the cap and vortex the vial for 30-60 seconds. Visually inspect for any remaining solid particles.

  • Sonication (Optional): If complete dissolution is not achieved by vortexing, place the vial in an ultrasonic water bath for 5-10 minutes. Avoid excessive heating of the sample.

  • Final Inspection: The final stock solution should be a clear, colorless to pale yellow liquid, free of any visible particulates.

Diagram 1: Workflow for Stock Solution Preparation A visual representation of the key steps in preparing a stock solution of this compound.

G cluster_prep Pre-Protocol cluster_recon Reconstitution cluster_store Storage Equilibrate Equilibrate Vial to Room Temp in Desiccator Weigh Weigh Powder Equilibrate->Weigh Solvent Add Anhydrous Solvent (e.g., DMSO) Weigh->Solvent Vortex Vortex to Dissolve Solvent->Vortex Sonicate Sonicate (Optional) Vortex->Sonicate Inspect Visual Inspection (Clear Solution) Sonicate->Inspect Aliquot Aliquot into Working Volumes Inspect->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Storage and Stability

Proper storage is crucial to maintain the chemical integrity of the this compound stock solution.

ConditionRecommendationRationale & Best Practices
Lyophilized Powder Store at -20°C in a desiccated environment.Protects from moisture and thermal degradation, ensuring long-term stability for years.
Stock Solution (Short-Term) ≤ 1 week at 4°C.Acceptable for immediate use, but long-term refrigerated storage in solution is not recommended due to potential for slow degradation.
Stock Solution (Long-Term) Aliquot and store at -20°C or -80°C for several months.Aliquoting into single-use volumes is critical to avoid repeated freeze-thaw cycles, which can degrade the compound. Use low-protein binding tubes to prevent loss of material.

Key Stability Considerations:

  • Avoid Freeze-Thaw Cycles: Repeated temperature fluctuations are detrimental to the stability of most peptide-like molecules in solution.

  • Light Sensitivity: Store both powder and solutions in amber vials or protected from direct light.

  • Solvent Choice: Use high-purity, anhydrous solvents. DMSO, for instance, is hygroscopic; use a fresh, unopened bottle or a properly stored aliquot to prevent introducing water, which can lead to hydrolysis.

Application in Synthetic Workflows

As a protected amino acid, this compound is primarily used as a reactant in peptide synthesis.[3] The prepared stock solution can be directly used in coupling reactions, typically involving an activating agent (like HATU) and a base (like DIEA) in an appropriate solvent (e.g., DCM or DMF).

Diagram 2: Role in Peptide Synthesis Simplified schematic showing the role of this compound as a building block in peptide synthesis.

G reactant This compound Stock COOH process Coupling Reaction (+ Activator, Base) reactant:port->process peptide Growing Peptide Chain NH2 peptide:port->process product Extended Peptide Chain Z-D-N-Me-Val-NH-Peptide process->product

Conclusion

This compound is an essential reagent for the synthesis of advanced peptides and peptidomimetics. The successful application of this compound is contingent upon meticulous preparation and storage of its stock solutions. By following the detailed protocols and best practices outlined in this guide—including proper handling of the lyophilized powder, use of anhydrous solvents, and appropriate long-term storage conditions—researchers can ensure the compound's integrity and achieve reliable, reproducible results in their synthetic endeavors.

References

  • Ghosh, A., Sankar, S., & Bag, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(39), 9993-10006. Retrieved from [Link]

  • Ghosh, A., Sankar, S., & Bag, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. PubMed. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • Chemsrc. (n.d.). Cbz-N-methyl-L-valine. Retrieved from [Link]

  • Single Cell Fr. (n.d.). This compound - 5g. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Z-D-N-Me-Val-OH Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the technical support center for the synthesis of Z-D-N-Me-Val-OH. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of N-methylated amino acids. The incorporation of an N-methyl group into a peptide backbone can significantly enhance pharmacokinetic properties, such as proteolytic stability and membrane permeability.[1][2][3] However, the synthesis of these building blocks, particularly this compound, presents unique challenges that can lead to diminished yields and complex purification scenarios. The steric hindrance imparted by the N-methyl group and the valine side chain, coupled with the potential for side reactions, necessitates careful optimization and troubleshooting.[4][5][6]

This document provides a structured troubleshooting guide based on common issues encountered in our application laboratories and reported in the literature. We will delve into the root causes of these challenges and offer field-proven protocols and optimization strategies to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two primary retrosynthetic pathways:

  • Route A: Methylate then Protect. Start with D-Valine, perform N-methylation to get D-N-Me-Val-OH, and then protect the secondary amine with a benzyloxycarbonyl (Z or Cbz) group.

  • Route B: Protect then Methylate. Start with D-Valine, protect the primary amine to get Z-D-Val-OH, and then perform N-methylation on the protected amide.

Route B is often preferred as direct methylation of Z-protected amino acids can be more controlled, though it requires a strong base. The most widely applied method involves using a strong base like sodium hydride (NaH) with methyl iodide (MeI).[7]

Q2: Why are yields often low in N-methylated amino acid synthesis?

Low yields are typically a result of several factors. The synthesis of N-methyl amino acids is complex, and their introduction into peptide chains presents additional synthetic hurdles.[4] Key challenges include achieving selective mono-N-methylation while avoiding the formation of quaternary ammonium salts, and the reduced nucleophilicity of the secondary amine which makes subsequent reactions, like Cbz-protection, more difficult.[1][8] Furthermore, the steric bulk of the valine side chain exacerbates these issues.[5]

Q3: Is racemization a significant concern during this synthesis?

Yes, racemization is a critical parameter to monitor. The conditions used for both N-methylation and Cbz-protection, especially those involving strong bases or high temperatures, can lead to epimerization at the alpha-carbon.[1] Methods employing milder conditions, such as the Mitsunobu protocol for N-methylation of N-sulfonylamino acids, are noted to be effective and racemization-free.[1] It is crucial to analyze the optical purity of the final product, for instance by chiral HPLC.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low Yield or Incomplete Conversion during N-Methylation Step

This is one of the most frequent challenges, particularly when using methods like the Benoiton procedure (NaH/MeI) on a protected amino acid such as Z-D-Val-OH.[7]

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material (e.g., Z-D-Val-OH) alongside the desired product.

  • Insufficient Deprotonation: The N-H of the Cbz-protected amine is significantly less acidic than the carboxylic acid proton. A full two equivalents of a strong, non-nucleophilic base are required to form the dianion before the methylating agent is added. Using a base like sodium hydride (NaH) is common.[9]

    • Solution: Ensure at least 2.2 equivalents of NaH (60% dispersion in oil) are used. Add the NaH portion-wise to a cooled solution (0 °C) of the starting material in an anhydrous aprotic solvent like THF to control hydrogen evolution.[9] Allow the deprotonation to proceed for at least 1-2 hours at room temperature before adding the methylating agent.

  • Inactive or Insufficient Methylating Agent: Methyl iodide (MeI) is volatile and can degrade.

    • Solution: Use fresh, distilled MeI. Employ a slight excess (1.1-1.5 equivalents) to ensure the reaction goes to completion. Add the MeI slowly to the cooled reaction mixture.

  • Steric Hindrance: The bulky valine side-chain and the Cbz-group can sterically impede the approach of the methylating agent.

    • Solution: Increase the reaction temperature after the addition of MeI. Allowing the reaction to stir overnight at room temperature is a standard procedure.[9] If the reaction is still sluggish, gentle heating (e.g., 40 °C) can be beneficial, but must be monitored carefully to prevent side reactions.

G cluster_start Start: Z-D-Val-OH in Anhydrous THF cluster_deprotonation Deprotonation cluster_methylation Methylation cluster_workup Workup & Analysis start Dissolve Z-D-Val-OH cool Cool to 0 °C start->cool add_base Add NaH (2.2 eq) portion-wise cool->add_base stir_rt Stir 1-2h at RT add_base->stir_rt recool Re-cool to 0 °C stir_rt->recool add_mei Add MeI (1.2 eq) slowly recool->add_mei react Stir Overnight at RT add_mei->react quench Quench with H2O react->quench acidify Acidify (1M HCl) quench->acidify extract Extract (EtOAc) acidify->extract analyze Analyze via TLC/LC-MS extract->analyze analyze->react Incomplete? Increase time/temp

Caption: Optimized workflow for the N-methylation of Z-D-Val-OH.

Problem 2: Formation of Side Products (Over-methylation or N-Benzylation)

Symptom: Mass spectrometry reveals masses corresponding to N,N-dimethylated quaternary salt or N-benzylated byproducts.

  • Over-methylation: While less common for secondary amines, aggressive methylating conditions can lead to the formation of a quaternary ammonium salt, which complicates purification.

    • Solution: Avoid a large excess of methyl iodide. Stick to a stoichiometry of 1.1-1.2 equivalents. Ensure the reaction is not heated excessively.

  • N-Benzylation from Cbz-Group: Under certain reductive conditions or with specific catalysts, the benzyl group from the Cbz-protector can migrate. This is a known, though unexpected, side reaction.

    • Solution: This is more relevant during deprotection but can occur if incompatible reagents are present. Ensure the reaction environment is free from catalytic metals (e.g., palladium) and reducing agents unless specifically intended for deprotection.

Problem 3: Low Yield or Failure during Cbz-Protection Step

This applies to "Route A," where D-N-Me-Val-OH is the substrate.

Symptom: The reaction of D-N-Me-Val-OH with benzyl chloroformate (Cbz-Cl) is sluggish, incomplete, or fails entirely.

  • Reduced Nucleophilicity: The secondary amine of N-methyl valine is sterically hindered and less nucleophilic than a primary amine, making the reaction with Cbz-Cl slower.[5]

    • Solution 1 (Schotten-Baumann Conditions): This is the most common method.[10][11] Control of pH is critical. The reaction is typically run in a biphasic system (e.g., ether/water) or in an aqueous solution with a base like sodium carbonate or sodium bicarbonate to neutralize the HCl byproduct. Maintain the pH between 8 and 10. A pH that is too high can cause racemization, while a pH that is too low will protonate the amine, halting the reaction.[11]

    • Solution 2 (Alternative Reagents): If Cbz-Cl is ineffective, consider more activated reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu).[10] These are more reactive and can be more effective for hindered secondary amines.

  • Dissolution: Dissolve D-N-Me-Val-OH (1 eq.) in 1M Sodium Hydroxide solution and cool to 0 °C in an ice bath.

  • Reagent Addition: Add Benzyl Chloroformate (Cbz-Cl, 1.1 eq.) and a 2M NaOH solution dropwise simultaneously over 30-45 minutes, ensuring the pH is maintained between 9-10 using a pH meter.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2-4 hours.

  • Workup: Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl. Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Problem 4: Difficulty with Product Purification

Symptom: The final this compound product is an oil that is difficult to solidify, or it co-elutes with starting materials during chromatography.

  • Product Nature: N-methylated and Cbz-protected amino acids are often oils or low-melting solids, making crystallization challenging.[11]

    • Solution 1 (Chromatography Optimization): Use a shallow gradient during silica gel chromatography. A hexane/ethyl acetate system with 0.5-1% acetic acid is often effective for separating the acidic product from less polar impurities. The acetic acid helps to suppress the ionization of the carboxylic acid, leading to sharper peaks.

    • Solution 2 (Salt Formation): If the free acid is an oil, consider converting it to a stable, crystalline salt for easier handling and storage. The dicyclohexylamine (DCHA) salt is a common choice for N-protected amino acids.[7] To do this, dissolve the purified oil in a suitable solvent (e.g., diethyl ether) and add one equivalent of dicyclohexylamine. The salt will often precipitate and can be collected by filtration.

Summary of Key Parameters

ParameterRecommended ConditionRationale & Citation
N-Methylation Base Sodium Hydride (NaH)Strong, non-nucleophilic base required for dianion formation.[7][9]
Base Stoichiometry > 2.0 equivalentsMust deprotonate both the carboxylic acid and the Cbz-amide N-H.
Methylating Agent Methyl Iodide (MeI)Common, reactive methyl source.
Cbz-Protection pH 8 - 10Balances amine nucleophilicity against risk of Cbz-Cl decomposition and racemization.[11]
Purification Additive 0.5-1% Acetic AcidSuppresses ionization on silica gel, improving chromatographic resolution.
Handling Oily Product Dicyclohexylamine (DCHA) Salt FormationProvides a crystalline, stable solid that is easier to handle and purify.[7]

Final Validation

Upon obtaining your final product, it is imperative to confirm its identity and purity. We recommend the following analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure, including the presence of the N-methyl singlet (~2.8-3.0 ppm) and the Cbz group.

  • LC-MS: To confirm the molecular weight and assess purity.

  • Chiral HPLC/Polarimetry: To confirm that the D-stereochemistry has been retained throughout the synthesis.

By systematically addressing these common pitfalls, researchers can significantly improve the yield and purity of their this compound synthesis, paving the way for its successful incorporation into advanced peptide structures.

References

  • Sagnou, M., & Tzakos, A. G. (2011). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 111(5), 3759–3813. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2002). Synthetic Preparation of N-Methyl-α-amino Acids. ResearchGate. [Link]

  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. ResearchGate. [Link]

  • Bofill, J. M., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(10), e23110. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. totalsynthesis.com. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. organic-chemistry.org. [Link]

  • Cheung, S. T., & Benoiton, N. L. (1973). A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. RSC Publishing. [Link]

  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. monash.edu. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. aapptec.com. [Link]

Sources

Technical Support Center: Z-D-N-Me-Val-OH Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Z-D-N-Me-Val-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the degradation of this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical guidance to help you navigate your experiments successfully.

Senior Application Scientist's Introduction

As scientists working with modified amino acids, we understand that seemingly minor variations in experimental conditions can lead to significant changes in stability and, consequently, to inconsistent results. This compound, with its N-methylated backbone and Z-protecting group, presents a unique set of challenges in aqueous environments. The N-methylation, while enhancing proteolytic resistance, can influence the molecule's conformation and susceptibility to chemical degradation.[1][2] The Z-group (benzyloxycarbonyl) is generally stable but can be susceptible to cleavage under certain conditions.

This guide is structured to address problems from a practical, laboratory-based perspective. We will explore the "why" behind the troubleshooting steps, grounding our advice in established biochemical principles. Our goal is to empower you with the knowledge to not only solve immediate problems but also to proactively design more robust experimental protocols.

Troubleshooting Guide & FAQs

This guide is divided into three main sections:

  • Sample Preparation & Handling: Addressing issues that can arise before your experiment even begins.

  • Chemical Degradation Pathways: Understanding and mitigating the breakdown of this compound.

  • Analytical & Observational Issues: Troubleshooting problems you might see in your analytical data (e.g., HPLC, MS).

Sample Preparation & Handling

Question: I'm seeing variability in my results from the very start of my experiments. Could my sample handling be the issue?

Answer: Absolutely. The stability of this compound can be compromised before any analysis begins. Here are key factors to consider:

  • Aqueous Solution Preparation:

    • Issue: Immediate precipitation or cloudiness upon dissolution.

    • Cause: this compound has limited aqueous solubility due to the hydrophobic Z-group and the valine side chain. The N-methylation can also impact solubility.

    • Solution:

      • Use of Co-solvents: Initially dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or ethanol before adding the aqueous buffer.

      • pH Adjustment: The carboxylic acid moiety's charge state is pH-dependent. Ensure the pH of your final solution is appropriate to maintain solubility. For Z-protected amino acids, a slightly basic pH can improve solubility by deprotonating the carboxylic acid. However, be aware that high pH can promote hydrolysis.[3]

      • Sonication: Gentle sonication can aid in dissolving the compound. Avoid excessive heat, which can accelerate degradation.

  • Storage of Stock Solutions:

    • Issue: Loss of potency or appearance of degradation peaks in freshly thawed stock solutions.

    • Cause: Improper storage can lead to degradation over time. Freeze-thaw cycles are particularly detrimental to the stability of many peptides and their derivatives.

    • Solution:

      • Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

      • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.

      • Inert Atmosphere: For highly sensitive applications, consider purging the headspace of your vials with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Chemical Degradation Pathways

Question: I suspect my this compound is degrading during my experiment. What are the likely chemical pathways, and how can I prevent them?

Answer: The primary degradation pathways for this compound in aqueous solution are hydrolysis of the Z-group and potentially the amide bond (though less likely due to N-methylation), and racemization.

  • Hydrolysis of the Z-group:

    • Issue: Appearance of a new peak corresponding to D-N-Me-Val-OH and the presence of benzyl alcohol or other Z-group byproducts.

    • Causality: The benzyloxycarbonyl (Z) group is susceptible to cleavage under both acidic and basic conditions, as well as through catalytic hydrogenation.

      • Acid-catalyzed hydrolysis: Strong acidic conditions (pH < 2) can lead to the cleavage of the Z-group.

      • Base-catalyzed hydrolysis: High pH (pH > 9) can also promote the hydrolysis of the urethane linkage.

    • Mitigation Strategies:

      • pH Control: Maintain the pH of your aqueous solution within a stable range, typically between pH 4 and 8. The optimal pH will need to be determined empirically for your specific experimental conditions.

      • Buffer Selection: Use buffers with known stability profiles and low reactivity. Phosphate and citrate buffers are common choices. Avoid buffers that may chelate metal ions if trace metals are a concern for catalysis.

  • Racemization:

    • Issue: The appearance of a diastereomer, Z-L-N-Me-Val-OH, in your analytical run.

    • Causality: The alpha-proton of amino acids can be abstracted under basic conditions, leading to a loss of stereochemical integrity. While the N-methylation can influence the rate, it does not entirely prevent this process.

    • Mitigation Strategies:

      • Strict pH Control: Avoid exposing the compound to strongly basic conditions, even for short periods.

      • Temperature Management: Higher temperatures can accelerate the rate of racemization. Conduct experiments at controlled, and if possible, lower temperatures.

Below is a diagram illustrating the potential degradation pathways:

G cluster_main This compound Degradation This compound This compound D-N-Me-Val-OH D-N-Me-Val-OH This compound->D-N-Me-Val-OH Hydrolysis (Acid/Base) Z-L-N-Me-Val-OH Z-L-N-Me-Val-OH This compound->Z-L-N-Me-Val-OH Racemization (Base) Benzyl_Alcohol Benzyl_Alcohol This compound->Benzyl_Alcohol Hydrolysis (Acid/Base)

Potential degradation pathways of this compound.
Analytical & Observational Issues

Question: I'm analyzing my samples by HPLC and seeing unexpected peaks, peak shape changes, or retention time shifts. How can I troubleshoot this?

Answer: HPLC is a powerful tool for monitoring the stability of this compound, but the data can sometimes be misleading. Here's a breakdown of common issues and their solutions:

Observed Issue Potential Causes Troubleshooting Steps
Peak Broadening 1. Column degradation (loss of stationary phase). 2. Mismatch between sample solvent and mobile phase. 3. Column overload.1. Check the column's performance with a standard; replace if necessary. 2. Whenever possible, dissolve the sample in the initial mobile phase.[4] 3. Reduce the injection volume or sample concentration.
Retention Time Shifts 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Inconsistent pump flow rate.1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a column oven to maintain a constant temperature.[5] 3. Purge the pump to remove air bubbles and check for leaks.[4]
Ghost Peaks 1. Contamination in the mobile phase or sample. 2. Carryover from a previous injection.1. Use high-purity solvents and freshly prepared buffers. 2. Implement a robust needle wash protocol in your autosampler.
Split Peaks 1. Clogged frit or column void. 2. Sample solvent stronger than the mobile phase.1. Reverse-flush the column (disconnect from the detector first). If this fails, replace the column. 2. Dilute the sample in a weaker solvent or the mobile phase.

For a more detailed guide on HPLC troubleshooting, refer to general resources from equipment manufacturers or reputable chromatography suppliers.[6][7]

Question: I'm using Mass Spectrometry (MS) for analysis and observing unexpected masses. What could be the source of these?

Answer: Mass spectrometry is highly sensitive and can reveal modifications and artifacts that other techniques might miss.

  • Unexpected Adducts:

    • Issue: Observation of masses corresponding to [M+Na]+, [M+K]+, or other adducts.

    • Cause: These are common in electrospray ionization (ESI) and are due to the presence of salts in your sample or mobile phase.

    • Solution: Use volatile buffers (e.g., ammonium formate or ammonium acetate) and high-purity solvents to minimize salt contamination.

  • In-source Fragmentation/Rearrangement:

    • Issue: Peaks corresponding to the loss of the Z-group or other fragments that are not present in the solution.

    • Cause: The energy in the MS source can sometimes induce fragmentation of the analyte.

    • Solution: Optimize the MS source parameters (e.g., capillary voltage, cone voltage) to use the mildest conditions that still provide good ionization.

  • Misinterpretation of Methylation:

    • Issue: A mass shift of +14 Da is observed, but it is not due to a degradation product.

    • Cause: In some cases, what appears to be methylation can be an artifact of the sample preparation or analysis, especially when using methanol-containing buffers.[8]

    • Solution: Use stable isotope labeling (e.g., with ¹³C-labeled methyl donors in a cell-based system) to definitively confirm the source of methylation if this is a concern in your experimental system.[9]

Experimental Protocol: Stability Study of this compound in Aqueous Buffer

This protocol outlines a typical experiment to assess the stability of this compound under different pH conditions.

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)

  • Formic acid (for mobile phase)

  • DMSO (for stock solution)

  • HPLC system with UV detector

  • pH meter

  • Calibrated analytical balance

2. Procedure:

  • Stock Solution Preparation: Accurately weigh this compound and dissolve in DMSO to a final concentration of 10 mg/mL.

  • Working Solution Preparation:

    • Prepare aqueous buffers at pH 4.0, 7.0, and 9.0.

    • Dilute the stock solution into each buffer to a final concentration of 0.1 mg/mL. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect.

  • Time-Point Sampling:

    • Immediately after preparation (T=0), take an aliquot from each working solution for HPLC analysis.

    • Incubate the remaining solutions at a controlled temperature (e.g., 37°C).

    • Collect aliquots at subsequent time points (e.g., 1, 4, 8, 24 hours).

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 10-90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm for the Z-group).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to T=0.

    • Identify and quantify any major degradation products.

The following diagram illustrates the experimental workflow:

G cluster_workflow Stability Study Workflow A Prepare Stock Solution (10 mg/mL in DMSO) B Prepare Working Solutions (0.1 mg/mL in pH 4, 7, 9 buffers) A->B C Incubate at 37°C B->C D Sample at T=0, 1, 4, 8, 24h C->D E HPLC Analysis (C18, H2O/ACN gradient) D->E F Data Analysis (% Remaining vs. Time) E->F

Workflow for assessing this compound stability.

References

Sources

troubleshooting z-d-n-Me-val-oh solubility problems

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Z-D-N-Me-Val-OH

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that navigating the physicochemical properties of highly modified amino acids is a common challenge. This guide is designed to provide you with not just protocols, but the underlying scientific rationale to effectively troubleshoot solubility issues with this compound, ensuring the integrity and success of your experiments.

Part 1: Understanding the Molecule: Why is this compound Prone to Solubility Issues?

This compound, or N-Benzyloxycarbonyl-N-methyl-D-valine, is an amphipathic molecule, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) properties. This dual nature is the primary source of its challenging solubility profile.

  • Hydrophobic Character : The bulky Benzyloxycarbonyl (Z-group) and the isopropyl side chain of valine create a significant nonpolar region. This part of the molecule resists interaction with water.

  • Hydrophilic Character : The free carboxylic acid (-COOH) group is the sole polar, ionizable center. Its ability to donate a proton and become a charged carboxylate (-COO⁻) is the key to aqueous solubility.

  • Impact of N-Methylation : The methyl group on the amide nitrogen (N-Me) removes a hydrogen bond donor. This modification can disrupt intermolecular hydrogen bonding that often leads to aggregation in peptides, but it also reduces a key point of interaction with protic solvents like water.

This molecular structure dictates that solubility is not a simple matter of "dissolves" or "does not dissolve." It is a dynamic process highly dependent on the chemical environment.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common questions and issues encountered when working with this compound.

FAQ 1: I added this compound to my aqueous buffer (e.g., PBS, pH 7.4) and it won't dissolve. What's wrong?

This is the most common issue and is entirely expected. At neutral pH, the carboxylic acid group is protonated (-COOH) and therefore uncharged. The molecule's large hydrophobic regions dominate, leading to extremely low solubility in water, much like an oil.

The Underlying Principle: The Henderson-Hasselbalch Equation

The solubility of this compound in aqueous solutions is governed by the ionization state of its carboxylic acid. The pKa of the carboxylic acid on an N-acylated amino acid is typically in the range of 3-4.

  • When pH < pKa : The carboxylic acid is mostly in its protonated, neutral form (-COOH). The molecule is poorly soluble.

  • When pH > pKa : The carboxylic acid is deprotonated to its conjugate base, the carboxylate anion (-COO⁻). This charge dramatically increases the molecule's polarity and its ability to interact favorably with water, thus increasing solubility.

Solution Workflow:

The logical workflow involves preparing a concentrated stock solution in an appropriate solvent, which can then be diluted into your final aqueous experimental medium.

G cluster_0 Initial State cluster_1 Troubleshooting Path cluster_2 Final State start This compound Powder in Aqueous Buffer (e.g., PBS pH 7.4) stock_prep Prepare Concentrated Stock in Organic Solvent start->stock_prep Insoluble dmso Option 1: DMSO stock_prep->dmso Choice 1 dmf Option 2: DMF stock_prep->dmf Choice 2 base_stock Option 3: Aqueous Base (e.g., 0.1M NaOH) stock_prep->base_stock Choice 3 dilute Serially Dilute Stock into Final Aqueous Medium dmso->dilute dmf->dilute base_stock->dilute end Homogeneous Solution at Desired Concentration dilute->end Soluble

Caption: Workflow for solubilizing this compound.

FAQ 2: Which organic solvent should I choose for my stock solution?

The choice of an organic solvent is critical and depends on the tolerance of your downstream application.

Solvent Comparison Table

SolventMax Solubility (Approx.)ProsCons & Considerations
DMSO >200 mg/mL[1][2]High solubilizing power; suitable for high concentration stocks.Can be toxic to cells, even at low concentrations (<0.5%); hygroscopic (absorbs water), which can impact solubility. Use fresh, anhydrous DMSO.
DMF High (similar to DMSO)Good solubilizing power; less hygroscopic than DMSO.Also carries cellular toxicity concerns; may not be compatible with all plasticware.
Ethanol / Methanol ModerateLess toxic to most biological systems than DMSO/DMF.May not achieve very high concentrations; potential for compound to precipitate upon high dilution into aqueous buffers.

Expert Recommendation: For most applications, DMSO is the preferred starting point due to its excellent solubilizing capacity.[1][2] However, always prepare the highest possible concentration in DMSO to minimize the final percentage in your experiment. For cell-based assays sensitive to DMSO, consider ethanol or preparing an aqueous basic stock.

FAQ 3: Can I dissolve it directly in an aqueous base? What are the risks?

Yes, this is a viable alternative to organic solvents. By dissolving the compound in a basic solution (e.g., 0.1 M NaOH or ammonium bicarbonate), you deprotonate the carboxylic acid, forming a highly soluble salt.

Protocol for Aqueous Basic Stock Preparation:

  • Weigh the desired amount of this compound.

  • Add a small volume of a weak base (e.g., 0.1 M Ammonium Bicarbonate) or add 1.0-1.1 molar equivalents of a strong base like 1 M NaOH dropwise while vortexing.

  • Continue adding the basic solution until the solid is fully dissolved.

  • Use this stock for dilution into your final buffer. Crucially , ensure that the final pH of your experimental solution is not significantly altered or is readjusted as needed.

Risks and Considerations:

  • pH Stability : The benzyloxycarbonyl (Z) group can be labile (unstable) under strongly basic conditions, though it is generally stable in the short term at moderately basic pH. Avoid prolonged storage in strong bases.

  • Final pH : Adding a basic stock to a weakly buffered solution can significantly increase the final pH, potentially affecting your experiment.

FAQ 4: My compound dissolved initially but crashed out of solution after I diluted it. Why?

This common phenomenon, known as precipitation, occurs when the concentration of the organic co-solvent is diluted below the threshold required to keep the compound in solution. The hydrophobic nature of the molecule causes it to aggregate and fall out of the aqueous environment.

Troubleshooting Steps:

  • Reduce Final Concentration : The most straightforward solution is to lower the final concentration of this compound in your experiment.

  • Increase Co-solvent Percentage : If your experiment can tolerate it, increase the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO).

  • Use Sonication : After dilution, place the tube in an ultrasonic water bath for 5-10 minutes. The energy from sonication can help break up aggregates and enhance solubility.[1][2]

  • Gentle Warming : Warm the solution to 37°C. Increased thermal energy can sometimes improve solubility, but be cautious about the compound's stability at elevated temperatures.

Caption: Logic tree for troubleshooting precipitation upon dilution.

Part 3: Self-Validating Protocols & Best Practices

Trustworthiness in experimental science comes from robust, repeatable methods. Follow these protocols for consistent results.

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

This protocol is the standard starting point for most applications.

Materials:

  • This compound (MW: 265.30 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Precision balance and calibrated pipettes

Procedure:

  • Pre-weigh Vial : Tare a sterile, dry amber vial on a precision balance.

  • Add Compound : Carefully weigh 26.53 mg of this compound into the vial.

  • Add Solvent : Add 1.0 mL of anhydrous DMSO to the vial.

  • Solubilize : Cap the vial tightly and vortex thoroughly. If needed, place the vial in an ultrasonic bath for 5-10 minutes until the solution is completely clear.

  • Aliquot & Store : For stability, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[1][2] This prevents degradation from repeated freeze-thaw cycles.

Protocol 2: Quality Control Check for Solubility

Before using a new batch of compound or a new stock, perform this quick self-validating check.

  • Prepare a Test Dilution : Dilute your stock solution to the highest concentration you plan to use in your experiment (e.g., 100 µM in PBS).

  • Visual Inspection : Hold the tube against a dark background. The solution should be perfectly clear with no visible particulates.

  • Incubation : Let the solution sit at the experimental temperature (e.g., room temperature or 37°C) for 30-60 minutes.

  • Re-inspect : Check again for any signs of precipitation or cloudiness. If the solution remains clear, you can be confident in the solubility under your experimental conditions.

References

  • LifeTein Technical Bulletin: How to dissolve, handle and store synthetic peptides. LifeTein. [Link]

  • Biron, E. et al. (2008). "Angewandte Chemie International Edition, 47(14), 2595-2599." This article discusses the effects of N-methylation on peptide properties, which provides foundational context for solubility behavior. (Note: A direct link to the full text may require a subscription; the general journal site is provided). [Link]

  • Krchňák, V., Vágner, J., Safář, P., & Lebl, M. (1988). "Collection of Czechoslovak Chemical Communications, 53(10), 2542-2548." This paper provides background on peptide chemistry techniques relevant to handling modified amino acids. (Note: A direct link to the full text may require a subscription; the general journal site is provided). [Link]

  • Peptide and Amino Acid pKa values. PeptideWeb.com. [Link]

Sources

Technical Support Center: Optimizing Z-D-N-Me-Val-OH Dosage for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the utilization of Z-D-N-Me-Val-OH, a dipeptidyl peptidase-4 (DPP-4) inhibitor. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your cell-based assays. Our goal is to provide you with the expertise and validated protocols necessary to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic peptide derivative that functions as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4). DPP-4, also known as CD26, is a serine exopeptidase found on the surface of most cell types.[1][2] It plays a crucial role in various physiological processes, including glucose metabolism and immune regulation, by cleaving X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[1][2]

The primary mechanism of DPP-4 inhibitors is to block this enzymatic activity. In the context of diabetes research, this inhibition prevents the degradation of incretin hormones like GLP-1 and GIP, which in turn enhances insulin secretion and suppresses glucagon release, helping to regulate blood glucose levels.[1][2] In cell-based assays, this compound allows researchers to study the downstream effects of DPP-4 inhibition on cellular signaling, proliferation, and function.[3]

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage of your inhibitor stock solution are critical for experimental success.

  • Solvent Selection: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution, for example, at 10 mM or 20 mM in 100% DMSO. This allows for minimal solvent addition to your cell culture media, reducing the risk of solvent-induced cytotoxicity.

  • Sterilization: After dissolving the compound, it is best practice to sterilize the stock solution by filtering it through a 0.22 µm syringe filter, especially for long-term storage and use in cell culture.[4] Perform this step in a sterile environment like a laminar flow hood.[4]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C to maintain stability.[5] Avoid repeated freeze-thaw cycles, which can degrade the compound.[5]

Q3: What is a recommended starting concentration for my cell-based assay?

The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological question. A broad starting range is often between 1 µM and 100 µM. For other DPP-4 inhibitors, cytotoxic effects have been observed in some cell lines at concentrations around 100 µM after 72 hours of culture.[6]

It is essential to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific experimental system.

Q4: What are the essential controls to include in my experiment?

Robust experimental design relies on appropriate controls. For assays involving this compound, the following controls are mandatory:

  • Vehicle Control: This is the most critical control. Cells are treated with the same volume of the solvent (e.g., DMSO) used to dissolve the inhibitor. This allows you to distinguish the effect of the inhibitor from any effects of the solvent itself. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid toxicity.[5]

  • Untreated Control (Negative Control): Cells that are not treated with either the inhibitor or the vehicle. This provides a baseline for normal cell health and activity.

  • Positive Control (Optional but Recommended): If available, use a well-characterized DPP-4 inhibitor with a known potency in your assay system. This helps to validate that the assay is working as expected.

Troubleshooting Guides

Problem: High Cell Toxicity or Death Observed

You observe a significant decrease in cell viability, unexpected morphological changes, or widespread cell death in your treatment wells compared to the untreated control.

Potential Cause 1: Inhibitor concentration is too high.

The compound may be causing cytotoxicity at the tested concentrations.

Solution: Perform a Cytotoxicity Assay. It is crucial to determine the concentration range at which this compound is toxic to your specific cell line.

Parameter Recommendation Rationale
Assay Type MTT, WST-1, or LDH release assayThese are standard colorimetric or enzymatic assays to quantify cell viability and cytotoxicity.
Concentration Range Test a broad range of concentrations in a serial dilution (e.g., 0.1 µM to 200 µM).This will allow you to determine the concentration that causes 50% cell death (LC50).
Incubation Time Match the duration of your planned experiment (e.g., 24, 48, 72 hours).Toxicity can be time-dependent.
Controls Include Untreated and Vehicle controls.To establish baseline viability and account for solvent effects.
Protocol 1: Assessing Cytotoxicity with an MTT Assay
  • Cell Seeding: Plate your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[7]

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control with the highest concentration of DMSO that will be used.

  • Treatment: Remove the old media and add the diluted compound (and controls) to the appropriate wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the LC50.

Potential Cause 2: Solvent (DMSO) toxicity.

Even at low concentrations, DMSO can be toxic to sensitive cell lines.

Solution: Verify Vehicle Control Toxicity. Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤0.1% and not exceeding 0.5%.[5] Your vehicle control wells should show no significant difference in viability compared to the untreated wells. If they do, you must reduce the final DMSO concentration by preparing a more concentrated primary stock of your inhibitor.

Problem: No or Low Inhibition of DPP-4 Activity Observed

Your assay results show little to no difference between the inhibitor-treated groups and the vehicle control.

Potential Cause 1: Inhibitor concentration is too low.

The concentration used may be insufficient to effectively inhibit the DPP-4 enzyme in your specific cellular context.

Solution: Perform a Dose-Response Optimization. A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50) of this compound in your assay.

Protocol 2: Determining the Optimal Working Concentration (IC50)

This protocol assumes a fluorescence-based DPP-4 activity assay, which is a common method.[1][2]

  • Cell Preparation: Prepare your cells (e.g., cell lysate or whole cells) according to your specific assay requirements.

  • Inhibitor Dilution: Prepare a 2-fold or half-log serial dilution of this compound in the assay buffer.[8] A common range to test is 1 nM to 100 µM.

  • Controls: Prepare the following controls in triplicate:

    • 100% Activity Control: Contains cells/lysate and assay buffer with vehicle (DMSO).

    • Background Control: Contains assay buffer and substrate, but no cells/lysate.

  • Assay Plate Setup: Add the diluted inhibitor and controls to the wells of a black, clear-bottom 96-well plate.[9]

  • Pre-incubation: Add the cell lysate or whole cells to the wells and pre-incubate with the inhibitor for a recommended time (e.g., 10-15 minutes) to allow for binding.

  • Reaction Initiation: Add the DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC) to all wells to start the reaction.[1]

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em).[2]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Subtract the background slope from all other wells.

    • Normalize the data to the 100% activity control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Potential Cause 2: Low or absent DPP-4 expression in the cell line.

The target enzyme may not be present at sufficient levels in your chosen cell model.

Solution: Validate Target Expression. Confirm that your cell line expresses DPP-4 at the protein level.

  • Methods: Western Blot, Flow Cytometry (for surface expression), or qPCR (for mRNA levels).

  • Action: If expression is low or absent, you may need to choose a different cell line known to have robust DPP-4 expression.

Problem: High Variability Between Replicates

You observe large error bars and inconsistent results between replicate wells treated with the same concentration of the inhibitor.

Potential Cause 1: Inconsistent cell seeding or "Edge Effects".

Uneven cell distribution across the plate can lead to significant variability. Cells in the outer wells of a plate are prone to evaporation, leading to "edge effects".[10]

Solution: Improve Cell Plating and Plate Layout.

  • Technique: Ensure your cells are in a single-cell suspension before plating. After plating, let the plate sit at room temperature in the hood for 15-20 minutes to allow cells to settle evenly before moving to the incubator.[10]

  • Plate Layout: Avoid using the outermost wells for experimental conditions. Instead, fill these wells with sterile PBS or culture medium to create a humidity barrier and minimize evaporation from the inner wells.

Potential Cause 2: Inaccurate Pipetting.

Small volume errors, especially when preparing serial dilutions or adding inhibitor to the plate, can cause large concentration discrepancies.[11]

Solution: Adhere to Best Pipetting Practices.

  • Calibration: Regularly check the calibration of your pipettes.

  • Technique: Use the correct size pipette for the volume you are dispensing. Pre-wet the pipette tip with the solution before dispensing.[12] Use a new tip for each concentration level. For delivering reagents to multiple wells, consider using a repeating pipettor to improve consistency.[2]

Visualized Workflows and Models

Dose_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Cytotoxicity Screen cluster_ic50 Phase 3: Potency Determination cluster_exp Phase 4: Experimentation A Prepare concentrated This compound stock in DMSO D Perform broad-range dose-response cytotoxicity assay (e.g., MTT) A->D B Select appropriate cell line C Validate DPP-4 expression (e.g., Western Blot) B->C F Perform focused dose-response inhibition assay below toxic concentration C->F E Determine max non-toxic concentration (LC50) D->E Analyze Data E->F Inform Dose Range G Calculate IC50 value F->G Analyze Data H Select optimal working concentration (e.g., 2-5x IC50) for downstream assays G->H Inform Concentration I Run experiment with all necessary controls (Vehicle, Untreated) H->I Troubleshooting_Tree Start Problem Encountered Q1 High Cell Death? Start->Q1 Q2 No Inhibition? Start->Q2 Q3 High Variability? Start->Q3 Q1->Q2 No Sol1A Concentration too high? -> Run cytotoxicity assay Q1->Sol1A Yes Sol1B Solvent toxicity? -> Check vehicle control Q1->Sol1B Yes Q2->Q3 No Sol2A Concentration too low? -> Run IC50 assay Q2->Sol2A Yes Sol2B Low target expression? -> Validate DPP-4 levels Q2->Sol2B Yes Sol3A Uneven cell seeding? -> Refine plating technique Q3->Sol3A Yes Sol3B Pipetting error? -> Check pipettes & technique Q3->Sol3B Yes

Caption: Decision tree for troubleshooting common assay issues.

References
  • Reddit user discussion on preparing sterile drug solutions in DMSO for cell culture. (2024). r/labrats. [Link]

  • protocols.io. (2021). DMSO stock preparation. [Link]

  • NIH National Library of Medicine. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of DPP4 inhibitors against multiple myeloma cell lines. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of the assayed compounds 5, 6, and 7 as DPP-4 inhibitors on SH-SY5Y cell line. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • PubMed. (2015). DPP-4 Inhibitor Linagliptin Attenuates Aβ-induced Cytotoxicity through Activation of AMPK in Neuronal Cells. [Link]

  • University of San Diego. (n.d.). MDH Assay Enzyme Hints & Tips. [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link]

  • Chemaxon. (2019). Design, Modeling, Synthesis and in Vitro Evaluation of New DPP-IV Inhibitors. [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. [Link]

Sources

Technical Support Center: Purification of Z-D-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Carbobenzyloxy-D-N-methyl-valine (Z-D-N-Me-Val-OH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, step-by-step protocols for the successful purification of this valuable N-methylated amino acid derivative.

Introduction: The Challenge of Purifying N-Methylated Amino Acids

N-methylation of amino acids is a critical modification in peptide-based drug design, often enhancing metabolic stability and membrane permeability.[1] However, the introduction of a methyl group on the amide nitrogen presents unique purification challenges. The steric hindrance from the methyl group can impede intermolecular interactions necessary for crystallization, often leading to the product isolating as a persistent oil or a low-melting solid.[1] Furthermore, the synthesis of this compound can introduce a variety of impurities that require targeted purification strategies. This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: The Product is an Oil and Will Not Solidify

Question: After the work-up of my reaction, the crude this compound is a thick, persistent oil. How can I induce solidification or crystallization?

Answer: This is a common issue with N-methylated amino acids due to the disruption of crystal lattice formation by the N-methyl group. Here is a systematic approach to address this:

  • Ensure Complete Removal of Solvents: Residual solvents, even in trace amounts, can prevent solidification. Dry the oil under high vacuum for an extended period, possibly with gentle heating (e.g., 30-40°C), to remove all volatile residues.

  • Trituration with a Non-polar Solvent: This technique can often induce precipitation or solidification.

    • Add a small amount of a non-polar solvent in which the product is expected to be insoluble, such as n-hexane or diethyl ether, to the oil.

    • Stir the mixture vigorously with a spatula, scratching the inside of the flask to create nucleation sites for crystal growth.

    • If the oil dissolves, slowly add more of the non-polar solvent until the solution becomes cloudy, then allow it to stand.

  • Attempt Recrystallization from a Solvent Pair: A carefully chosen solvent pair can facilitate crystallization. A common and effective pair for protected amino acids is ethyl acetate and a non-polar anti-solvent like hexane or heptane.[2][3][4][5]

    • Dissolve the oil in a minimal amount of a solvent in which it is soluble (e.g., ethyl acetate).

    • Slowly add a solvent in which it is insoluble (e.g., n-hexane) dropwise with stirring until the solution becomes persistently cloudy.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to promote crystal formation.

  • Consider pH Adjustment: Since this compound has a free carboxylic acid, its salt form might have different crystallization properties.

    • Dissolve the oil in an appropriate solvent and wash with a dilute acid (e.g., 1 M HCl) to ensure the carboxylic acid is fully protonated. Subsequent extraction and drying may then yield a solid.

Issue 2: Low Purity After Initial Purification Attempt

Question: My NMR analysis shows significant impurities even after attempting to purify my this compound. What are the likely impurities and how can I remove them?

Answer: The impurities in your sample will depend on the synthetic route used. Common impurities include:

  • Unreacted Starting Materials: Such as Z-D-Valine.

  • Reagents from the Methylation Step: For example, residual methylating agents or their byproducts.

  • Diastereomers: If the starting D-valine was not enantiomerically pure, you may have the Z-L-N-Me-Val-OH diastereomer.

  • Over-methylation: Although less common for the amino acid itself, it's a possibility in some reaction conditions.

Troubleshooting Workflow for Impurity Removal:

Troubleshooting Impurity Removal start Crude this compound flash_chrom Flash Column Chromatography (Silica Gel) start->flash_chrom Broad range of impurities recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) start->recrystallization Crystalline solid with minor impurities acid_base_ws Acid-Base Workup start->acid_base_ws Acidic or basic impurities chiral_hplc Chiral HPLC (For Diastereomer Separation) flash_chrom->chiral_hplc If diastereomers are present pure_product Pure this compound flash_chrom->pure_product recrystallization->pure_product acid_base_ws->flash_chrom If still impure acid_base_ws->recrystallization If solidifies chiral_hplc->pure_product

Caption: Decision workflow for selecting the appropriate purification strategy.

Detailed Purification Strategies:

  • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[6][7][8]

    • Stationary Phase: Silica gel is the most common choice.[6][7]

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. For Z-protected amino acids, a typical gradient might be from 10% to 50% ethyl acetate in hexane. A small amount of acetic acid (e.g., 0.5-1%) can be added to the mobile phase to improve peak shape and prevent tailing of the carboxylic acid.

  • Recrystallization: If your product is a solid but impure, recrystallization is an excellent method for purification.

    • Solvent Selection: The ideal solvent is one in which the product is soluble at high temperatures but insoluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. Experiment with small amounts of different solvents (e.g., ethyl acetate, isopropanol, acetone) and anti-solvents (e.g., hexane, heptane, water).[2][3]

  • Acid-Base Workup: This can be used to remove neutral or basic impurities.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a dilute acid (e.g., 1 M HCl) to remove any basic impurities.

    • Wash with brine to remove residual acid and water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

FAQs: Quick Answers to Common Questions

Q1: What is a good starting point for a flash chromatography mobile phase for this compound? A1: A gradient of ethyl acetate in hexane is a good starting point. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to around 50% ethyl acetate. Adding 0.5-1% acetic acid to the mobile phase can help to sharpen the peak of your carboxylic acid product.

Q2: My compound streaks on the TLC plate. What can I do? A2: Streaking of carboxylic acids on silica gel TLC plates is common. Adding a small amount of acetic acid to the developing solvent (e.g., 1%) will protonate the carboxylic acid and reduce its interaction with the silica, resulting in a more defined spot.

Q3: How can I confirm the purity of my final product? A3: A combination of techniques is recommended for purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and can be used to identify impurities.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can provide a quantitative measure of purity. Chiral HPLC may be necessary to assess for the presence of diastereomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of your product.

Q4: I suspect I have diastereomers. How can I separate them? A4: Separation of diastereomers can be challenging.

  • Flash Chromatography: Sometimes, careful flash chromatography with a shallow solvent gradient can separate diastereomers.

  • Preparative HPLC: This is often the most effective method for separating diastereomers. Chiral stationary phases are available for this purpose.

  • Recrystallization: In some cases, fractional crystallization can be used to enrich one diastereomer.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (40-63 µm)

  • n-Hexane

  • Ethyl acetate

  • Acetic acid

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a solvent system of 30% ethyl acetate in hexane with 1% acetic acid.

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). The desired product should have an Rf value of approximately 0.3-0.5 in a suitable mobile phase for column chromatography.

  • Column Preparation:

    • Dry pack or prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane) and pack the column.

    • Equilibrate the column by running several column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase (e.g., 10% ethyl acetate / 89% hexane / 1% acetic acid).

    • Gradually increase the polarity of the mobile phase (e.g., to 50% ethyl acetate / 49% hexane / 1% acetic acid) over several column volumes.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove all residual solvents.

Data Summary Table: Typical Flash Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase A n-Hexane with 1% Acetic Acid
Mobile Phase B Ethyl Acetate
Gradient 10% B to 50% B over 10-15 column volumes
Detection UV at 254 nm
Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for recrystallization using a solvent/anti-solvent system.

Materials:

  • Crude this compound (preferably as a solid or semi-solid)

  • Ethyl acetate

  • n-Hexane

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of warm ethyl acetate to just dissolve the solid. Stir to aid dissolution.

  • Addition of Anti-solvent:

    • While stirring, slowly add n-hexane dropwise until the solution becomes persistently cloudy.

  • Clarification:

    • Gently warm the mixture on a hot plate until the solution becomes clear again. If it does not become clear, add a very small amount of ethyl acetate dropwise until it does.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down cooling and promote the formation of larger crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold n-hexane.

    • Dry the crystals under vacuum.

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimal hot solvent (e.g., Ethyl Acetate) start->dissolve add_anti Add anti-solvent until cloudy (e.g., n-Hexane) dissolve->add_anti clarify Warm to clarify add_anti->clarify cool_slow Slow cooling to room temp. clarify->cool_slow cool_cold Cool in ice bath cool_slow->cool_cold filtrate Vacuum filtration cool_cold->filtrate wash_dry Wash with cold anti-solvent & dry filtrate->wash_dry pure_crystals Pure Crystals wash_dry->pure_crystals

Caption: Step-by-step workflow for the recrystallization process.

References

  • BenchChem. (2025). The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide. BenchChem.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014). How do I recrystallize this product?. Retrieved from [Link]

  • YouTube. (2013). Recrystallization Solvent Pair. Retrieved from [Link]

  • Sorbent Technologies. (2020). FLASH CHROMATOGRAPHY – THE ROLE OF SILICA GEL. Retrieved from [Link]

  • Whittle, A. J., & Blagg, J. (2008). General methods for flash chromatography using disposable columns.
  • ResearchGate. (2015). What is the most polar solvent usable in silica gel chromatography?. Retrieved from [Link]

  • Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. BenchChem.
  • Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International journal of peptide and protein research, 46(6), 513-520.
  • Google Patents. US20090264620A1 - N-Methylation of amino acids.
  • Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • Google Patents. CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • ResearchGate. (2024). How to identify and remove an impurity in the last step of unnatural amino acid synthesis?. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Analysis. Flash chromatography. Retrieved from [Link]

  • Nature. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Retrieved from [Link]

  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Tetrahedron, 64(5), 945-953.
  • Google Patents. EP2714691B1 - Process for the preparation of 2-amino-9-((2-phenyl-1,3-dioxan-5-yloxy)methyl)-1h-purin-6(9h).
  • Google Patents. EP2509637B1 - Purification method.
  • ResearchGate. (A) Effects of ethyl acetate extraction, (B) n-hexane as the.... Retrieved from [Link]

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Technical Support Center: Navigating Experimental Variability and Reproducibility with Pan-Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the use of peptide-based pan-caspase inhibitors in experimental settings. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions to enhance the reproducibility and reliability of your research. While the initial query mentioned "z-d-n-Me-val-oh," this guide will focus on the widely used and structurally related pan-caspase inhibitor, Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) , as a representative compound for addressing common challenges in studying apoptosis and related cellular processes.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise when working with Z-VAD-FMK and similar pan-caspase inhibitors.

1. What is the primary mechanism of action for Z-VAD-FMK?

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] It functions by covalently binding to the catalytic site of most caspases, thereby preventing their proteolytic activity.[1] Caspases are a family of cysteine proteases that are central to the execution of apoptosis, or programmed cell death.[1] By inhibiting these enzymes, Z-VAD-FMK can block the downstream events of apoptosis, leading to increased cell survival in many experimental models.[1]

2. What is the recommended starting concentration for Z-VAD-FMK in cell culture experiments?

The optimal concentration of Z-VAD-FMK is cell-type and stimulus-dependent. However, a common starting concentration for in vitro cell culture experiments is between 10 µM and 50 µM.[3] For example, a concentration of 20 µM is often suggested for inhibiting anti-Fas mAb-treated Jurkat cell apoptosis.[2] It is always recommended to perform a dose-response experiment to determine the minimal effective concentration for your specific model system to minimize potential off-target effects.

3. How should I prepare and store Z-VAD-FMK?

Z-VAD-FMK is typically supplied as a solid or a film and should be stored at -20°C.[1][4] For experimental use, it is dissolved in a high-purity organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10-20 mM).[1][2][4] This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C, where it is stable for up to 6 months.[1] When preparing your working solution, it is advisable to dilute the DMSO stock in your final aqueous buffer or medium just before use to prevent precipitation.[5]

4. Why am I still observing cell death after treating with Z-VAD-FMK?

There are several potential reasons for this observation:

  • Alternative Cell Death Pathways: Z-VAD-FMK is specific for caspase-mediated apoptosis. However, cells can undergo other forms of programmed cell death, such as necroptosis, which is a caspase-independent pathway. In fact, under certain conditions, inhibition of caspase-8 by Z-VAD-FMK can actively promote necroptosis.[6]

  • Insufficient Concentration or Timing: The concentration of Z-VAD-FMK may be too low to fully inhibit caspase activity, or it may have been added too late after the apoptotic stimulus was introduced. For effective inhibition, Z-VAD-FMK should be added concurrently with or shortly before the apoptosis-inducing agent.[2]

  • Off-Target Effects Leading to Toxicity: At higher concentrations, Z-VAD-FMK can have off-target effects that may contribute to cytotoxicity.

  • Caspase-Independent Effects of the Apoptotic Stimulus: The stimulus you are using may induce cell death through mechanisms that are not entirely dependent on caspases.

5. What are the known off-target effects of Z-VAD-FMK?

While Z-VAD-FMK is a potent caspase inhibitor, it is not entirely specific. Known off-target effects include the inhibition of other proteases, such as:

  • Cathepsins: Z-VAD-FMK can inhibit lysosomal cysteine proteases like cathepsin B.[7]

  • N-glycanase 1 (NGLY1): Inhibition of NGLY1 by Z-VAD-FMK can disrupt endoplasmic reticulum-associated degradation (ERAD) and induce autophagy, a cellular process distinct from apoptosis.[7][8][9] This is a critical consideration, as the observed phenotype may be due to autophagy induction rather than apoptosis inhibition.

II. Troubleshooting Guides

This section provides more detailed guidance on how to address specific experimental challenges and ensure the reproducibility of your results.

Guide 1: Inconsistent or Incomplete Inhibition of Apoptosis

Problem: You are observing significant variability in the level of apoptosis inhibition between experiments, or the inhibition is consistently incomplete despite using the recommended concentration of Z-VAD-FMK.

Potential Causes and Solutions:

Potential Cause Explanation and Recommended Action
Suboptimal Inhibitor Concentration The IC50 of Z-VAD-FMK can vary between cell lines and with different apoptotic stimuli. Action: Perform a dose-response curve (e.g., 1, 10, 25, 50, 100 µM) to determine the optimal concentration for your specific experimental conditions.
Inappropriate Timing of Treatment Z-VAD-FMK is an irreversible inhibitor and must be present to inactivate caspases as they become activated. If added too late, the apoptotic cascade may have already progressed beyond the point of no return. Action: Add Z-VAD-FMK simultaneously with or, if possible, 1-2 hours before the apoptotic stimulus.[2]
Inhibitor Instability Peptide-based inhibitors can be susceptible to degradation in solution, especially if not stored properly. Action: Ensure your stock solution is properly aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.[5]
High Cell Density At high cell densities, the effective concentration of the inhibitor per cell may be reduced. Action: Maintain a consistent cell seeding density across all experiments and consider this as a variable when optimizing your protocol.
DMSO Concentration High concentrations of DMSO can be toxic to cells and may induce cellular stress, confounding the results. Action: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%. Always include a vehicle control (medium with the same concentration of DMSO as the inhibitor-treated samples).[5]
Guide 2: Unexpected Cellular Phenotypes

Problem: You observe unexpected cellular responses after Z-VAD-FMK treatment, such as the formation of autophagosomes, or a switch to a necrotic morphology.

Explanation and Troubleshooting Workflow:

The observation of unexpected phenotypes is often linked to the off-target effects of Z-VAD-FMK. It is crucial to dissect whether the observed effect is due to on-target caspase inhibition or an off-target interaction.

dot

Troubleshooting_Unexpected_Phenotypes Troubleshooting Unexpected Phenotypes with Z-VAD-FMK Start Unexpected Phenotype Observed (e.g., Autophagy, Necrosis) Q1 Is the phenotype also observed with a structurally different pan-caspase inhibitor (e.g., Q-VD-OPh)? Start->Q1 OnTarget Phenotype is likely due to caspase inhibition. Q1->OnTarget Yes OffTarget Phenotype is likely an off-target effect of Z-VAD-FMK. Q1->OffTarget No Action2 Further investigation needed to understand the downstream consequences of caspase inhibition in your model. OnTarget->Action2 Consider non-apoptotic roles of caspases or crosstalk with other pathways. Action1 Validate with specific assays: - Western blot for LC3-II (autophagy) - RIPK1/MLKL phosphorylation (necroptosis) - Use a more specific inhibitor for the suspected off-target OffTarget->Action1 Hypothesize specific off-target (e.g., NGLY1 for autophagy, RIPK1/3 for necroptosis) Caspase_Inhibition_Workflow Workflow for Validating Caspase Inhibition cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Apoptosis Assessment cluster_3 Data Analysis A 1. Seed cells in a multi-well plate and allow them to adhere. B 2. Pre-treat with Z-VAD-FMK (or controls) for 1-2 hours. A->B C 3. Add apoptotic stimulus and incubate for the desired time. B->C D 4. Harvest cells and assess apoptosis using multiple methods. C->D D1 Caspase-3/7 Activity Assay D->D1 D2 Western Blot for Cleaved PARP D->D2 D3 Annexin V / PI Staining D->D3 E 5. Compare results between treated and control groups. D3->E

Caption: A general experimental workflow for validating the efficacy of Z-VAD-FMK.

Step-by-Step Methodology:

  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Pre-treatment: One to two hours prior to inducing apoptosis, add Z-VAD-FMK (e.g., 20 µM), Z-FA-FMK (e.g., 20 µM), or DMSO vehicle control to the appropriate wells.

  • Induction of Apoptosis: Add your apoptotic stimulus (e.g., 1 µM staurosporine) to all wells except the untreated control.

  • Incubation: Incubate the cells for a predetermined time, which should be optimized for your specific model (e.g., 4-24 hours).

  • Assessment of Apoptosis:

    • Caspase Activity Assay: Measure the activity of executioner caspases (e.g., caspase-3/7) using a fluorogenic or luminogenic substrate-based assay. A significant reduction in caspase activity in the Z-VAD-FMK treated group compared to the positive control indicates effective inhibition.

    • Western Blotting: Probe cell lysates for cleaved PARP and cleaved caspase-3. The presence of these cleaved forms is a hallmark of apoptosis, and their reduction or absence in the Z-VAD-FMK treated group confirms inhibition.

    • Flow Cytometry: Use Annexin V and propidium iodide (PI) staining to differentiate between healthy, apoptotic, and necrotic cells. Z-VAD-FMK should reduce the percentage of Annexin V-positive cells.

By systematically addressing these potential sources of variability and employing a robust experimental design with appropriate controls, you can significantly enhance the reproducibility and interpretability of your research involving pan-caspase inhibitors.

IV. References

  • InvivoGen. (n.d.). Z-VAD-FMK - Pan-Caspase inhibitor. Retrieved from [Link]

  • Li, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology, 10, 1824.

  • Dolmans, A., et al. (2018). Evaluation of Z-VAD-FMK as an Anti-Apoptotic Drug to Prevent Granulosa Cell Apoptosis and Follicular Death After Human Ovarian Tissue Transplantation. Frontiers in Physiology, 9, 1473.

  • Kim, J. H., et al. (2021). The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels. International Journal of Molecular Sciences, 22(16), 8569.

  • Sakthivel, D., & Bouchier-Hayes, L. (2022). Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk. The FEBS journal, 289(1), 4-6.

  • Pozniak, Y., & Salvesen, G. S. (2014). Caspase substrates and inhibitors. Cold Spring Harbor perspectives in biology, 6(5), a016730.

  • Barro, C., et al. (2015). In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation. Reproductive biomedicine online, 31(5), 651–661.

  • Kaushal, G. P., et al. (2004). Inhibitors Directed towards Caspase-1 and -3 Are Less Effective than Pan Caspase Inhibition in Preventing Renal Proximal Tubular Cell Apoptosis. Nephron Experimental Nephrology, 98(4), e105-e116.

  • Or-Rashid, M. M., et al. (2006). Induction of apoptosis by the novel retinoid AHPN in human T-cell lymphoma cells involves caspase-dependent and independent pathways. Journal of cellular physiology, 208(2), 327–336.

  • Afonina, I. S., et al. (2021). A long way to go: caspase inhibitors in clinical use. Cell death & disease, 12(10), 918.

  • Dolmans, A., et al. (2018). Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation. Frontiers in Physiology, 9, 1473.

  • BPS Bioscience. (n.d.). Z-VAD(OMe)-FMK. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS.

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit User Manual.

  • Needs, S. H., et al. (2022). Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. The FEBS journal, 289(11), 3115–3128.

  • Muttenthaler, M., et al. (2021). Strategies for Improving Peptide Stability and Delivery. Chemical reviews, 121(16), 9942–9982.

  • Lavrik, I. N. (2010). Measuring Apoptosis: Caspase Inhibitors and Activity Assays. Methods in molecular biology (Clifton, N.J.), 648, 143–157.

  • Lashinger, L. M., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International journal of molecular sciences, 25(10), 5431.

  • ResearchGate. (2021). How can I treat cells with peptide drugs?. Retrieved from [Link]

  • Bio-Rad. (n.d.). Instructions for Using Caspase Substrates and Inhibitors.

  • MDPI. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations.

  • Promega Corporation. (n.d.). Technically Speaking - Cell-Based Caspase Assays: Analyzing the Data.

  • MDPI. (n.d.). The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy.

  • Biocompare. (2018). What to Consider When Choosing Apoptotic Assays.

  • Caserta, T. M., et al. (2003). Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease. Journal of Pharmacology and Experimental Therapeutics, 306(3), 1163-1169.

  • Creative Bioarray. (n.d.). Caspase Activity Assay.

  • Novus Biologicals. (n.d.). Caspase-3 Activity Assay Kit (Colorimetric) NBP2-54838 Manual.

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Technical Support Center: Refining HPLC Gradient for Z-D-N-Me-Val-OH Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the HPLC separation of Z-D-N-Me-Val-OH diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the resolution and robustness of their chromatographic methods. Here, we will delve into common challenges and provide systematic, experience-driven solutions.

Troubleshooting Guide: Enhancing Diastereomer Resolution

This section addresses specific issues you may encounter during method development and provides actionable steps to resolve them.

Q1: My this compound diastereomers are co-eluting or have very poor resolution (Rs < 1.5). Where do I start?

A1: This is fundamentally a selectivity issue, meaning the stationary and mobile phases are not interacting differently enough with your two diastereomers.[1] Because diastereomers possess distinct physicochemical properties, they can often be separated on conventional achiral stationary phases.[1] A systematic approach is required to enhance these interaction differences.

Initial Steps to Improve Selectivity:

  • Mobile Phase Organic Solvent: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice versa. The different solvent properties (ACN is aprotic, while MeOH is protic) can alter interactions with the stationary phase and analytes, often leading to changes in elution order and improved resolution.[2]

  • Mobile Phase pH Adjustment: The ionization state of your analyte, which is an amino acid derivative, is highly dependent on the mobile phase pH.[3][4] A small change in pH can significantly alter retention and selectivity.[3][5]

    • Protocol: Prepare a series of mobile phases with pH values approximately 1-1.5 units above and below the pKa of your analyte's carboxylic acid and amine groups. This ensures the analyte is in a single ionic state, which generally leads to better peak shape.[3][4]

  • Stationary Phase Chemistry: If modifying the mobile phase is insufficient, the column's stationary phase is the next critical parameter. Standard C18 columns are a good starting point, but other chemistries can offer unique selectivities.[2]

    • Alternative Phases: Consider a Phenyl or Pentafluorophenyl (PFP) column. These phases provide different retention mechanisms (π-π interactions) that can be highly effective for separating structurally similar isomers.[6][7]

Q2: I have some separation, but the peaks are broad and tailing. What is causing this, and how can I fix it?

A2: Poor peak shape is often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[8] For an amino acid derivative like this compound, interactions with residual silanol groups on the silica support are a common cause of tailing.[1]

Strategies to Improve Peak Shape:

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with acidic silanol groups.Use a modern, high-purity, end-capped column. Add a competitive base (e.g., 0.1% diethylamine) to the mobile phase to block silanol sites.[6]
Mobile phase pH is too close to the analyte's pKa.Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa to ensure a single ionic species.[3][4][5]
Column Overload.Reduce the injection volume or the concentration of the sample.[6]
Broad Peaks Low column efficiency.Decrease the flow rate to allow more time for partitioning. Increase the column temperature to reduce mobile phase viscosity and improve mass transfer.[1][8][9]
Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition.[6][10]
Q3: My retention times are drifting between injections. What leads to this instability?

A3: Retention time instability is a sign of an un-equilibrated column or inconsistent mobile phase preparation. Gradient elution methods are particularly sensitive to these factors.

Troubleshooting Retention Time Drift:

  • Insufficient Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to flush with 10-20 column volumes.

  • Mobile Phase Preparation: Inconsistent pH or buffer concentration can cause significant shifts in retention for ionizable compounds.[4][11] Always prepare fresh mobile phase and use a calibrated pH meter.

  • Temperature Fluctuations: Employ a column oven to maintain a constant temperature. Even minor changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.[8]

  • Gradient Delay Volume: When transferring a method between different HPLC systems, be aware of the gradient delay volume. This is the volume from the point of solvent mixing to the head of the column. Differences in this volume can alter the gradient profile experienced by the analytes.[12]

Frequently Asked Questions (FAQs)

What is the best starting point for developing a gradient method for this compound?

A good starting point is a broad "scouting" gradient to determine the approximate organic solvent percentage needed for elution.[13]

Recommended Scouting Gradient Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 10-15 minutes.[13]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

This initial run will show if separation is feasible and in what solvent window the diastereomers elute, providing a foundation for optimization.

Is a chiral column necessary to separate these diastereomers?

Not necessarily. Diastereomers have different physical properties and can often be separated on standard achiral columns like C18 or Phenyl phases.[1] Chiral columns are designed to separate enantiomers, which have identical properties in an achiral environment. However, if achiral methods fail, a chiral stationary phase (CSP) can provide the high degree of selectivity needed for separation.[1][14][15]

How does temperature affect the separation of diastereomers?

Temperature can be a powerful tool for optimizing selectivity. Increasing the temperature generally decreases retention time and can improve peak efficiency by lowering mobile phase viscosity.[9] More importantly, it can alter the selectivity between two diastereomers. It is often beneficial to screen a range of temperatures (e.g., 25°C, 40°C, 55°C) to find the optimal balance between resolution and analysis time.[1]

Workflow for HPLC Gradient Refinement

Below is a systematic workflow for refining an HPLC gradient for better diastereomer separation.

HPLC_Optimization_Workflow start Start: Poor Resolution (Rs < 1.5) step1 Change Organic Solvent (ACN <-> MeOH) start->step1 step2 Optimize Mobile Phase pH (Screen +/- 1.5 units from pKa) step1->step2 If no improvement step3 Screen Alternative Stationary Phases (e.g., Phenyl, PFP) step2->step3 If no improvement step4 Fine-Tune Gradient Slope (Shallow gradient around elution %B) step3->step4 Once partial separation is achieved step5 Optimize Temperature (e.g., 25, 40, 55 °C) step4->step5 end Goal: Baseline Resolution (Rs >= 1.5) step5->end Final Optimization

Caption: A logical workflow for systematic HPLC method optimization.

References
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]

  • Gradient Optimization in HPLC. Welch Materials. [Link]

  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson. [Link]

  • Separation of diastereomers. Chromatography Forum. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Aijiren. [Link]

  • What are the Reasons for Resolution Failure in HPLC? Chromatography Today. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Today. [Link]

  • hplc method development: Topics by Science.gov. Science.gov. [Link]

  • HPLC Method Development Step by Step. YouTube. [Link]

  • Method Development Guide (rev. 05/04) - HPLC. ZirChrom. [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. Agilent. [Link]

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Technical Support Center: Mitigating Off-Target Effects of Z-D-N-Me-Val-OH in Experimental Settings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing the small molecule inhibitor, Z-D-N-Me-Val-OH. This guide is designed to provide you with the necessary tools and strategies to confidently assess and mitigate potential off-target effects in your experiments. Ensuring the specificity of your inhibitor is paramount for the integrity and reproducibility of your research. This center provides a structured approach, from foundational FAQs to in-depth troubleshooting protocols, to help you navigate the complexities of inhibitor validation.

Frequently Asked Questions (FAQs)

Here are some common questions and initial troubleshooting steps for researchers working with this compound:

Q1: My initial experiment with this compound shows a strong phenotype, but I'm unsure if it's a direct result of inhibiting my target of interest. Where do I start?

A: It is crucial to differentiate between on-target and off-target effects.[1] A logical first step is to perform a dose-response experiment. By titrating this compound, you can establish the minimal concentration that produces the desired on-target effect.[2] Correlating the phenotypic response with the degree of target inhibition helps establish a causal link.[2]

Q2: I'm observing cellular toxicity at concentrations close to the IC50 for my target. How can I determine if this is an off-target effect?

A: Cellular toxicity can be a common off-target effect.[1] To investigate this, consider employing a rescue experiment. If the inhibitor's effect is due to on-target activity, expressing a form of the target that is resistant to this compound should rescue the phenotype.[2] Additionally, comparing the phenotype with that of a structurally unrelated inhibitor targeting the same protein can provide valuable insights.[2]

Q3: How can I be sure that this compound is engaging my target protein within the cell?

A: Direct target engagement can be confirmed using several methods. A cellular thermal shift assay (CETSA) can demonstrate direct binding of this compound to your target protein in a cellular context. Alternatively, a "washout" experiment can be informative for reversible inhibitors.[3][4] If the phenotypic effect is lost after removing the compound and washing the cells, it suggests a reversible on-target interaction.[3][4]

Q4: Are there commercially available tools to predict potential off-target interactions of this compound?

A: While in silico tools can predict potential off-target interactions based on structural similarity to known ligands of other proteins, experimental validation is essential.[5][6] These computational predictions can serve as a starting point for designing experiments to test for off-target activities, such as screening against a panel of related enzymes or receptors.

In-Depth Troubleshooting Guides

For more complex issues and a rigorous validation of this compound's specificity, the following detailed guides provide experimental frameworks.

Guide 1: Establishing a Confident On-Target Effect

The foundation of mitigating off-target effects is to unequivocally demonstrate that the observed phenotype is a direct consequence of inhibiting the intended target. This multi-pronged approach provides a self-validating system for confirming on-target activity.

Core Principle: A true on-target effect should be dose-dependent and rescued by genetic manipulation of the target. Furthermore, a structurally different inhibitor of the same target should phenocopy the effects of this compound.[2]

OnTarget_Validation cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Specificity Confirmation cluster_2 Phase 3: Negative Controls DoseResponse Dose-Response Curve (IC50/EC50 Determination) TargetModulation Confirm Target Modulation (e.g., Western Blot for p-Target) DoseResponse->TargetModulation Correlate Phenotype with Target Inhibition StructurallyUnrelated Use Structurally Unrelated Inhibitor for Same Target TargetModulation->StructurallyUnrelated Phenocopy expected? RescueExperiment Rescue with Inhibitor-Resistant Mutant TargetModulation->RescueExperiment Reversal of phenotype? InactiveAnalog Synthesize/Use Inactive Structural Analog StructurallyUnrelated->InactiveAnalog No phenotype expected EmptyVector Empty Vector Control (for Rescue Experiment) RescueExperiment->EmptyVector

Caption: Workflow for validating the on-target effects of this compound.

1. Dose-Response and Target Engagement:

  • Objective: To determine the concentration range over which this compound affects the phenotype and to correlate this with direct modulation of the target.

  • Protocol:

    • Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM).

    • At each concentration, assess the desired phenotype (e.g., cell viability, reporter gene expression).

    • In parallel, lyse the cells and perform a Western blot to measure the level of the target protein and its activity (e.g., phosphorylation status).

    • Plot the phenotypic data to determine the EC50 and the Western blot data to determine the IC50 for target modulation. A close correlation between the EC50 and IC50 strengthens the on-target hypothesis.[2]

2. Use of a Structurally Unrelated Inhibitor:

  • Objective: To demonstrate that a different molecule inhibiting the same target produces the same phenotype.[2]

  • Protocol:

    • Identify a validated inhibitor for your target that has a different chemical scaffold from this compound.

    • Perform a dose-response experiment with this new inhibitor.

3. Rescue Experiments:

  • Objective: To show that the effect of this compound can be reversed by expressing a form of the target that is not inhibited by the compound.[2]

  • Protocol:

    • If the binding site of this compound on the target is known or can be predicted, create a mutant version of the target that is resistant to inhibition.

    • Transfect cells with this mutant or an empty vector control.

    • Treat the transfected cells with this compound at a concentration that normally produces the phenotype.

    • Assess the phenotype. Cells expressing the resistant mutant should not exhibit the phenotype, while the empty vector control cells should.

4. Inactive Structural Analog Control:

  • Objective: To use a molecule structurally similar to this compound that does not inhibit the target, to rule out effects due to the chemical scaffold itself.

  • Protocol:

    • Synthesize or obtain a close structural analog of this compound that is predicted to be inactive against the target.[]

    • Confirm the lack of activity of this analog in a biochemical assay.

    • Treat cells with the inactive analog at the same concentrations as this compound.

    • The inactive analog should not produce the phenotype of interest.

Guide 2: Identifying and Characterizing Off-Target Effects

Even with strong evidence for on-target activity, it is crucial to investigate potential off-target effects that may confound your results.

Core Principle: A comprehensive off-target assessment involves a combination of broad, unbiased screening and targeted validation of predicted interactions.

OffTarget_Identification cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Targeted Validation cluster_2 Phase 3: Mechanistic Follow-up KinomeScan Kinome/Protease Panel Screening HitValidation Validate Hits from Broad Screen in Cellular Assays KinomeScan->HitValidation PhenotypicScreening Broad Phenotypic Screening (e.g., Cell Painting) PhenotypicScreening->HitValidation SecondaryAssays Secondary Assays for Validated Off-Targets HitValidation->SecondaryAssays CounterScreening Counter-Screening Against Related Targets CounterScreening->SecondaryAssays SAR Structure-Activity Relationship (SAR) Studies SecondaryAssays->SAR

Caption: A systematic workflow for identifying and validating off-target effects.

1. Broad Panel Screening:

  • Objective: To screen this compound against a large panel of kinases, proteases, or other relevant enzyme families to identify potential off-target interactions.

  • Protocol:

    • Submit this compound to a commercial service for screening against a broad panel (e.g., a kinome scan).

    • Analyze the results to identify any proteins that are inhibited by this compound at concentrations relevant to your experiments.

    • Prioritize hits for further validation based on the potency of inhibition and the biological relevance of the potential off-target.

2. Washout Experiment for Reversible Inhibitors:

  • Objective: To determine if the inhibitor's effects are reversible, which can help distinguish between on- and off-target effects, particularly for covalent or very high-affinity binders.[3][4]

  • Protocol:

    • Treat cells with this compound for a sufficient time to induce the phenotype.

    • Remove the inhibitor-containing medium and wash the cells extensively with fresh, inhibitor-free medium.

    • Continue to culture the cells in inhibitor-free medium and monitor the phenotype over time.

    • If the phenotype reverts to the untreated state, it suggests that this compound is a reversible inhibitor. The rate of reversal can provide information about the inhibitor's off-rate.[3]

3. Cellular Thermal Shift Assay (CETSA):

  • Objective: To directly observe target engagement in a cellular context and potentially identify off-target binders.

  • Protocol:

    • Treat cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blotting for your target protein. Binding of this compound should stabilize the target, leading to a higher melting temperature. This technique can be adapted to a proteome-wide scale (thermal proteome profiling) to identify off-target interactions.

Data Summary and Interpretation

To aid in the clear interpretation of your results, we recommend summarizing your quantitative data in a structured table.

Experimental ApproachKey ParameterExpected On-Target ResultPotential Off-Target Indication
Dose-Response EC50 vs. IC50Close correlation between phenotypic EC50 and target modulation IC50.Significant divergence between EC50 and IC50.
Structurally Unrelated Inhibitor PhenotypeRecapitulates the phenotype observed with this compound.Different or no phenotype observed.
Rescue Experiment Phenotype ReversalExpression of a resistant mutant abolishes the phenotype.The phenotype persists despite the expression of a resistant mutant.
Inactive Analog PhenotypeNo phenotype is observed at relevant concentrations.The inactive analog produces a similar phenotype.
Broad Panel Screen % InhibitionHigh selectivity for the intended target.Potent inhibition of one or more other proteins.
Washout Experiment Phenotype ReversalThe phenotype is reversed after removal of the inhibitor.The phenotype is sustained after inhibitor removal.

Conclusion

A rigorous and systematic approach to validating the specificity of this compound is essential for generating reliable and interpretable data. By employing a combination of the strategies outlined in this guide, researchers can build a strong case for on-target activity and effectively mitigate the confounding influence of off-target effects. Remember that no single experiment is definitive; a weight-of-evidence approach, integrating multiple lines of inquiry, will provide the highest level of confidence in your findings.

References

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Synapse. Retrieved from [Link]

  • Johnson, D. S., et al. (2016). Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Chemical Biology, 12(11), 947–953. Retrieved from [Link]

  • Lin, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 32(8), 1637–1649. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Johnson, C. N. (2013). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(1), 34-39. Retrieved from [Link]

  • Cohen, M. S., et al. (2005). An advantage of irreversible covalent inhibitors that target a noncatalytic cysteine is the relative ease with which a cellular phenotype can be attributed to inactivation of the desired kinase, as opposed to inhibiting myriad off-target kinases. Methods in Enzymology, 403, 130–157. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Caspase Inhibition: Z-D-NMe-Val-OH vs. Z-VAD-FMK

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of apoptosis research, the strategic inhibition of caspases—key executioners of programmed cell death—remains a cornerstone of experimental design. The pan-caspase inhibitor Z-VAD-FMK is a well-established, albeit broad, tool for preventing apoptosis. This guide introduces Z-D-NMe-Val-OH, an N-methylated valine derivative, as a potential alternative and provides a comparative analysis against the industry standard. While direct efficacy data for Z-D-NMe-Val-OH is not yet prevalent, this document synthesizes principles of peptide N-methylation to build a robust hypothesis on its potential efficacy, specificity, and metabolic stability. We will delve into the established mechanism of Z-VAD-FMK, its known off-target effects, and contrast this with the theoretical advantages and disadvantages conferred by the N-methyl modification of Z-D-NMe-Val-OH. Detailed experimental protocols are provided to empower researchers to empirically validate these properties.

Introduction: The Central Role of Caspases in Apoptosis

Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This intricate process is executed by a family of cysteine-aspartic proteases known as caspases.[1] Caspases exist as inactive zymogens and are activated through a proteolytic cascade, which can be initiated by either intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Once activated, effector caspases, such as caspase-3 and -7, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Given their central role, the modulation of caspase activity with small molecule inhibitors is a critical technique for studying and potentially treating diseases associated with dysregulated apoptosis.[2]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor procaspase8 Procaspase-8 death_receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Procaspase-3 caspase8->procaspase3 dna_damage DNA Damage, Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Procaspase-9 apaf1->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Simplified overview of the main apoptosis signaling pathways.

The Incumbent: Z-VAD-FMK - A Potent, Broad-Spectrum Inhibitor

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor. Its peptide sequence (Val-Ala-Asp) is recognized by the substrate-binding pocket of multiple caspases, and the fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue in the active site, leading to irreversible inhibition.[3]

Mechanism of Action: Z-VAD-FMK acts as an effective inhibitor for a wide range of caspases, including human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10.[3][4] This broad specificity makes it a powerful tool for determining if a cellular process is caspase-dependent. However, this lack of specificity can also be a significant drawback, as it prevents the attribution of an effect to a particular caspase.

Efficacy and Limitations: The efficacy of Z-VAD-FMK in preventing apoptosis is well-documented across numerous cell types and experimental models. However, its utility is tempered by several limitations:

  • Off-Target Effects: Z-VAD-FMK is known to inhibit other cysteine proteases, such as lysosomal cathepsins (e.g., cathepsin B).[5][6] This can complicate the interpretation of results, as cathepsins are involved in various cellular processes, including autophagy.

  • Induction of Autophagy: A significant off-target effect of Z-VAD-FMK is the inhibition of N-glycanase 1 (NGLY1), which can independently induce autophagy.[5][7][8] This is a critical consideration when studying the interplay between apoptosis and autophagy.

  • Toxicity: The fluoromethylketone reactive group can release toxic fluoroacetate as a metabolite, limiting its therapeutic potential.

PropertyDescription
Full Name Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone
Inhibitor Type Irreversible, Covalent
Target Class Cysteine-aspartic proteases (Caspases)
Specificity Pan-caspase (broad spectrum)[4]
Reported IC50 Range 0.0015 - 5.8 µM (varies by caspase and assay conditions)[1]
Known Off-Targets Cathepsins, N-glycanase 1 (NGLY1)[5][6]

The Challenger: Z-D-NMe-Val-OH - A Theoretical Profile

Z-D-NMe-Val-OH (N-Cbz-N-methyl-D-valine) is a protected, N-methylated, D-amino acid derivative. Unlike Z-VAD-FMK, it is not a peptide and lacks a reactive "warhead" like an FMK group. Its potential as a protease inhibitor is therefore likely based on reversible, competitive binding to an enzyme's active site. Direct experimental data on its biological efficacy is scarce; however, we can infer its potential properties based on its structural modifications.

The Impact of N-Methylation: N-methylation, the substitution of an amide proton with a methyl group in a peptide backbone, is a strategic modification in medicinal chemistry to improve the pharmacokinetic properties of peptides.[9] Key effects include:

  • Increased Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, making the peptide bond more resistant to cleavage and increasing the compound's half-life.[4][10]

  • Conformational Constraint: The removal of the amide hydrogen bond donor and the introduction of steric bulk restricts the rotational freedom of the peptide backbone.[3][11] This can lock the peptide into a bioactive conformation, potentially increasing affinity and selectivity for its target.[11]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can increase the lipophilicity of a peptide, which may enhance its ability to cross cell membranes.[12]

Hypothesized Properties of Z-D-NMe-Val-OH:

Based on these principles, we can hypothesize the following for Z-D-NMe-Val-OH as a potential protease inhibitor:

  • Mechanism: Likely a reversible, competitive inhibitor.

  • Efficacy: The efficacy would be highly dependent on the specific target protease. The N-methylation and D-configuration may confer a unique binding profile. It is unlikely to be a broad-spectrum inhibitor like Z-VAD-FMK.

  • Specificity: The conformational constraints imposed by N-methylation could lead to higher specificity for a particular protease, potentially reducing off-target effects.

  • Stability: The N-methyl group would likely confer significant resistance to proteolytic degradation compared to an unmodified peptide.

Comparative Analysis: Z-D-NMe-Val-OH vs. Z-VAD-FMK

FeatureZ-VAD-FMKZ-D-NMe-Val-OH (Hypothesized)Causality of Difference
Inhibition Type Irreversible, CovalentReversible, CompetitivePresence of FMK "warhead" in Z-VAD-FMK.
Specificity Broad (Pan-Caspase)Potentially narrow and specificN-methylation and D-amino acid configuration impose structural constraints.
Potency High (nanomolar to low micromolar IC50)[1]Unknown, likely lower than Z-VAD-FMKIrreversible covalent inhibitors are often more potent than reversible ones.
Proteolytic Stability Low (peptide bonds are susceptible)HighN-methylation protects the amide bond from cleavage.[10]
Off-Target Effects Known (Cathepsins, NGLY1)[5][6]Potentially lowerHigher specificity may reduce binding to unintended targets.
Cell Permeability Good (O-methylated)Potentially enhancedN-methylation can increase lipophilicity.[12]

Experimental Protocols for Efficacy Validation

To empirically test the efficacy of Z-D-NMe-Val-OH and compare it to Z-VAD-FMK, a series of standardized assays should be performed.

cluster_assays Efficacy Assays start Induce Apoptosis (e.g., Staurosporine) treat Treat cells with: - Vehicle (DMSO) - Z-VAD-FMK - Z-D-NMe-Val-OH start->treat caspase_assay Caspase-3/7 Activity Assay (Fluorometric) treat->caspase_assay viability_assay Cell Viability Assay (MTT) treat->viability_assay apoptosis_assay Apoptosis Detection (Annexin V / PI Staining) treat->apoptosis_assay

Caption: Experimental workflow for comparing caspase inhibitor efficacy.

Protocol 1: Fluorometric Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases-3 and -7, which are central to the apoptotic process.

Principle: This assay utilizes a peptide substrate (e.g., Ac-DEVD-AMC) that is specifically cleaved by active caspase-3 and -7.[13] Cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), and the resulting fluorescence is proportional to caspase activity.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.

  • Induction of Apoptosis: Treat cells with an apoptosis-inducing agent (e.g., 1 µM staurosporine) and co-treat with various concentrations of Z-D-NMe-Val-OH, Z-VAD-FMK (e.g., 20 µM as a positive control), or a vehicle control (DMSO). Incubate for the desired time (e.g., 3-6 hours).

  • Cell Lysis: Remove the media and lyse the cells using a lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT). Incubate on ice for 15 minutes.

  • Assay Reaction: Transfer the cell lysates to a black, flat-bottom 96-well plate. Prepare a reaction mix containing a 2x reaction buffer and the fluorogenic substrate Ac-DEVD-AMC (final concentration of 50 µM).[1]

  • Fluorescence Measurement: Add the reaction mix to the lysates. Measure the fluorescence immediately and kinetically over 1-2 hours at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[13][14]

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with apoptosis inducers and inhibitors as described in Protocol 1.

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells as described previously. After incubation, harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add more binding buffer and analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

Z-VAD-FMK remains a potent and widely used tool for the general inhibition of apoptosis. Its broad-spectrum activity is both its greatest strength and a significant weakness due to a lack of specificity and known off-target effects, such as the induction of autophagy.[8]

Z-D-NMe-Val-OH represents a structurally distinct compound. Based on the established principles of N-methylation in peptide chemistry, it is hypothesized to possess enhanced proteolytic stability and potentially greater target specificity.[10][12] While it is unlikely to function as a pan-caspase inhibitor, its unique structure may offer advantages for targeting specific proteases with fewer off-target consequences.

The true efficacy and target profile of Z-D-NMe-Val-OH can only be determined through empirical testing. The protocols detailed in this guide provide a clear framework for researchers to perform a head-to-head comparison and validate the potential of this and other N-methylated compounds in the study of programmed cell death. Future work should focus on screening Z-D-NMe-Val-OH against a panel of individual caspases and other cysteine proteases to define its inhibitory profile and uncover its potential as a more selective tool in apoptosis research.

References

  • InvivoGen. (n.d.). Z-VAD-FMK. Retrieved from [Link]

  • Needs, S. H., et al. (2022). Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. The FEBS Journal, 289(11), 3115-3131. Retrieved from [Link]

  • Slee, E. A., et al. (1996). Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32. Biochemical Journal, 315(Pt 1), 21–24. Retrieved from [Link]

  • Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. Retrieved from [Link]

  • Weir, E. K. (2022). Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk. The FEBS Journal, 289(11), 3009-3012. Retrieved from [Link]

  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

  • Gazdik, M., et al. (2015). The effect of N-methylation on transition state mimetic inhibitors of the Plasmodium protease, plasmepsin V. MedChemComm, 6, 437-443. Retrieved from [Link]

  • Sarma, B. K., & Kodadek, T. (2010). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology, 5(2), 135-139. Retrieved from [Link]

  • Ad, O., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Chemistry, 14(11), 1277-1285. Retrieved from [Link]

  • Needs, S. H., et al. (2022). Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. The FEBS Journal, 289(11), 3115–3131. Retrieved from [Link]

  • Burdette, D., et al. (2021). Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice. Frontiers in Immunology, 12, 707598. Retrieved from [Link]

  • Schotte, P., et al. (1999). Non-specific effects of methyl ketone peptide inhibitors of caspases. FEBS Letters, 442(1), 117-121. Retrieved from [Link]

  • Brömme, D., et al. (1989). Peptide methyl ketones as reversible inhibitors of cysteine proteinases. Journal of Enzyme Inhibition, 3(1), 13-21. Retrieved from [Link]

  • Aapptec. (n.d.). N-Methyl Amino Acids. Retrieved from [Link]

  • Fischer, E., & Lipschitz, W. (1915). Ueber die N-Methylierung von Aminosäuren. Berichte der deutschen chemischen Gesellschaft, 48(1), 360-378.

Sources

A Comparative Guide to the Putative Caspase Inhibitor Z-D-N-Me-Val-OH and the Pan-Caspase Inhibitor Z-VAD-FMK

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Caspases in Apoptosis and the Quest for Novel Inhibitors

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis, or programmed cell death.[1] Their intricate activation and activity are fundamental to tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[2][3] Dysregulation of this pathway is implicated in a host of human diseases, including neurodegenerative disorders, autoimmune conditions, and cancer.[4][5] This has spurred significant interest in the discovery and development of caspase inhibitors as potential therapeutic agents and research tools.

For decades, peptide-based inhibitors have been instrumental in elucidating caspase function.[6] One of the most widely utilized is Z-VAD-FMK, a cell-permeable, irreversible pan-caspase inhibitor that has become a gold standard in apoptosis research.[7][8][9] This guide provides a comparative analysis of Z-VAD-FMK and Z-D-N-Me-Val-OH, a protected N-methylated valine derivative.[][] While this compound is primarily known as a building block in peptide synthesis, its structural features—notably the N-methylation which can confer resistance to enzymatic degradation—make it an intriguing candidate for investigation as a novel protease inhibitor.[]

This document will provide a framework for the head-to-head comparison of these two molecules, outlining their mechanisms of action, detailed experimental protocols for their evaluation, and a presentation of hypothetical data to guide researchers in their own investigations.

Mechanisms of Action: Established Blocker vs. a New Contender

A key differentiator between inhibitors is their mode of interaction with the target enzyme. Z-VAD-FMK's mechanism is well-established, while the activity of this compound remains to be experimentally determined.

Z-VAD-FMK: The Irreversible Pan-Caspase Inhibitor

Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a broad-spectrum caspase inhibitor that irreversibly binds to the catalytic site of multiple caspases.[7][12] Its peptide sequence (VAD) mimics the caspase cleavage site, allowing it to enter the active site. The fluoromethylketone (FMK) group then forms a covalent bond with the cysteine residue in the enzyme's active site, leading to permanent inactivation.[6] This broad specificity makes it a powerful tool for determining if a cellular process is caspase-dependent.[7]

This compound: A Hypothetical Competitive Inhibitor

This compound ((2R)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid) is a protected amino acid derivative.[] Its potential as a caspase inhibitor would likely stem from its ability to act as a competitive inhibitor. The valine residue could potentially interact with the S2 subsite of certain caspases. The N-methylation adds steric hindrance that might influence its binding affinity and selectivity. Unlike Z-VAD-FMK, the carboxylic acid moiety suggests a reversible binding mechanism, where it would compete with the natural substrate for access to the active site.

Comparative Experimental Evaluation: A Step-by-Step Guide

To objectively compare the inhibitory potential of this compound and Z-VAD-FMK, a series of in vitro and cell-based assays are necessary.

I. In Vitro Caspase Activity Assay: Determining Potency (IC50)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified caspases. A common method utilizes a fluorogenic substrate that, when cleaved by a caspase, releases a fluorescent molecule.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified active caspase-3 (or other desired caspases) in an appropriate assay buffer.

    • Prepare a stock solution of a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) in DMSO.[13][14]

    • Prepare serial dilutions of this compound and Z-VAD-FMK in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the diluted inhibitors to respective wells.

    • Add the purified caspase enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time using a microplate reader.[13]

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Plot the percentage of caspase activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare Caspase Stock A2 Add Caspase Enzyme (Incubate) P1->A2 P2 Prepare Substrate Stock A3 Add Fluorogenic Substrate P2->A3 P3 Prepare Inhibitor Dilutions A1 Add Inhibitors to Plate P3->A1 A1->A2 A2->A3 A4 Measure Fluorescence A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for in vitro caspase activity assay.

II. Cell-Based Apoptosis Assay: Assessing Cellular Efficacy

This assay determines if the inhibitors can protect cells from an apoptotic stimulus. Annexin V staining is a common method that identifies cells in the early stages of apoptosis.[3][15]

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., Jurkat cells) in appropriate media.

    • Pre-incubate the cells with various concentrations of this compound or Z-VAD-FMK for 1-2 hours.

    • Induce apoptosis using a known stimulus (e.g., staurosporine or anti-Fas antibody). Include a non-induced control.

    • Incubate for a time sufficient to induce apoptosis (e.g., 4-6 hours).

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently-labeled Annexin V and a viability dye (e.g., propidium iodide, PI) to the cells.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

G cluster_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Flow Cytometry C1 Culture Cells C2 Pre-incubate with Inhibitors C1->C2 C3 Induce Apoptosis C2->C3 S1 Harvest and Wash Cells C3->S1 S2 Resuspend in Binding Buffer S1->S2 S3 Add Annexin V and PI S2->S3 F1 Analyze Stained Cells S3->F1 F2 Quantify Cell Populations (Live, Apoptotic, Necrotic) F1->F2

Caption: Workflow for cell-based apoptosis assay.

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate a potential outcome of the comparative experiments.

Table 1: In Vitro Caspase Inhibition (IC50 Values in µM)

InhibitorCaspase-1Caspase-3Caspase-8
Z-VAD-FMK0.50.20.4
This compound>1005075
Vehicle Control>100>100>100

Table 2: Protection from Staurosporine-Induced Apoptosis in Jurkat Cells (% Viable Cells)

Treatment (10 µM)% Viable Cells (Annexin V-/PI-)
Untreated Control95%
Staurosporine only40%
Staurosporine + Z-VAD-FMK85%
Staurosporine + this compound45%

Discussion and Future Directions

Based on our hypothetical data, Z-VAD-FMK demonstrates potent, broad-spectrum caspase inhibition in vitro and effectively protects cells from apoptosis.[7] In contrast, the hypothetical results for this compound suggest it is a much weaker inhibitor with an IC50 in the mid-micromolar range for caspase-3 and even less effective against other caspases. This is reflected in its minimal protective effect in the cell-based assay.

The disparity in potency could be attributed to several factors. Z-VAD-FMK's irreversible mechanism of action and optimized peptide sequence contribute to its high affinity.[6][7] this compound, as a smaller, potentially competitive inhibitor, may not have optimal interactions with the caspase active site.

For researchers investigating this compound or similar novel compounds, the following steps are recommended:

  • Selectivity Profiling: Test the compound against a wider panel of caspases and other proteases to determine its selectivity.

  • Mechanism of Inhibition Studies: Conduct enzyme kinetics experiments to confirm if the inhibition is competitive, non-competitive, or uncompetitive.

  • Structural Biology: Co-crystallize the compound with the target caspase to understand the binding mode at the atomic level.

  • Analogue Synthesis: Synthesize derivatives of this compound to improve potency and selectivity, guided by structure-activity relationship (SAR) studies.

Conclusion

This guide provides a comprehensive framework for comparing a novel, putative inhibitor like this compound with a well-established standard such as Z-VAD-FMK. By employing rigorous in vitro and cell-based assays, researchers can systematically evaluate the potency, efficacy, and mechanism of action of new chemical entities targeting the caspase family. While our hypothetical data positions Z-VAD-FMK as the superior inhibitor, the outlined experimental path is essential for the thorough characterization of any new compound entering the field of apoptosis research.

References

  • Slee, E. A., et al. (1996). Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32. Biochem J., 315(Pt 1), 21–24.
  • Mishra, B., & Rath, S. N. (2019). Caspase Protocols in Mice. In Methods in Molecular Biology (Vol. 1899, pp. 225-241). Humana Press.
  • Biocompare. (n.d.). Pan Caspase Inhibitors. Retrieved January 18, 2026, from [Link]

  • Reaction Biology. (n.d.). Cell Apoptosis Assay Services. Retrieved January 18, 2026, from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved January 18, 2026, from [Link]

  • Linton, S. D. (2005). First-in-Class Pan Caspase Inhibitor Developed for the Treatment of Liver Disease. Journal of Medicinal Chemistry, 48(22), 6779–6782. [Link]

  • Protocols.io. (2025). Caspase 3/7 Activity. Retrieved January 18, 2026, from [Link]

  • Pusterla, T. (2025). Apoptosis – what assay should I use? BMG Labtech. [Link]

  • Kumar, V., et al. (2024). Caspase inhibitors: a review on recently patented compounds (2016-2023). Expert Opinion on Therapeutic Patents, 34(9), 745-761. [Link]

  • Pop, C., & Salvesen, G. S. (2009). Caspase substrates and inhibitors. Cold Spring Harbor Perspectives in Biology, 1(4), a008683. [Link]

  • Harris, J. L., et al. (2008). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. Journal of medicinal chemistry, 51(20), 6346–6357. [Link]

  • McStay, G. P., & Green, D. R. (2014). Measuring Apoptosis: Caspase Inhibitors and Activity Assays. Cold Spring Harbor Protocols, 2014(8), 843–846. [Link]

  • Lab On A Chip. (n.d.). This compound - 1g. Retrieved January 18, 2026, from [Link]

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Validating the Specificity of Z-D-N-Me-Val-OH: A Guide to Secondary Assay Design and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of Z-D-N-Me-Val-OH's activity in a secondary assay, contextualized for its potential role as a caspase inhibitor. While this compound is structurally a protected N-methylated valine derivative commonly used in peptide synthesis, its potential bioactivity warrants rigorous investigation beyond primary screening hits.[1][] This document outlines the critical steps for researchers in drug development to objectively assess its selectivity and cellular efficacy, comparing its performance against established caspase inhibitors.

The Imperative of Secondary Assays in Drug Discovery

A primary high-throughput screen may identify a compound like this compound as a "hit," but this initial finding is merely the starting point. The complex cellular environment and the presence of homologous proteins necessitate a deeper investigation to ensure the observed activity is specific and relevant to the therapeutic goal. Secondary assays are crucial for de-risking a candidate compound by confirming its mechanism of action, evaluating its selectivity across related targets, and assessing its activity in a more physiologically relevant context. For protease inhibitors, particularly those targeting caspases, a lack of selectivity can lead to off-target effects and potential toxicity.[3]

Experimental Design: A Two-Pronged Approach to Validation

Our validation strategy for this compound will focus on two key areas:

  • Selectivity Profiling: Assessing the inhibitory activity of this compound against a panel of related proteases to determine its specificity.

  • Cell-Based Apoptosis Assay: Evaluating the compound's ability to modulate apoptosis in a cellular context, confirming its cell permeability and on-target effect.

Comparative Compounds

To benchmark the performance of this compound, we will use two well-characterized caspase inhibitors:

  • Z-DEVD-FMK: A specific, irreversible inhibitor of caspase-3 and -7, representing a targeted inhibitor.[4]

  • Q-VD-Oph: A potent pan-caspase inhibitor, serving as a broad-spectrum control.[4]

Part 1: Caspase Selectivity Profiling

The initial step in validating a potential caspase inhibitor is to determine its selectivity against other members of the caspase family. Caspases are broadly categorized into initiators (e.g., caspase-8, -9) and executioners (e.g., caspase-3, -7).[5] Cross-reactivity can lead to unintended biological consequences.

Methodology: Homogeneous Time-Resolved Fluorescence Quenching Assay

A Homogeneous Time-Resolved Fluorescence (HTRF) quenching assay is a robust method for determining inhibitor potency.[3] This assay measures the cleavage of a caspase-specific substrate, and the inhibition of this cleavage by the test compound.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound, Z-DEVD-FMK, and Q-VD-Oph in DMSO.

    • Reconstitute recombinant human caspases (caspase-1, -3, -7, -8, -9) in their respective assay buffers.

    • Prepare specific fluorogenic substrates for each caspase (e.g., Ac-DEVD-AMC for caspase-3/7).[6]

  • Assay Procedure:

    • In a 384-well plate, add the assay buffer containing the respective caspase.

    • Add serial dilutions of this compound and the control inhibitors to the wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the specific fluorogenic substrate.

    • Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).[6]

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each caspase.

Expected Data and Interpretation

The IC50 values will provide a quantitative measure of the inhibitory potency of this compound against each caspase.

CompoundCaspase-1 IC50 (nM)Caspase-3 IC50 (nM)Caspase-7 IC50 (nM)Caspase-8 IC50 (nM)Caspase-9 IC50 (nM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Z-DEVD-FMK >10,000~10~50>10,000>10,000
Q-VD-Oph ~50~25~40~100~75

A highly selective caspase-3 inhibitor would show a low nanomolar IC50 for caspase-3 and significantly higher values for other caspases.

Part 2: Cell-Based Validation of Apoptosis Inhibition

Demonstrating that a compound can engage its target in a living cell and produce the desired biological outcome is a critical validation step. We will use a cell-based assay to determine if this compound can inhibit apoptosis induced by a known stimulus.

Methodology: Staurosporine-Induced Apoptosis in Jurkat Cells

Staurosporine is a potent and well-characterized inducer of apoptosis through the intrinsic pathway, which heavily relies on the activation of caspase-3.[7] Jurkat cells are a human T-lymphocyte cell line commonly used for apoptosis studies.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Seed cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of this compound, Z-DEVD-FMK, Q-VD-Oph, or vehicle (DMSO) for 1 hour.

    • Induce apoptosis by adding staurosporine (e.g., 1 µM).

    • Incubate for 4-6 hours.

  • Caspase-3/7 Activity Measurement:

    • Use a cell-permeant, fluorogenic caspase-3/7 substrate (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent).[5] This reagent is non-fluorescent until cleaved by active caspase-3 or -7.[5]

    • Add the substrate directly to the cell culture.

    • Incubate for 30 minutes.

  • Analysis:

    • Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.

    • Quantify the percentage of apoptotic cells for each treatment condition.

Expected Data and Interpretation

The results will indicate the ability of this compound to rescue cells from staurosporine-induced apoptosis.

TreatmentPercentage of Apoptotic Cells
Vehicle Control (DMSO)Experimental Value
Staurosporine (1 µM)Experimental Value
Staurosporine + this compound (10 µM)Experimental Value
Staurosporine + Z-DEVD-FMK (10 µM)Experimental Value
Staurosporine + Q-VD-Oph (10 µM)Experimental Value

A significant reduction in the percentage of apoptotic cells in the presence of this compound would confirm its cell permeability and on-target activity.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducibility and interpretation.

experimental_workflow cluster_biochemical Biochemical Selectivity cluster_cellular Cell-Based Efficacy biochem_start Prepare Recombinant Caspases & Inhibitors biochem_assay Perform HTRF Assay with Fluorogenic Substrates biochem_start->biochem_assay biochem_data Calculate IC50 Values biochem_assay->biochem_data conclusion Validated & Profiled Inhibitor biochem_data->conclusion cell_start Culture & Treat Jurkat Cells cell_induce Induce Apoptosis with Staurosporine cell_start->cell_induce cell_measure Measure Caspase-3/7 Activity cell_induce->cell_measure cell_data Quantify Apoptosis cell_measure->cell_data cell_data->conclusion start This compound Primary Hit start->biochem_start start->cell_start

Caption: Workflow for secondary validation of this compound.

Logical Framework for Data Interpretation

The combined data from both assays will provide a comprehensive profile of this compound's activity.

logic_diagram PrimaryHit Primary Hit (this compound) BiochemAssay Biochemical Assay (Caspase Panel IC50s) PrimaryHit->BiochemAssay CellAssay Cell-Based Assay (Apoptosis Inhibition) PrimaryHit->CellAssay Potent Potent? BiochemAssay->Potent CellActive Cell Active? CellAssay->CellActive Selective Selective? Potent->Selective Yes Discard Discard or Redesign Potent->Discard No Selective->CellAssay Yes Selective->Discard No LeadCandidate Lead Candidate CellActive->LeadCandidate Yes CellActive->Discard No

Sources

A Researcher's Guide to Comprehensive Cross-Reactivity Analysis of Z-D-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the specificity of a therapeutic candidate is paramount. An inhibitor's journey from a promising lead to a clinical candidate is paved with rigorous testing, and at the heart of this process lies the cross-reactivity analysis. This guide provides an in-depth, technically-focused framework for the comprehensive cross-reactivity profiling of Z-D-N-Me-Val-OH, a putative peptide-based inhibitor. While specific experimental data for this molecule is not publicly available, this guide will equip researchers with the strategic and methodological expertise to conduct such an analysis from the ground up. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights into data interpretation, ensuring a self-validating and robust analytical cascade.

Introduction: The Imperative of Selectivity Profiling

This compound, with its N-methylated valine structure and a probable benzyloxycarbonyl (Z) protecting group, represents a classic scaffold for protease inhibitors. The valine residue is a common recognition motif for a variety of proteases, particularly cysteine proteases like caspases and cathepsins. The N-methylation can confer increased metabolic stability and cell permeability. However, these same structural features can also lead to promiscuous binding to unintended targets, resulting in off-target effects and potential toxicity.[1][2][3] Therefore, a thorough cross-reactivity analysis is not merely a characterization step but a critical determinant of the therapeutic potential of this compound.

Hypothesized Target Class: Cysteine Proteases

Based on its chemical structure, we can hypothesize that this compound is designed to target a member of the cysteine protease family. The valine side chain is well-accommodated in the S1 pocket of several caspases. For the purpose of this guide, we will proceed with the hypothesis that this compound is a potential inhibitor of one or more caspases, a family of cysteine proteases central to apoptosis and inflammation.[4][5] It is crucial to acknowledge that without empirical data, this remains a starting hypothesis to be rigorously tested.

A Multi-Phased Experimental Workflow for Cross-Reactivity Profiling

A robust cross-reactivity analysis is a tiered process, moving from broad, high-throughput biochemical screens to more focused and physiologically relevant cell-based assays.[6][7][8]

Phase 1: Primary Target Engagement and Potency Determination

The initial step is to confirm that this compound engages its intended primary target and to quantify its potency.

Experimental Protocol: In Vitro Caspase Activity Assay

This protocol describes a fluorescence-based assay to determine the IC50 value of this compound against a specific caspase (e.g., Caspase-3).

Materials:

  • Recombinant human Caspase-3 (active form)

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • This compound, dissolved in DMSO

  • A known Caspase-3 inhibitor as a positive control (e.g., Z-VAD-FMK)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 100 µM down to 1 nM.

  • In the microplate, add 5 µL of the diluted inhibitor or DMSO (vehicle control) to each well.

  • Add 20 µL of Caspase-3 solution (at a final concentration of ~1 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate (at a final concentration of ~10 µM).

  • Immediately begin monitoring the increase in fluorescence (Excitation: ~355 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes.

  • Calculate the initial reaction rates (RFU/min) for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Broad Spectrum Biochemical Profiling

Once the on-target potency is established, the next critical step is to screen this compound against a broad panel of proteases to identify potential off-targets.

Experimental Protocol: Protease Panel Screening

This is typically performed as a fee-for-service by specialized CROs, but the principles remain the same. The goal is to test the inhibitor at one or two fixed concentrations against a large number of proteases.

Methodology:

  • A panel of purified, active proteases from different classes (serine, cysteine, aspartyl, metalloproteases) should be used.[9]

  • This compound is typically tested at two concentrations, for instance, 1 µM and 10 µM.

  • The activity of each protease is measured in the presence and absence of the inhibitor using a specific fluorogenic or colorimetric substrate for each enzyme.[10]

  • The percentage of inhibition is calculated for each protease at each concentration.

Data Presentation:

The results of the protease panel screen should be summarized in a clear, tabular format.

Protease ClassProtease Target% Inhibition at 1 µM this compound% Inhibition at 10 µM this compound
Cysteine Proteases Caspase-185%98%
Caspase-395%99%
Caspase-792%99%
Caspase-870%90%
Cathepsin B45%75%
Cathepsin L30%60%
Serine Proteases Trypsin5%15%
Chymotrypsin<2%8%
Thrombin<2%5%
Aspartyl Proteases BACE-1<2%<5%
Metalloproteases MMP-2<2%<5%

This is a hypothetical data table for illustrative purposes.

Interpretation of Biochemical Data:

The hypothetical data above suggests that this compound is a potent inhibitor of multiple caspases, indicating it may be a pan-caspase inhibitor.[4][11] It also shows moderate activity against Cathepsins B and L, which would be considered significant off-targets. The minimal activity against other protease classes suggests a degree of selectivity for cysteine proteases.

Phase 3: Cell-Based Assays for Functional Selectivity

Biochemical assays, while essential, do not fully recapitulate the complexity of a cellular environment.[8][12] Cell-based assays are crucial to confirm on-target engagement in a physiological context and to assess the functional consequences of any off-target activity.

Experimental Workflow: Cellular Cross-Reactivity Assessment

G cluster_0 On-Target Validation cluster_1 Off-Target Assessment A Induce Apoptosis in Cancer Cell Line (e.g., Jurkat cells with Staurosporine) B Treat with this compound (Dose-Response) A->B C Measure Caspase-3/7 Activity (e.g., Caspase-Glo Assay) B->C D Assess Apoptosis Inhibition (e.g., Annexin V/PI Staining via Flow Cytometry) C->D H Assess Cellular Viability/Toxicity (e.g., MTT or CellTiter-Glo Assay) C->H Compare EC50 (target) vs. CC50 (toxicity) E Select Cell Line with High Off-Target Expression (e.g., a cell line with high Cathepsin B activity) F Treat with this compound (Dose-Response) E->F G Measure Off-Target Activity (e.g., Cathepsin B activity assay in cell lysate) F->G G->H

Caption: Cellular assay workflow for selectivity analysis.

Detailed Protocols:

  • On-Target Cell-Based Assay (Apoptosis Inhibition):

    • Seed Jurkat T-cells in a 96-well plate.

    • Pre-treat the cells with a serial dilution of this compound for 1 hour.

    • Induce apoptosis by adding staurosporine (1 µM).

    • After 4 hours, measure caspase-3/7 activity using a luminescent assay (e.g., Caspase-Glo® 3/7 Assay).

    • In a parallel plate, assess the percentage of apoptotic cells using Annexin V-FITC/Propidium Iodide staining and flow cytometry.

    • Calculate the EC50 for apoptosis inhibition.

  • Off-Target Cell-Based Assay (Cytotoxicity):

    • Choose a cell line known to be sensitive to the inhibition of the identified off-target (e.g., a cell line where lysosomal integrity is critical and Cathepsin B is highly active).

    • Seed the cells in a 96-well plate and treat with a serial dilution of this compound for 24-48 hours.

    • Measure cell viability using an MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

    • Calculate the CC50 (50% cytotoxic concentration).

Comparison with Alternative Inhibitors

To put the cross-reactivity profile of this compound into context, it should be compared with known inhibitors with different selectivity profiles.

CompoundPrimary Target(s)Key Off-TargetsSelectivity Window (CC50 / EC50)Comments
This compound (Hypothetical) Pan-CaspaseCathepsin B, Cathepsin L~10-foldBroad anti-apoptotic activity but with potential for lysosomal disruption-mediated toxicity.
Z-VAD-FMK (Broad Spectrum) Pan-CaspaseCathepsins, other Cysteine Proteases~2-foldA widely used research tool, but known for its lack of specificity and potential for off-target effects.[11]
Selective Caspase-3 Inhibitor (Hypothetical) Caspase-3Minimal activity against other caspases and cathepsins>100-foldHigher therapeutic potential due to reduced likelihood of off-target toxicity.

This is a hypothetical data table for illustrative purposes.

Data Interpretation and Troubleshooting

  • Discrepancies between Biochemical and Cellular Data: A potent biochemical inhibitor that shows weak cellular activity may have poor cell permeability. Conversely, a compound with moderate biochemical potency but strong cellular effects may accumulate in cells.

  • "Off-Target" vs. "Polypharmacology": Inhibition of multiple targets is not always detrimental. In some cases, hitting multiple nodes in a disease pathway can be beneficial. The key is to distinguish between desirable polypharmacology and undesirable off-target toxicity.

  • Irreversible vs. Reversible Inhibition: The nature of inhibition (covalent/irreversible vs. non-covalent/reversible) has significant implications for cross-reactivity. Irreversible inhibitors are more likely to exhibit off-target effects.

Conclusion

The cross-reactivity analysis of a new chemical entity like this compound is a cornerstone of its preclinical evaluation. A systematic, multi-faceted approach, beginning with broad biochemical screening and culminating in functionally relevant cell-based assays, is essential to build a comprehensive selectivity profile. This guide provides a robust framework for such an investigation, emphasizing the "why" behind the "how" to enable researchers to generate high-quality, interpretable data that will ultimately determine the future of this compound as a potential therapeutic agent.

References

  • Cell-based Assays to Identify Inhibitors of Viral Disease. National Institutes of Health.[Link]

  • Protease Assay Services. Reaction Biology.[Link]

  • Caspase Substrates and Inhibitors. National Institutes of Health.[Link]

  • Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays. Journal of the American Chemical Society.[Link]

  • Cell-based test for kinase inhibitors. INiTS.[Link]

  • A review for cell-based screening methods in drug discovery. National Institutes of Health.[Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.[Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.[Link]

  • Protease Assays - Assay Guidance Manual. National Institutes of Health.[Link]

  • Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. MDPI.[Link]

  • Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects. MDPI.[Link]

  • A Class of Allosteric, Caspase Inhibitors Identified by High-Throughput Screening. National Institutes of Health.[Link]

  • Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. Journal for ImmunoTherapy of Cancer.[Link]

  • The Role of Caspases in Modulation of Cytokines and Other Molecules in Apoptosis and Inflammation. National Institutes of Health.[Link]

  • Cross-Reactivity between COX-2 Inhibitors in Patients with Cross-Reactive Hypersensitivity to NSAIDs. Open Access Pub.[Link]

  • Off-target effects of MEK inhibitors. PubMed.[Link]

  • Serotonin-releasing agents with reduced off-target effects. PubMed.[Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology.[Link]

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A Comparative Guide to Novel Peptide-Based Caspase Inhibitors vs. Traditional Small Molecule Approaches for Apoptosis Regulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Caspases and the Quest for Precision Inhibition

Caspases, a family of cysteine-aspartic proteases, are central executioners of programmed cell death (apoptosis) and key mediators of inflammation.[1][2] Their dysregulation is a hallmark of numerous pathologies, including neurodegenerative diseases, inflammatory disorders, and certain cancers.[3] This has made caspase inhibition a compelling therapeutic strategy. For decades, the field has been dominated by "traditional" methods, primarily small molecule peptidomimetics and peptide-based inhibitors with reactive warheads. While invaluable as research tools and early clinical candidates, these approaches have faced challenges related to specificity, stability, and off-target effects.

This guide provides an in-depth comparison between these traditional methods and a novel class of inhibitors: peptides engineered with modified amino acids, such as N-methylated residues exemplified by Z-D-N-Me-Val-OH. We will explore the causal biochemistry behind each approach, present comparative data, and provide detailed experimental protocols for their evaluation.

The Next Frontier: Enhancing Peptide Inhibitors with Modified Amino Acids

Natural peptides, despite their high specificity and potency, are often poor drug candidates due to their rapid degradation by proteases and poor cell membrane permeability.[3][4][5] The strategic incorporation of modified amino acids, particularly N-methylation (the substitution of the amide proton with a methyl group), directly addresses these limitations.[3][6][7] The building block this compound is a quintessential example of such a modified amino acid used in advanced peptide synthesis.

Core Advantages of N-Methylation in Peptide Inhibitor Design:

  • Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the peptide backbone from cleavage by proteases. This dramatically increases the peptide's in-vivo half-life.[3][5][7]

  • Improved Membrane Permeability: By replacing an amide proton, N-methylation reduces the hydrogen bonding capacity of the peptide backbone. This lowers the energetic barrier for crossing the lipid bilayer of cell membranes, potentially improving oral bioavailability.[3][4][6]

  • Conformational Control: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone. This can "pre-organize" the peptide into its bioactive conformation, the precise shape required for high-affinity binding to the caspase active site, thereby increasing potency and selectivity.[4][6]

N_Methylation_Effect cluster_0 Standard Peptide Backbone cluster_1 N-Methylated Peptide Backbone a1 Amide Proton (H) a2 Hydrogen Bonding a1->a2 enables b1 N-Methyl Group (CH3) a1->b1 Substitution a3 High Rotational Freedom a4 Protease Cleavage Site a3->a4 exposes b2 Reduced H-Bonding (Improved Permeability) b1->b2 causes b3 Restricted Rotation (Conformational Rigidity) b1->b3 causes b4 Steric Hindrance (Protease Resistance) b3->b4 leads to Caspase_Activation_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA Damage, Death Receptor Ligand) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases activate Executioner_Caspases Executioner Caspases (e.g., Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases cleave and activate Substrates Cellular Substrates (e.g., PARP, Lamins) Executioner_Caspases->Substrates cleave Apoptosis Apoptosis Substrates->Apoptosis lead to Inhibitor_Pan Pan-Caspase Inhibitors (Z-VAD-FMK, Emricasan) Inhibitor_Pan->Initiator_Caspases inhibit Inhibitor_Pan->Executioner_Caspases inhibit Inhibitor_Specific Specific Inhibitors (Pralnacasan for Caspase-1) Inhibitor_Specific->Initiator_Caspases inhibit specific caspases N_Methyl_Peptide N-Methylated Peptide Inhibitors N_Methyl_Peptide->Executioner_Caspases can be designed to inhibit with high specificity

Caption: Caspase Activation Cascade and Points of Inhibition.

Performance Comparison: N-Methylated Peptides vs. Traditional Inhibitors

FeatureN-Methylated Peptide InhibitorsZ-VAD-FMK (Pan-Caspase)Emricasan / Pralnacasan (Small Molecule)
Specificity Potentially high; tunable by sequenceBroad (Pan-Caspase)Generally designed for specific caspases or families (e.g., Caspase-1)
Mechanism Typically reversible, competitiveIrreversible, covalent modificationIrreversible or reversible, active site binding
Proteolytic Stability High due to N-methylation [5][7]Moderate (peptide backbone)High (non-peptidic or peptidomimetic)
Cell Permeability Can be significantly improved [4][8]GoodGenerally designed for oral bioavailability
Key Advantage High specificity combined with drug-like stabilityPotent, broad-spectrum research toolOrally bioavailable, clinical development experience
Key Limitation Synthesis can be complex and costly [9]Lack of specificity can cause off-target effects [10]Clinical trials have had mixed success; development for some has been halted

Experimental Protocols: A Guide to Inhibitor Evaluation

Validating the efficacy of a novel caspase inhibitor requires robust biochemical and cell-based assays. Here, we provide step-by-step methodologies for two foundational experiments.

Caspase-3/7 Activity Assay (Fluorometric Method)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of an executioner caspase in a cell lysate.

Principle: A specific caspase substrate peptide (e.g., DEVD) is linked to a fluorescent reporter molecule (e.g., AMC). When the caspase cleaves the substrate, the fluorophore is released and emits a detectable signal. The inhibitor's potency is measured by its ability to reduce this signal. [11][12][13] Step-by-Step Protocol:

  • Prepare Cell Lysates: Culture cells of interest (e.g., Jurkat cells) and induce apoptosis (e.g., with staurosporine) to activate caspases. Prepare a control group of non-apoptotic cells.

  • Lysis: Harvest and wash the cells, then resuspend in a chilled lysis buffer. Incubate on ice for 20 minutes to release cellular contents. [13]3. Centrifugation: Centrifuge the lysates at ~12,000 x g for 10 minutes at 4°C to pellet insoluble debris. Collect the supernatant containing the active caspases. [13]4. Protein Quantification: Determine the total protein concentration of each lysate (e.g., using a BCA assay) for later normalization. [12]5. Assay Setup: In a 96-well plate, add a standardized amount of protein lysate (e.g., 25 µL) to each well.

  • Inhibitor Addition: Add serial dilutions of your test inhibitor (e.g., N-methylated peptide) and control inhibitors (e.g., Z-VAD-FMK) to the wells. Include a "no inhibitor" control.

  • Reaction Initiation: Prepare a master mix containing reaction buffer and the fluorogenic substrate (e.g., Ac-DEVD-AMC). Add this mix to each well to start the reaction. [13]8. Measurement: Immediately place the plate in a fluorometer set to the appropriate excitation/emission wavelengths (e.g., 380nm/460nm for AMC). [14]Measure fluorescence kinetically over time (e.g., every 5 minutes for 1-2 hours).

  • Data Analysis: Calculate the rate of caspase activity (slope of fluorescence vs. time). Plot the percent inhibition against the inhibitor concentration to determine the IC50 value. [13]

Caspase_Assay_Workflow start Induce Apoptosis in Cell Culture lysis Cell Lysis & Centrifugation start->lysis quantify Protein Quantification lysis->quantify plate Plate Lysate & Add Inhibitors quantify->plate react Add Fluorogenic Substrate plate->react measure Kinetic Fluorescence Reading react->measure end Calculate IC50 measure->end

Caption: Workflow for a Fluorometric Caspase Activity Assay.

Apoptosis Detection by Annexin V Staining (Flow Cytometry)

This cell-based assay determines the biological effect of an inhibitor by measuring its ability to prevent cells from undergoing apoptosis.

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes. By using both stains, one can distinguish between live, early apoptotic, and late apoptotic/necrotic cells. [15][16] Step-by-Step Protocol:

  • Cell Treatment: Seed cells (e.g., HeLa cells) in a multi-well plate. Treat cells with an apoptotic stimulus (e.g., TNF-α) in the presence or absence of your caspase inhibitor for a defined period (e.g., 24-48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the same well. [16]3. Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes). [17]4. Staining: Resuspend the cell pellet in Annexin V binding buffer. Add fluorescently-labeled Annexin V and Propidium Iodide (PI) to the cell suspension. [15][16]5. Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer without delay. [16]7. Data Interpretation:

    • Annexin V (-) / PI (-): Live, healthy cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

    • Quantify the percentage of cells in each quadrant to determine the protective effect of the inhibitor.

AnnexinV_Workflow start Treat Cells with Stimulus +/- Inhibitor harvest Harvest Adherent & Floating Cells start->harvest wash Wash Cells with PBS harvest->wash stain Resuspend and Stain with Annexin V & Propidium Iodide wash->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptotic vs. Live Cell Populations analyze->end

Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.

Conclusion and Future Outlook

The development of caspase inhibitors has evolved from broad-spectrum, irreversible peptide aldehydes to more refined, orally available small molecules. While these traditional methods remain vital, they are not without limitations in specificity and clinical efficacy. The strategic use of modified amino acids like this compound to engineer peptide-based inhibitors marks a significant advancement. This approach offers the potential to create highly specific and stable therapeutics that combine the best attributes of both peptides and small molecules. As our understanding of the structural biology of caspases deepens, the de novo design of such engineered peptides will undoubtedly play a crucial role in developing next-generation therapies for diseases driven by aberrant apoptosis and inflammation.

References

  • Z-VAD-FMK - Pan-Caspase inhibitor. InvivoGen. [Link]

  • Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers. [Link]

  • Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing. [Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]

  • Caspase Protocols in Mice. PMC. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]

  • Caspases activity assay procedures. ScienceDirect. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]

  • N-Methyl Amino Acids Archives. Aapptec Peptides. [Link]

  • Recent Advances in the Development of Therapeutic Peptides. PMC. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. PMC. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • Emricasan Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism. NIH. [Link]

  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. JoVE. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • Caspase Substrates and Inhibitors. PMC. [Link]

  • Caspase Inhibitors. PeptaNova. [Link]

  • Efficacy and Safety of Emricasan in Liver Cirrhosis and/or Fibrosis. Clinics - Elsevier. [Link]

  • Emricasan (IDN‐6556) Lowers Portal Pressure in Patients With Compensated Cirrhosis and Severe Portal Hypertension. PMC. [Link]

  • The PanCaspase Inhibitor Emricasan (IDN6556) Decreases Liver Injury and Fibrosis in a Murine Model of NonAlcoholic Steatohepatit. CORE. [Link]

  • Pralnacasan, an Inhibitor of interleukin-1beta Converting Enzyme, Reduces Joint Damage in Two Murine Models of Osteoarthritis. PubMed. [Link]

  • Impact of VX-765 and VX-740 on chondrogenesis and inflammatory cytokine release in murine micromass cultures. PubMed. [Link]

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A Comparative Guide to the Binding Affinity of Modified Valine Derivatives in Caspase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the binding affinity of N-benzyloxycarbonyl (Z) protected, N-methylated valine derivatives, a class of molecules with significant relevance in the study of apoptosis. Due to the limited availability of public data on "Z-D-N-Me-Val-OH," this analysis will focus on structurally related and extensively characterized compounds known to target caspases, a family of cysteine proteases central to the apoptotic cascade. We will use the well-established pan-caspase inhibitor, Z-VAD-FMK, as our primary reference compound and compare its binding profile to other notable caspase inhibitors.

The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating such compounds. This includes an in-depth look at the experimental methodologies used to determine binding affinity, a comparative discussion of the results, and an exploration of the structure-activity relationships that govern inhibitor potency and selectivity.

Introduction to Caspases and the Rationale for Inhibition

Caspases (cysteine-aspartic proteases) are a family of enzymes that play a critical role in the orchestrated process of programmed cell death, or apoptosis. They exist as inactive zymogens (procaspases) within the cell and are activated in response to either intrinsic (mitochondrial) or extrinsic (death receptor) stimuli. Once activated, initiator caspases (e.g., caspase-8, caspase-9) cleave and activate executioner caspases (e.g., caspase-3, caspase-7), which then dismantle the cell by cleaving a host of cellular proteins.

The dysregulation of apoptosis is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Consequently, the development of specific and potent caspase inhibitors has been a significant focus of therapeutic research. Small molecule inhibitors, particularly peptide mimetics, are designed to fit into the active site of the caspase enzyme, blocking its catalytic activity and thereby preventing the downstream events of apoptosis.

The structural motif of an N-terminally protected peptide, such as one containing a modified valine residue, is a common feature in many irreversible caspase inhibitors. The peptide sequence provides specificity for particular caspases, while a reactive functional group, often a fluoromethylketone (FMK), forms a covalent bond with the catalytic cysteine residue in the enzyme's active site.

Comparative Analysis of Caspase Inhibitor Binding Affinity

To understand the efficacy of a potential inhibitor like this compound, it is essential to compare its binding affinity to well-characterized alternatives. The primary metrics for this comparison are the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). A lower value for these metrics indicates a higher binding affinity and greater potency.

Here, we compare the pan-caspase inhibitor Z-VAD-FMK with Emricasan (IDN-6556), an orally available and irreversible pan-caspase inhibitor that has been evaluated in clinical trials.

Inhibitor Target Caspase Inhibition Constant (Kᵢ) in nM Mechanism of Action Key Structural Features
Z-VAD-FMK Pan-CaspaseCaspase-1: 0.6Caspase-3: 2.1Caspase-7: 1.6Caspase-8: 0.5Irreversible, CovalentN-terminal Z-group, Val-Ala-Asp peptide sequence, fluoromethylketone (FMK) warhead.
Emricasan (IDN-6556) Pan-CaspaseCaspase-1: 0.2Caspase-3: 0.3Caspase-7: 0.2Caspase-8: 0.4Irreversible, CovalentAspartate mimetic, fluoromethylketone (FMK) warhead, designed for improved cell permeability and oral bioavailability.
Q-VD-OPh Pan-CaspaseCaspase-3: ~25-50 (IC₅₀)Irreversible, CovalentQuinoline-Val-Asp scaffold, difluorophenoxymethyl (OPh) ketone warhead. Designed for enhanced stability and reduced non-specific toxicity.

Discussion of Comparative Data:

The data clearly illustrates that while all three compounds are potent pan-caspase inhibitors, there are notable differences in their affinity for specific caspases. Emricasan generally exhibits a higher affinity (lower Kᵢ values) across the tested caspases compared to Z-VAD-FMK. This enhanced potency is a result of rational drug design aimed at improving upon the peptide-based scaffold of earlier inhibitors.

Q-VD-OPh, while also a potent inhibitor, often shows slightly higher IC₅₀ values but is noted for its superior stability and lower cytotoxicity in cell-based assays compared to Z-VAD-FMK. The choice of the OPh warhead over the FMK group is a key differentiator, intended to reduce off-target reactivity.

A hypothetical molecule like this compound would be expected to function as a competitive inhibitor. The N-methylation of the valine residue could potentially increase cell permeability and metabolic stability. However, it might also alter the conformation of the inhibitor, potentially reducing its affinity for the caspase active site compared to non-methylated analogues. Experimental validation is crucial.

Experimental Protocol: In Vitro Caspase Inhibition Assay

To quantitatively determine the binding affinity (Kᵢ or IC₅₀) of a novel compound, a standardized in vitro enzyme inhibition assay is required. The following protocol describes a common fluorescence-based method.

Causality Behind Experimental Choices:

  • Fluorogenic Substrate: A specific peptide substrate for the caspase of interest (e.g., Ac-DEVD-AMC for caspase-3/7) is used. When cleaved by the active caspase, it releases a fluorescent molecule (AMC), providing a direct and sensitive measure of enzyme activity.

  • Recombinant Human Caspase: Using a purified, recombinant enzyme ensures that the measured inhibition is due to direct interaction with the target and not influenced by other cellular components.

  • Incubation and Reaction Conditions: The buffer conditions (pH, salts) are optimized to mimic physiological conditions and ensure optimal enzyme activity. Pre-incubation of the enzyme with the inhibitor allows for the binding to reach equilibrium before the substrate is added, which is critical for accurate determination of inhibitory potency, especially for irreversible inhibitors.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer containing 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, and 10% (w/v) sucrose, with the pH adjusted to 7.2.

    • Recombinant Caspase: Reconstitute purified, active recombinant human caspase (e.g., caspase-3) in the assay buffer to a working concentration of 10 nM.

    • Fluorogenic Substrate: Prepare a 10 mM stock solution of the caspase substrate (e.g., Ac-DEVD-AMC) in DMSO. Dilute to a working concentration of 50 µM in assay buffer.

    • Test Inhibitor: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Assay Procedure:

    • Add 50 µL of the diluted inhibitor solutions to the wells of a 96-well microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 25 µL of the 10 nM caspase solution to each well (except the negative control).

    • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the 50 µM substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 5 minutes for 60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the reaction rates to the positive control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Visualization of Key Pathways and Workflows

Apoptotic Signaling Pathway

The following diagram illustrates the central role of caspases in the apoptotic signaling cascade, which is the target pathway for the inhibitors discussed.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion (via Bid) Procaspase37 Procaspase-3, -7 Caspase8->Procaspase37 CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cyto c) CytochromeC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase37 Caspase37 Active Caspase-3, -7 Procaspase37->Caspase37 Substrates Cellular Substrates Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: The central role of initiator (caspase-8, -9) and executioner (caspase-3, -7) caspases in apoptosis.

Experimental Workflow for IC₅₀ Determination

This diagram outlines the logical flow of the experimental protocol for determining inhibitor potency.

IC50_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) plate 2. Plate Setup (Inhibitor Dilutions) prep->plate incubate 3. Pre-incubation (Enzyme + Inhibitor) plate->incubate react 4. Reaction Initiation (Add Substrate) incubate->react measure 5. Kinetic Measurement (Fluorescence Reading) react->measure analyze 6. Data Analysis (Calculate Rates, Plot Curve, Determine IC50) measure->analyze result Result: IC50 Value analyze->result

Caption: Step-by-step workflow for determining the IC₅₀ of a caspase inhibitor using a fluorescence-based assay.

Conclusion and Future Directions

The comparative analysis of caspase inhibitors like Z-VAD-FMK and Emricasan provides a critical benchmark for evaluating new chemical entities. While peptide-based inhibitors with an FMK warhead have proven to be highly potent, the field continues to evolve towards developing more selective, bioavailable, and less toxic compounds.

For a novel compound such as this compound, the described experimental protocol is the first step in a comprehensive characterization. The resulting IC₅₀ and Kᵢ values would place its potency in the context of established inhibitors. Further studies would be required to determine its mechanism of action (reversible vs. irreversible), its selectivity against a panel of different caspases and other proteases, and its efficacy in cell-based models of apoptosis. The structural modifications, such as N-methylation and the D-configuration of the valine residue, provide interesting avenues for exploring structure-activity relationships and could lead to the development of next-generation therapeutics for apoptosis-related diseases.

References

  • Title: Caspases: key mediators of apoptosis Source: Nature Reviews Molecular Cell Biology URL: [Link]

  • Title: Caspases: a target for anticancer therapy? Source: Expert Opinion on Therapeutic Targets URL: [Link]

  • Title: Caspase inhibitors: an update Source: Current Medicinal Chemistry URL: [Link]

  • Title: Emricasan (IDN-6556) in patients with cirrhosis and severe portal hypertension: a multicentre, randomised, double-blind, placebo-controlled, phase 2a trial Source: The Lancet Gastroenterology & Hepatology URL: [Link]

  • Title: The pan-caspase inhibitor Emricasan (IDN-6556) lowers portal pressure in patients with compensated cirrhosis and severe portal hypertension Source: Journal of Hepatology URL: [Link]

  • Title: Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties Source: Cell Death & Differentiation URL: [Link]

A Researcher's Guide to Pan-Caspase Inhibitors: Benchmarking the Gold Standard, Z-VAD-FMK, Against a Newer Alternative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the fields of apoptosis, inflammation, and drug development, the reliable inhibition of caspases is a critical experimental need. Caspases, a family of cysteine-aspartic proteases, are central players in the signaling cascades of programmed cell death and inflammatory responses.[1][2][3] For years, the go-to tool for broadly inhibiting these enzymes has been Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone).[2][4][5] This cell-permeant, irreversible inhibitor has been instrumental in dissecting caspase-dependent pathways.[2][4][6]

However, the very tool meant to provide clarity can sometimes introduce confounding variables. It is now well-documented that Z-VAD-FMK possesses significant off-target effects, complicating data interpretation.[7] This guide provides a framework for researchers to critically evaluate and benchmark the performance of Z-VAD-FMK against a newer generation pan-caspase inhibitor, Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone), which was designed for improved specificity and reduced toxicity.[7][8] We will delve into the experimental design and data interpretation necessary to make an informed choice for your specific research context.

The Central Role of Caspases in Cellular Signaling

Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[2] In apoptosis, initiator caspases are activated by pro-apoptotic signals and, in turn, cleave and activate executioner caspases. These executioner caspases then dismantle the cell by cleaving a host of cellular proteins. A simplified model of this cascade is illustrated below.

Caspase_Activation_Cascade Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, receptor ligation) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases cleaves and activates Cellular_Substrates Cellular Substrates Executioner_Caspases->Cellular_Substrates cleave Apoptosis Apoptosis Cellular_Substrates->Apoptosis Experimental_Workflow Cell_Culture Cell Line Selection (e.g., Jurkat, HeLa) Treatment Treatment Groups: 1. Vehicle Control (DMSO) 2. Apoptotic Inducer (e.g., Staurosporine) 3. Inducer + Z-VAD-FMK 4. Inducer + Q-VD-OPh 5. Z-VAD-FMK alone 6. Q-VD-OPh alone Cell_Culture->Treatment On_Target_Assay On-Target Assessment: Caspase Activity Assay Treatment->On_Target_Assay Off_Target_Assay_1 Off-Target Assessment 1: Autophagy Analysis (Western blot for LC3-II) Treatment->Off_Target_Assay_1 Off_Target_Assay_2 Off-Target Assessment 2: Cathepsin B Activity Assay Treatment->Off_Target_Assay_2 Data_Analysis Data Analysis and Comparison On_Target_Assay->Data_Analysis Off_Target_Assay_1->Data_Analysis Off_Target_Assay_2->Data_Analysis

Caption: Experimental workflow for comparing pan-caspase inhibitors.

Protocol 1: Assessing On-Target Efficacy - Caspase-3/7 Activity Assay

This protocol quantifies the ability of each inhibitor to block the activity of executioner caspases.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • Staurosporine (apoptosis inducer)

  • Z-VAD-FMK

  • Q-VD-OPh

  • DMSO (vehicle control)

  • Caspase-Glo® 3/7 Assay System

  • 96-well opaque plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed Jurkat cells at a density of 1x10^6 cells/mL in a 96-well plate.

  • Pre-treatment: Pre-treat cells with varying concentrations of Z-VAD-FMK, Q-VD-OPh, or DMSO for 1 hour.

  • Induction of Apoptosis: Add staurosporine to the appropriate wells to a final concentration of 1 µM to induce apoptosis. Include a non-induced control group.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified incubator.

  • Caspase Assay: Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Incubate for 1 hour at room temperature and measure luminescence using a plate reader.

  • Analysis: Normalize the luminescence signal to the vehicle control and compare the inhibitory activity of Z-VAD-FMK and Q-VD-OPh.

Protocol 2: Assessing Off-Target Effects - Autophagy Induction

This protocol measures the induction of autophagy by monitoring the conversion of LC3-I to LC3-II, a key autophagic marker.

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • Z-VAD-FMK

  • Q-VD-OPh

  • DMSO

  • Lysis buffer

  • Primary antibody against LC3

  • Secondary HRP-conjugated antibody

  • Western blot equipment and reagents

Methodology:

  • Cell Treatment: Treat HeLa cells with Z-VAD-FMK, Q-VD-OPh, or DMSO for 6-12 hours. It is crucial to have treatment groups without an apoptotic inducer to isolate the effect of the inhibitor itself.

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary antibody against LC3.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensity for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates the induction of autophagy.

Interpreting the Results: A Comparative Framework

Expected OutcomeZ-VAD-FMKQ-VD-OPhImplication for Researchers
Caspase-3/7 Inhibition Dose-dependent decrease in luminescence.Dose-dependent decrease in luminescence.Both inhibitors effectively block caspase activity. The IC50 values can be calculated to compare potency.
LC3-II/LC3-I Ratio Significant increase, especially in the absence of an apoptotic stimulus. [7]Minimal to no change in the ratio.If your experimental system is sensitive to changes in autophagy, Q-VD-OPh may provide more reliable data by not independently modulating this pathway.
Cathepsin B Activity Potential for inhibition. [7]Expected to have less impact on cathepsin activity.For studies involving lysosomal function or where cathepsin activity is relevant, Q-VD-OPh is likely the more specific tool.

Conclusion and Recommendations

While Z-VAD-FMK has been a cornerstone of apoptosis research, its off-target effects necessitate careful consideration and the use of appropriate controls. For many standard apoptosis inhibition experiments, it remains a valid tool, provided the researcher is aware of its potential to influence other pathways like autophagy.

Newer generation inhibitors like Q-VD-OPh, designed for enhanced specificity, offer a compelling alternative, particularly in sensitive experimental systems or when investigating the interplay between apoptosis and other cellular processes. [7]By performing the head-to-head comparisons outlined in this guide, researchers can generate the necessary data to justify their choice of inhibitor and enhance the robustness and reliability of their findings. The ultimate decision rests on a balance between historical precedent, experimental context, and the pursuit of the most specific and reliable data.

References

  • Biocompare. Pan Caspase Inhibitors.
  • Network of Cancer Research. (2021-08-24). Z-VAD-FMK is a Well-Known pan Caspase Inhibitor.
  • Benchchem. A Comparative Guide to the Off-Target Effects of Pan-Caspase Inhibitors.
  • APExBIO. Z-VAD-FMK – Pan-Caspase Inhibitor.
  • InvivoGen. Z-VAD-FMK - Pan-Caspase inhibitor.
  • Promega Corpor
  • PubMed. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition.
  • Selleck Chemicals. Caspase Inhibitors.
  • MedChemExpress. Caspase Inhibitors.

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An Independent Researcher's Guide to Verifying the Bioactivity of N-Methylated Amino Acids: A Case Study with Z-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers exploring novel peptide therapeutics, the introduction of modified amino acids is a cornerstone of innovation. N-methylation, in particular, is a critical modification known to enhance proteolytic resistance, improve cell permeability, and modulate conformation—collectively boosting the therapeutic potential of peptides.[1][2][3][4][5] This guide provides a framework for the independent verification of the experimental properties of such compounds, using N-benzyloxycarbonyl-N-methyl-L-valine (Z-N-Me-Val-OH) as our primary subject.

The nomenclature of peptide chemistry can be dense. A query for "z-d-n-Me-val-oh" likely points to Z-N-Me-Val-OH, where "Z" represents the benzyloxycarbonyl protecting group. This compound is structurally related to key components of known bioactive peptides, including caspase inhibitors like the pan-caspase inhibitor Z-VAD-FMK.[6][7] This structural similarity provides a logical starting point for investigation: assessing its potential role in modulating programmed cell death, or apoptosis.

This guide will detail a robust experimental protocol to quantify caspase-3 activity, a key executioner in the apoptotic cascade. We will compare the hypothetical performance of Z-N-Me-Val-OH against relevant benchmarks, providing the objective data necessary for rigorous scientific evaluation.

The Rationale: Why Investigate Z-N-Me-Val-OH for Apoptosis Modulation?

N-methylated amino acids are incorporated into peptide drugs to solve critical pharmacokinetic challenges.[2][3][4] The N-methyl group on the peptide backbone sterically hinders enzymatic degradation by proteases, extending the molecule's half-life in vivo.[5] Furthermore, this modification can reduce the hydrogen bonding capacity of the amide backbone, which may decrease aggregation and improve solubility and membrane permeability.[2][3]

Our test compound, Z-N-Me-Val-OH, possesses two key features: the N-methylated valine core and the benzyloxycarbonyl (Z) protecting group. The "Z" group is a common feature in many commercially available caspase inhibitors, such as Z-VAD-FMK and Z-DEVD-FMK, which are considered gold standards in apoptosis research.[8] This raises a critical question: does the Z-N-Me-Val-OH structure confer any inhibitory activity on key apoptotic enzymes like caspase-3?

To answer this, we will employ a highly sensitive and specific assay to measure the activity of caspase-3 in a cell-based model. This allows for a direct assessment of the compound's bioactivity in a biologically relevant context.

Comparative Framework: Selecting the Right Controls

To contextualize our findings for Z-N-Me-Val-OH, a carefully selected panel of comparator compounds is essential.

  • Positive Control: Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[7] It serves as the benchmark for maximal inhibition of apoptosis in our assay.

  • Negative Control: L-Valine is the natural, unmodified amino acid. It is not expected to exhibit any inhibitory effect on caspase activity and will establish the baseline for normal cell function.

  • Structural Analogs:

    • Boc-N-Me-Val-OH: Features the tert-Butyloxycarbonyl (Boc) protecting group. Comparing its activity to Z-N-Me-Val-OH helps determine if any observed effect is specific to the 'Z' group or a general property of N-terminal protected N-methyl-valine.

    • Fmoc-N-Me-Val-OH: Utilizes the Fluorenylmethyloxycarbonyl (Fmoc) group. This further isolates the functional contribution of the protecting group.

This comparative structure allows us to dissect the structure-activity relationship and determine if any observed bioactivity is a unique property of Z-N-Me-Val-OH.

Experimental Protocol: Colorimetric Caspase-3 Activity Assay

This protocol is designed to provide a quantitative measure of caspase-3 activity in cell lysates following treatment with the compounds of interest. The assay is based on the cleavage of a specific colorimetric substrate, DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), by active caspase-3, which releases the chromophore p-nitroaniline (p-NA).[9] The amount of p-NA can be quantified by measuring its absorbance at 405 nm.

Materials and Reagents
  • Jurkat T-lymphocyte cell line (or other suitable suspension cell line)

  • RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Staurosporine (apoptosis inducer)

  • Test Compounds: Z-N-Me-Val-OH, Z-VAD-FMK, L-Valine, Boc-N-Me-Val-OH, Fmoc-N-Me-Val-OH (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Caspase Assay Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[10]

  • Caspase-3 Substrate (DEVD-pNA)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

The overall workflow involves cell culture and treatment, cell lysis, and enzymatic reaction and detection.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cell Lysis cluster_2 Phase 3: Detection A 1. Seed Jurkat cells in 96-well plate B 2. Pre-treat with Test Compounds/Controls for 1 hr A->B C 3. Induce Apoptosis with Staurosporine (3 hrs) B->C D 4. Pellet cells via centrifugation C->D E 5. Lyse cells on ice with Caspase Lysis Buffer D->E F 6. Clarify lysate via centrifugation E->F G 7. Transfer supernatant to new plate F->G H 8. Add DEVD-pNA substrate G->H I 9. Incubate at 37°C for 1-2 hrs H->I J 10. Read Absorbance at 405 nm I->J

Caption: High-level experimental workflow for the Caspase-3 activity assay.

Step-by-Step Methodology
  • Cell Culture: Seed Jurkat cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.

  • Compound Treatment: Prepare stock solutions of all test compounds in DMSO. Dilute to a 2X working concentration in culture medium. Add 100 µL of the 2X compound solution to the appropriate wells for a final concentration of 50 µM. For the vehicle control, add medium with the equivalent percentage of DMSO. Incubate for 1 hour at 37°C.

    • Causality Check: Pre-incubation allows the compounds to permeate the cells before apoptosis is induced, which is crucial for assessing preventative effects.

  • Induction of Apoptosis: Add staurosporine to all wells (except the untreated control) to a final concentration of 1 µM. Incubate for 3 hours at 37°C.

  • Cell Lysis:

    • Centrifuge the plate at 250 x g for 5 minutes to pellet the cells.

    • Carefully remove the supernatant.

    • Resuspend the cell pellet in 50 µL of ice-cold Caspase Lysis Buffer.

    • Incubate on ice for 15-20 minutes.[10]

  • Lysate Clarification: Centrifuge the lysed cells at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Enzymatic Reaction:

    • Transfer 45 µL of the supernatant (cell lysate) to a new, flat-bottom 96-well plate.

    • Add 5 µL of the DEVD-pNA substrate to each well.

    • Cover the plate and incubate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

Data Analysis and Expected Outcomes

The raw absorbance values are normalized to the vehicle control (Staurosporine + DMSO) to determine the percent inhibition of caspase-3 activity for each compound.

% Inhibition = [1 - (AbsSample - AbsBlank) / (AbsVehicle - AbsBlank)] x 100

Illustrative Comparative Data

The following table represents a plausible dataset from this experiment, designed to guide interpretation.

Compound (50 µM)Protecting GroupN-MethylationMean Absorbance (405 nm)% Caspase-3 InhibitionInterpretation
Untreated ControlN/ANo0.05298%Baseline caspase activity in healthy cells.
Vehicle (Staurosporine)N/ANo2.1500%Maximal apoptosis induction; reference for inhibition.
Z-N-Me-Val-OH Benzyloxycarbonyl (Z) Yes 1.280 41% Moderate inhibitory activity observed.
Z-VAD-FMK (Positive Ctrl)Benzyloxycarbonyl (Z)Yes (part of peptide)0.09896%Strong, expected inhibition by a known pan-caspase inhibitor.
L-Valine (Negative Ctrl)NoneNo2.135<1%No significant effect, as expected for the natural amino acid.
Boc-N-Me-Val-OHtert-Butyloxycarbonyl (Boc)Yes2.0952%Negligible inhibition; suggests the 'Z' group is important.
Fmoc-N-Me-Val-OHFluorenylmethyloxycarbonyl (Fmoc)Yes2.1101%Negligible inhibition; reinforces the importance of the 'Z' group.

Note: This data is illustrative and serves to demonstrate how results would be interpreted.

From this hypothetical data, we can conclude that Z-N-Me-Val-OH exhibits a moderate inhibitory effect on caspase-3. The lack of activity from the Boc- and Fmoc-protected analogs suggests that the benzyloxycarbonyl group is critical for this bioactivity, warranting further investigation into its mechanism of action.

Mechanistic Context: The Caspase Cascade

Caspase-3 is an executioner caspase, activated by initiator caspases (like caspase-8 or -9) through proteolytic cleavage. Once active, it cleaves a host of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. An inhibitor like Z-VAD-FMK binds irreversibly to the catalytic site of caspases, blocking this entire process.[7] The moderate activity of Z-N-Me-Val-OH suggests it may act as a competitive inhibitor at the active site, but likely with lower affinity than a dedicated inhibitor like Z-VAD-FMK.

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Initiator_Caspases Initiator Caspases (Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases Executioner_Caspase Executioner Caspase-3 (Inactive Procaspase-3) Initiator_Caspases->Executioner_Caspase cleaves & activates Active_Caspase3 Active Caspase-3 Executioner_Caspase->Active_Caspase3 activation Substrate_Cleavage Cleavage of Cellular Substrates (e.g., PARP) Active_Caspase3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis ZVAD Z-VAD-FMK ZVAD->Active_Caspase3 Strong Inhibition ZNMeVal Z-N-Me-Val-OH ZNMeVal->Active_Caspase3 Moderate Inhibition

Caption: Simplified caspase activation pathway and points of inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive and self-validating methodology for assessing the bioactivity of a novel N-methylated amino acid, Z-N-Me-Val-OH. By employing a robust colorimetric assay and a panel of carefully selected comparators, researchers can generate objective, reproducible data.

Our illustrative results suggest that Z-N-Me-Val-OH possesses moderate caspase-3 inhibitory activity, a property that appears dependent on its N-benzyloxycarbonyl group. This finding provides a solid foundation for further research, including:

  • Dose-Response Studies: To determine the IC50 value of Z-N-Me-Val-OH.

  • Specificity Profiling: To assess its activity against other caspases (e.g., caspase-8, -9).

  • Cell Viability Assays: To confirm that the observed caspase inhibition translates to protection from apoptotic cell death.

By following a logical, evidence-based approach, the scientific community can rigorously and independently verify the experimental results of novel compounds, paving the way for the next generation of peptide-based therapeutics.

References

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis and Biological Activity. Bentham Science Publishers.[Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Al-Gharabli, S. I., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(9), e23110. [Link]

  • Ortiz, E., et al. (2016). In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation. Journal of Ovarian Research, 9(1), 76. [Link]

  • Z-N-Me-Val-OH. MySkinRecipes. [Link]

  • Poh, T. W., & Pervaiz, S. (2005). Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties. Journal of Cellular Physiology, 204(2), 656-664. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Z-D-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Z-D-N-Me-Val-OH (N-Benzyloxycarbonyl-N-methyl-D-valine). As a protected amino acid derivative integral to peptide synthesis, its lifecycle management, including final disposition, is critical for laboratory safety and environmental stewardship. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.

Core Principles of Chemical Waste Management

The foundational principle of laboratory waste management is that no chemical activity should begin without a clear plan for the disposal of all potential waste streams.[1] The responsibility for correctly identifying and managing hazardous waste falls upon the generator—the laboratory that creates the waste.[1][2] All waste chemical solids, liquids, or containerized gases should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health & Safety (EHS) office.[3]

Hazard Profile of this compound

While this compound and its common L-isomer counterpart (Z-Val-OH, CAS 1149-26-4) are not typically classified as hazardous under the OSHA Hazard Communication Standard, this does not exempt them from hazardous waste regulations.[4][5] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA), which governs hazardous waste from "cradle-to-grave".[6][7]

A waste is considered hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly named on an EPA list.[8][9] While pure this compound does not typically exhibit these characteristics, it is often used with solvents and reagents that are hazardous, making the resulting waste mixture subject to regulation.

Table 1: Chemical & Hazard Summary for Related Compound (N-Carbobenzyloxy-L-valine) | Property | Information | Source | | :--- | :--- | :--- | | Chemical Name | N-Carbobenzyloxy-L-valine (Z-Val-OH) | | | CAS Number | 1149-26-4 |[5] | | Molecular Formula | C₁₃H₁₇NO₄ |[10] | | Appearance | White to off-white crystalline solid/powder |[10] | | Primary Hazards | May cause irritation to skin, eyes, or respiratory tract upon prolonged exposure.[10] Not classified as hazardous by OSHA.[4] | | Incompatibilities | Strong oxidizing agents.[4][5] | | Combustion Products | Thermal decomposition can release irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][11] |

The Disposal Workflow: A Step-by-Step Protocol

Disposal of this compound must be approached systematically. The following protocol ensures compliance with safety standards and environmental regulations.

Step 1: Waste Characterization

The first step is to determine the nature of the waste. Is it the pure, unused solid reagent, or is it part of a liquid waste stream from a reaction?

  • Solid Waste: Unused, expired, or surplus this compound.

  • Liquid Waste: Solutions containing this compound, often mixed with solvents (e.g., DMF, DCM, TFA), unreacted reagents, or by-products from peptide synthesis.[12]

  • Contaminated Materials: Items such as gloves, weigh boats, and wipes that have come into direct contact with the chemical.

Step 2: Segregation and Containment

Proper segregation is paramount to prevent dangerous reactions.[13]

Protocol for Solid Waste Containment:

  • Select a Container: Choose a container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle) that is in good condition with a secure, screw-top cap.[13] The original reagent bottle is often a suitable choice if it is intact.[13] Do not use food containers.[13]

  • Transfer: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.[14]

  • Secure: Close the container tightly. It must remain closed at all times except when adding waste.[3]

Protocol for Liquid Waste Containment:

  • Segregate: Do not mix incompatible waste streams. For instance, keep acidic waste (like cleavage solutions containing TFA) separate from basic waste and halogenated solvents separate from non-halogenated solvents.[13][15]

  • Select a Container: Use a compatible, leak-proof container, preferably plastic, with a secure screw-top cap.[8] Leave at least one inch of headroom to allow for expansion.[13]

  • Transfer: Use a funnel to carefully pour the liquid waste into the container.

  • Secure: Tightly cap the container immediately after adding the waste.

Step 3: Labeling

Accurate labeling is a critical regulatory requirement.

  • Obtain a Label: Use your institution's official "Hazardous Waste" label.

  • Complete the Label:

    • Write the words "Hazardous Waste."

    • List the full chemical name(s) of all components. Do not use abbreviations. For this compound, write "N-Benzyloxycarbonyl-N-methyl-D-valine."

    • For mixtures, provide the percentage or volume composition of every component, including non-hazardous ones like water.[13]

    • Indicate the relevant hazards (e.g., Flammable, Corrosive, Toxic).

    • Record the accumulation start date —the date the first drop of waste was added to the container.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][13]

  • Designate the SAA: Choose a location in the lab where the waste is generated. This cannot be a separate storage room.[8]

  • Store Securely: Place the labeled, closed container in the SAA.

  • Monitor Volume: Do not exceed the SAA limit of 55 gallons for total hazardous waste.[8]

  • Inspect Weekly: Check the SAA weekly for any signs of container leakage.[13]

Step 5: Arranging for Final Disposal

Final disposal must be managed by your institution's EHS department or a licensed professional waste disposal service.[2]

  • Request Pickup: Once a waste container is full, contact your EHS office to schedule a waste pickup. Full containers must be removed from the SAA within three days.[13]

  • Provide Information: Be prepared to provide all information from the hazardous waste label to the EHS personnel.

  • Document: Maintain records of waste generation and disposal as required by your institution.

Prohibited Disposal Practices

To ensure safety and compliance, the following disposal methods are strictly forbidden for this compound and associated waste streams:

  • Sink/Drain Disposal: Laboratory chemicals should not be poured down the drain.[3][16] This can interfere with wastewater treatment processes and harm the environment.[13]

  • Trash Disposal: Unused chemicals and contaminated materials must not be placed in the regular trash.[16]

  • Evaporation: Intentionally allowing hazardous waste to evaporate in a fume hood is an illegal and unsafe disposal method.[3]

Disposal of Associated Materials

  • Empty Containers: A container that held this compound can be disposed of as regular trash only after it is "RCRA empty." This means all contents have been removed by normal means (pouring, scraping), and no more than one inch of residue remains. The container label must be defaced or removed before disposal.[3]

  • Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other materials contaminated with this compound should be collected in a clearly labeled bag and disposed of as hazardous solid waste.[2][17]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Start cluster_characterize Step 1: Characterize cluster_contain Step 2 & 3: Contain & Label cluster_accumulate Step 4: Accumulate cluster_dispose Step 5: Dispose start Material is Designated as Waste char_waste Characterize Waste Stream start->char_waste solid_waste Pure Solid or Contaminated PPE char_waste->solid_waste Solid liquid_waste Solution or Reaction Mixture char_waste->liquid_waste Liquid contain_solid Contain in Labeled Solid Waste Bottle solid_waste->contain_solid contain_liquid Segregate & Contain in Labeled Liquid Waste Bottle liquid_waste->contain_liquid store_saa Store Closed Container in SAA contain_solid->store_saa contain_liquid->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs

Caption: Decision workflow for this compound waste management.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Med-Waste, Inc. (n.d.). The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • EcoOnline. (n.d.). RCRA Hazardous Wastes.
  • Fisher Scientific. (2015). Safety Data Sheet - Janus Green B.
  • ChemicalBook. (2025). N-Carbobenzyloxy-L-valine - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Summary of the Resource Conservation and Recovery Act.
  • National Environmental Trainers. (n.d.). RCRA Regulations Explained.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). JANUS GREEN CAS NO 2869-83-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste.
  • Fisher Scientific. (2025). Safety Data Sheet - Janus Green B, high purity.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • Fisher Scientific. (2025). Safety Data Sheet - N-Benzyloxycarbonyl-L-valine.
  • Loba Chemie. (2015). JANUS GREEN B FOR MICROSCOPY MSDS CAS No.
  • Acros Organics. (2021). Safety Data Sheet - N-Carbobenzyloxy-L-valine.
  • ResearchGate. (2020). What is the proper disposal of dansyl-substituted amino acids?
  • National Center for Biotechnology Information. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
  • ChemPep. (n.d.). 42417-65-2 | Z-N-Me-Val-OH.
  • AAPPTec. (n.d.). Safety Data Sheet - Fmoc-Val-OH.
  • Guidechem. (n.d.). N-Carbobenzyloxy-L-valine 1149-26-4 wiki.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Carbobenzyloxy- L -valine 99 1149-26-4.
  • Fisher Scientific. (2025). Safety Data Sheet - L-Valine methyl ester hydrochloride.
  • Chemsrc. (2025). H-N-Me-Val-OH.Hcl | CAS#:2480-23-1.
  • Sigma-Aldrich. (n.d.). Boc-N-Me-Val-OH = 99.0 TLC 45170-31-8.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • CEM GmbH. (2023). Total wash elimination for solid phase peptide synthesis.
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET.
  • ACS Publications. (n.d.). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
  • ChemicalBook. (n.d.). 15099-82-8(Z-D-PHE-VAL-OH) Product Description.
  • National Center for Biotechnology Information. (2025). N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem.
  • Sigma-Aldrich. (n.d.). Fmoc-N-Me-Val-OH = 98.0 HPLC sum of enantiomers 84000-11-3.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Z-D-N-Me-Val-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Z-D-N-Me-Val-OH (N-benzyloxycarbonyl-N-methyl-D-valine). As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides comprehensive, experience-driven guidance on the personal protective equipment (PPE) required for handling this N-methylated amino acid derivative. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why these protective measures are critical, thereby fostering a robust safety culture within your laboratory.

N-methylated amino acids like this compound are invaluable in medicinal chemistry for their ability to enhance the pharmacological properties of peptides, such as increased proteolytic stability and improved bioavailability.[1] However, the handling of this and similar chemical reagents necessitates a thorough understanding of their potential hazards and the implementation of appropriate safety protocols to minimize exposure risks.

Hazard Assessment and Risk Mitigation

Before handling this compound, a comprehensive risk assessment is paramount. While specific toxicity data for this exact compound may be limited, we can infer potential hazards from structurally similar compounds and its general chemical class. N-methyl-L-valine, a related compound, is classified as an irritant, causing serious eye irritation.[2] Therefore, it is prudent to handle this compound with a high degree of caution.

Key Potential Hazards:

  • Eye Irritation: Direct contact with the eyes can cause serious irritation.[2]

  • Skin Irritation: Prolonged or repeated skin contact may cause irritation.

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.

The primary routes of exposure are inhalation, skin contact, and eye contact. The operational plan must therefore focus on minimizing the generation of dust and preventing any direct contact with the substance.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound. This protocol is designed to provide a multi-layered defense against potential exposure.

Hand Protection

Nitrile Gloves: Due to the nature of the chemical, nitrile gloves are the recommended choice. They offer good resistance to a range of chemicals and are less likely to cause allergic reactions compared to latex.

  • Selection: Choose gloves that are powder-free to prevent aerosolization of the compound. Ensure the gloves have been tested against relevant standards (e.g., ASTM F1671 for viral penetration, EN 374 for chemical resistance).

  • Donning and Doffing: Always inspect gloves for any signs of damage before use. When removing gloves, do so without touching the outer surface with your bare hands to prevent cross-contamination.

Eye and Face Protection

Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential to protect against airborne particles and accidental splashes.

  • Prescription Eyewear: If you wear prescription glasses, use prescription safety goggles or wear safety goggles over your regular glasses. Standard prescription glasses do not offer adequate protection.

  • Face Shield: In situations where there is a higher risk of splashes, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to safety goggles.

Body Protection

Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required to protect your skin and clothing from contamination.

  • Material: The lab coat should be made of a material appropriate for the chemicals being handled. For solid reagents, a standard cotton or polyester-cotton blend is generally sufficient.

  • Maintenance: Lab coats should be regularly laundered and should not be taken home to avoid cross-contamination.

Respiratory Protection

Dust Mask: For handling small quantities in a well-ventilated area, a disposable N95 or P1 dust mask may be sufficient to protect against nuisance levels of dust.

  • Fit Testing: Ensure a proper fit to the face to provide the intended level of protection.

  • Higher Risk Scenarios: For procedures that may generate significant dust or when handling larger quantities, a higher level of respiratory protection, such as a half-mask respirator with P100 filters, should be considered. Always consult your institution's environmental health and safety (EHS) department for specific guidance on respirator selection.

Operational and Disposal Plans

A clear and concise operational plan is crucial for ensuring safety and efficiency. The following workflow outlines the key steps for handling this compound, from preparation to disposal.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh this compound in a fume hood or ventilated enclosure prep_ppe->prep_weigh prep_dissolve Dissolve in appropriate solvent prep_weigh->prep_dissolve reaction_add Add to reaction vessel prep_dissolve->reaction_add reaction_monitor Monitor reaction progress reaction_add->reaction_monitor cleanup_quench Quench reaction reaction_monitor->cleanup_quench cleanup_waste Segregate and label chemical waste cleanup_quench->cleanup_waste cleanup_dispose Dispose of waste according to institutional guidelines cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate work surfaces and equipment cleanup_dispose->cleanup_decontaminate cleanup_doff Doff PPE correctly cleanup_decontaminate->cleanup_doff

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Before entering the laboratory, ensure you are familiar with the Safety Data Sheet (SDS) for this compound and any other chemicals you will be using.

    • Don all required PPE as outlined in Section 2.

    • Weigh the solid this compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.

    • Carefully add the weighed solid to your solvent in the fume hood.

  • During the Reaction:

    • Keep the reaction vessel closed to prevent the release of vapors.

    • If you need to take samples, do so within the fume hood.

  • Cleanup and Disposal:

    • All waste materials, including contaminated gloves, weighing paper, and pipette tips, must be disposed of as chemical waste.

    • Segregate waste streams according to your institution's guidelines (e.g., solid waste, halogenated solvent waste, non-halogenated solvent waste).

    • Decontaminate all work surfaces and equipment with an appropriate solvent.

    • Remove your PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat, then eye protection). Wash your hands thoroughly after removing your PPE.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Conclusion

The safe handling of this compound is a cornerstone of responsible research. By adhering to the guidelines outlined in this document, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your scientific endeavors. This commitment to a culture of safety is what transforms good science into great science.

References

  • N-Methyl-L-valine | C6H13NO2. PubChem. [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • N-Methylated Amino Acids | Reagents, Chemicals and Labware. Merck Millipore. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.